Product packaging for 9-Amino-1-nonanol(Cat. No.:CAS No. 109055-42-7)

9-Amino-1-nonanol

Cat. No.: B1319706
CAS No.: 109055-42-7
M. Wt: 159.27 g/mol
InChI Key: NLAPHXHHULDDRT-UHFFFAOYSA-N
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Description

9-Amino-1-nonanol is a useful research compound. Its molecular formula is C9H21NO and its molecular weight is 159.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21NO B1319706 9-Amino-1-nonanol CAS No. 109055-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-aminononan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAPHXHHULDDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599955
Record name 9-Aminononan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109055-42-7
Record name 9-Aminononan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

9-Amino-1-nonanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Amino-1-nonanol is a bifunctional organic molecule containing a primary amine and a primary alcohol functional group, separated by a nine-carbon aliphatic chain. This linear structure imparts both hydrophilic (from the polar amine and hydroxyl groups) and lipophilic (from the nonyl backbone) characteristics, making it a molecule of interest in various chemical and biomedical research areas. Its potential applications include its use as a building block in the synthesis of polymers, surfactants, and pharmaceutical agents. This guide provides a detailed overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound possesses a simple, unbranched nine-carbon chain. At one terminus is a primary amino group (-NH2), and at the other is a primary hydroxyl group (-OH). This structure allows it to participate in a wide range of chemical reactions characteristic of amines and alcohols.

Structure:

  • IUPAC Name: 9-aminononan-1-ol[1]

  • Molecular Formula: C₉H₂₁NO[1]

  • SMILES: C(CCCCN)CCCCO[1]

  • InChI: InChI=1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2[1]

Chemical Identifiers:

IdentifierValue
CAS Number 109055-42-7[1]
PubChem CID 19791108[1]
Physical and Chemical Properties
PropertyValueSource
Molecular Weight 159.27 g/mol PubChem[1]
Boiling Point (Predicted) 250.5 ± 13.0 °CChemicalBook
Density (Predicted) 0.893 ± 0.06 g/cm³ChemicalBook
Melting Point Not available
Solubility Soluble in water and organic solvents like ethanol and dimethylformamide (inferred from similar amino alcohols).Inferred
XLogP3-AA (Predicted) 1.7PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Experimental Protocols

Synthesis of this compound

A specific, detailed laboratory synthesis protocol for this compound from common starting materials is not well-documented in publicly accessible literature. However, a plausible and common strategy for the synthesis of long-chain amino alcohols involves the reduction of a corresponding azido alcohol.

Proposed Synthetic Route: Reduction of 9-Azido-1-nonanol

This two-step synthesis starts with the readily available 9-bromo-1-nonanol.

Step 1: Synthesis of 9-Azido-1-nonanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-bromo-1-nonanol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Azide Introduction: Add sodium azide (NaN₃, 1.5-2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 9-azido-1-nonanol.

Step 2: Reduction of 9-Azido-1-nonanol to this compound

  • Reaction Setup: Dissolve the crude 9-azido-1-nonanol in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a flask.

  • Reduction: Add a reducing agent. A common and effective method is catalytic hydrogenation. Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.

  • Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain crude this compound.

Biocatalytic Synthesis

A recent study has demonstrated the production of this compound from oleic acid using a whole-cell biocatalyst system.[2] This process involves multiple enzymatic steps, including hydratase, alcohol dehydrogenase, and transaminase activities within engineered E. coli.[2]

Purification

The crude this compound can be purified by standard laboratory techniques.

  • Distillation: Vacuum distillation can be employed for liquid amino alcohols that are thermally stable.

  • Crystallization: If the product is a solid at room temperature or forms a stable salt, crystallization from a suitable solvent system can be an effective purification method.

  • Column Chromatography: Purification by silica gel column chromatography is a common method. A polar solvent system, such as a gradient of methanol in dichloromethane, is typically used to elute the polar amino alcohol. The presence of the amine may require the addition of a small amount of a base like triethylamine to the eluent to prevent streaking on the column.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound, typically after derivatization to increase its volatility.

  • Derivatization: The amino and hydroxyl groups can be derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by acylation.

  • GC Conditions: A non-polar or medium-polarity capillary column is typically used. The oven temperature program would start at a low temperature and ramp up to a higher temperature to ensure the elution of the derivatized compound.

  • MS Detection: Mass spectrometry in electron ionization (EI) mode will provide a fragmentation pattern that can be used to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • A triplet around 3.6 ppm corresponding to the two protons on the carbon attached to the hydroxyl group (-CH₂OH).

    • A triplet around 2.7 ppm for the two protons on the carbon attached to the amino group (-CH₂NH₂).

    • A broad singlet for the protons of the amino and hydroxyl groups, the chemical shift of which is dependent on concentration and solvent.

    • A series of multiplets between 1.2 and 1.6 ppm for the methylene protons of the carbon chain.

  • ¹³C NMR:

    • A peak around 62 ppm for the carbon attached to the hydroxyl group.

    • A peak around 42 ppm for the carbon attached to the amino group.

    • A series of peaks between 25 and 33 ppm for the internal methylene carbons.

Infrared (IR) Spectroscopy

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

  • C-H stretching vibrations just below 3000 cm⁻¹.

  • N-H bending vibration around 1600 cm⁻¹.

  • C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity or any associated signaling pathways of this compound. Long-chain amino alcohols, in general, are known to be structural components of sphingolipids and can exhibit a range of biological activities. However, dedicated studies on this compound are lacking. Further research and screening are required to elucidate its potential biological roles.

Visualizations

As no specific signaling pathways for this compound have been identified, the following diagram illustrates a logical workflow for its proposed synthesis and purification.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 9-Bromo-1-nonanol azidation Azidation (NaN₃, DMF) start->azidation azido_product 9-Azido-1-nonanol azidation->azido_product reduction Reduction (H₂, Pd/C) azido_product->reduction crude_product Crude this compound reduction->crude_product purification Purification (Column Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product analysis Analysis (NMR, MS, IR) pure_product->analysis final_product Characterized Product analysis->final_product

Caption: Proposed workflow for the synthesis and purification of this compound.

Conclusion

This compound is a structurally simple yet versatile molecule with potential for various applications. While comprehensive experimental data on its physical properties and biological activity are currently limited, this guide provides a summary of its known chemical characteristics and outlines plausible experimental protocols for its synthesis, purification, and analysis based on established chemical principles for similar compounds. Further research is warranted to fully characterize this compound and explore its potential in drug development and other scientific fields.

References

A Technical Guide to the Renewable Synthesis of 9-Amino-1-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a novel and sustainable approach for the synthesis of 9-amino-1-nonanol, a valuable bifunctional molecule, from renewable oleic acid. The methodology leverages a multi-enzyme cascade engineered within a whole-cell biocatalyst system, offering a green alternative to traditional chemical synthesis routes. This document provides an in-depth overview of the biocatalytic pathway, detailed experimental protocols derived from published research, and quantitative performance data.

Executive Summary

The synthesis of C9 chemicals like this compound from renewable feedstocks is a significant advancement in sustainable chemistry. A recently developed method utilizes genetically engineered Escherichia coli to convert oleic acid, a common fatty acid found in vegetable oils, into this compound.[1] This is achieved through a complex, multi-step enzymatic pathway constructed within the microbial host. The process involves the activation of six recombinant enzyme reactions and the repression of a native competing reaction to channel the metabolic flux towards the desired product.[1] This whole-cell biocatalysis approach is a cornerstone of producing various C9 chemicals, including 9-aminononanoic acid, 1,9-nonanediol, and 1,9-diaminononane, from the same renewable precursor.[1]

Biocatalytic Pathway from Oleic Acid

The conversion of oleic acid to this compound is accomplished via a seven-step enzymatic cascade. An engineered E. coli strain serves as the whole-cell biocatalyst, expressing a series of recombinant enzymes that sequentially modify the oleic acid molecule. The pathway is initiated by the hydration of the double bond in oleic acid and proceeds through oxidation, ester cleavage, and finally, reductive amination to yield the target amino alcohol.

The logical workflow for engineering the biocatalyst and the subsequent biotransformation process is outlined below.

logical_workflow cluster_prep Biocatalyst Preparation cluster_reaction Whole-Cell Biotransformation cluster_downstream Downstream Processing strain Host Strain Selection (E. coli) plasmid Plasmid Construction (Co-expression of 7 enzymes) strain->plasmid transform Transformation & Selection plasmid->transform culture Cultivation & Induction of Enzyme Expression transform->culture harvest Cell Harvesting & Preparation culture->harvest setup Reaction Setup (Buffer, Cells, Substrate) harvest->setup reaction Biotransformation (Controlled Temp & Agitation) setup->reaction monitoring Reaction Monitoring (GC/HPLC Analysis) reaction->monitoring separation Product Separation (Centrifugation, Extraction) monitoring->separation purification Purification (Chromatography) separation->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General workflow for producing this compound.

The specific enzymatic reaction sequence starting from oleic acid is detailed in the diagram below.

reaction_pathway enzyme enzyme OA Oleic Acid HSA 10-Hydroxyoctadecanoic Acid OA->HSA OhyA KSA 10-Keto-octadecanoic Acid HSA->KSA LADH NNA 9-(Nonanoyloxy)nonanoic Acid KSA->NNA BVMO HNA 9-Hydroxynonanoic Acid NNA->HNA Lipase ONA 9-Oxononanoic Acid HNA->ONA ADH ANA 9-Aminononanoic Acid ONA->ANA ω-TA ANOH This compound ANA->ANOH CAR OhyA Fatty Acid Hydratase (OhyA) LADH Long-chain Alcohol Dehydrogenase (LADH) BVMO Baeyer-Villiger Monooxygenase (BVMO) Lip Lipase ADH Primary Alcohol Dehydrogenase (ADH) wTA ω-Transaminase (ω-TA) CAR Carboxylic Acid Reductase (CAR)

Caption: Biocatalytic cascade for this compound synthesis.

Quantitative Data Summary

The efficiency of the whole-cell biocatalytic process is dependent on the specific combination of expressed enzymes and reaction conditions. The table below summarizes the quantitative outcomes for the production of key C9 intermediates and the final product, this compound, from oleic acid.

Product CompoundStarting MaterialBiocatalyst (Engineered E. coli)Key Enzymes ExpressedMolar Yield (%)Concentration (mM)Reaction Time (h)
9-Aminononanoic Acid Oleic AcidRecombinant E. coliOhyA, LADH, BVMO, Lipase, ADH, ω-TA54 (isolated)~2724
This compound 9-Aminononanoic AcidRecombinant E. coliCarboxylic Acid Reductase (CAR)959.524
1,9-Nonanediol 9-Hydroxynonanoic AcidRecombinant E. coliCAR, ADH969.624

Data synthesized from Hwang et al., ACS Catalysis, 2024.[1]

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in the synthesis of this compound. These protocols are based on the procedures described by Hwang et al., 2024.[1]

Biocatalyst Cultivation and Preparation
  • Strain and Plasmids : An E. coli BL21(DE3) strain is used as the host. Genes for the seven cascade enzymes (Fatty Acid Hydratase, Long-chain Alcohol Dehydrogenase, Baeyer-Villiger Monooxygenase, Lipase, Primary Alcohol Dehydrogenase, ω-Transaminase, Carboxylic Acid Reductase) are cloned into compatible expression vectors (e.g., pETDuet-1 and pCDFDuet-1) under the control of an inducible promoter.

  • Media and Growth Conditions :

    • A single colony of the recombinant E. coli is inoculated into 5 mL of Luria-Bertani (LB) medium containing appropriate antibiotics (e.g., 50 µg/mL carbenicillin and 50 µg/mL streptomycin). The culture is grown overnight at 37°C with shaking at 200 rpm.

    • The overnight culture is used to inoculate 500 mL of Terrific Broth (TB) medium with antibiotics in a 2-L flask.

    • The culture is grown at 37°C and 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0.

  • Induction of Protein Expression :

    • Enzyme expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

    • The culture is then incubated for an additional 16-20 hours at a reduced temperature of 20°C.

  • Cell Harvesting :

    • The cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.

    • The cell pellet is washed once with a 100 mM phosphate buffer (pH 7.5).

    • The washed cells are re-suspended in the same buffer to a final concentration of 50 g (wet cell weight) per liter for use in the biotransformation.

Whole-Cell Biotransformation Protocol
  • Reaction Setup :

    • The reaction is performed in a baffled flask or a bioreactor.

    • The reaction mixture (1 L total volume) consists of:

      • 100 mM phosphate buffer (pH 7.5)

      • 50 g/L prepared whole-cell biocatalyst

      • 20 mM oleic acid (dissolved in a minimal amount of an organic co-solvent like DMSO if necessary)

      • 10 g/L glucose (as a co-substrate for cofactor regeneration)

      • Appropriate cofactors for the specific enzymatic steps (e.g., pyridoxal 5'-phosphate (PLP) for the transaminase, NAD⁺/NADH for dehydrogenases).

  • Conversion to 9-Aminononanoic Acid (Step 1) :

    • The reaction mixture containing the E. coli strain expressing the first six enzymes is incubated at 30°C with shaking at 200 rpm for 24 hours.

    • The pH is maintained at 7.5 throughout the reaction.

  • Conversion to this compound (Step 2) :

    • For the final reduction step, the intermediate 9-aminononanoic acid is used as the substrate.

    • A separate batch is run using an E. coli strain expressing only the Carboxylic Acid Reductase (CAR).

    • The reaction mixture contains 10 mM 9-aminononanoic acid, 50 g/L of the CAR-expressing cells, 10 g/L glucose, and 100 mM phosphate buffer (pH 7.5).

    • The reaction proceeds for 24 hours at 30°C.

Product Purification and Analysis
  • Extraction :

    • After the reaction, the mixture is centrifuged to remove the cells.

    • The pH of the supernatant is adjusted to ~11-12 with NaOH.

    • The aqueous solution is extracted three times with an equal volume of ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification :

    • The crude product is purified using silica gel column chromatography.

    • A gradient elution system of dichloromethane (DCM) and methanol (MeOH) is typically used (e.g., starting from 100% DCM and gradually increasing the percentage of MeOH).

  • Analysis :

    • The progress of the reaction and the purity of the final product are monitored using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • The structure of the purified this compound is confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The biocatalytic synthesis of this compound from oleic acid represents a significant achievement in the field of green chemistry and industrial biotechnology. By harnessing the power of engineered microbial systems, this method provides a sustainable and efficient route to a valuable chemical building block. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and developers to replicate, optimize, and scale this promising technology for applications in pharmaceuticals, polymers, and fine chemicals. Further research may focus on optimizing the enzyme cascade within a single host and improving the overall process economics for industrial-scale production.

References

Spectroscopic Profile of 9-Amino-1-nonanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 9-Amino-1-nonanol (CAS: 109055-42-7, Molecular Formula: C₉H₂₁NO). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the well-established spectroscopic characteristics of its primary alcohol, primary amine, and long-chain alkyl functionalities. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from typical values for analogous functional groups and long-chain hydrocarbon structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationNotes
H on -OH0.5 - 5.0Broad Singlet1HChemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange.[1][2]
H on -NH₂0.5 - 5.0Broad Singlet2HChemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange.
-CH₂-OH (C1)3.3 - 4.0Triplet2HDeshielded by the adjacent electronegative oxygen atom.[1][2]
-CH₂-NH₂ (C9)2.3 - 3.0Triplet2HDeshielded by the adjacent electronegative nitrogen atom.
-CH₂- (C2-C8)1.2 - 1.6Multiplet14HOverlapping signals characteristic of a long alkyl chain.[1]

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Carbon AtomChemical Shift (δ, ppm)Notes
C1 (-CH₂-OH)60 - 70Deshielded by the hydroxyl group.[1]
C9 (-CH₂-NH₂)40 - 50Deshielded by the amino group.[3]
C2, C832 - 34β to the heteroatom.
C3-C722 - 30Carbons of the alkyl chain, with slight variations in chemical shifts.

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Alcohol)3600 - 3200Strong, BroadCharacteristic of hydrogen-bonded hydroxyl groups.
N-H Stretch (Primary Amine)3500 - 3300MediumTypically appears as a doublet (two bands).
C-H Stretch (Alkyl)2960 - 2850StrongAsymmetric and symmetric stretching of CH₂ and CH₃ groups.
N-H Bend (Primary Amine)1650 - 1580MediumScissoring vibration.
C-O Stretch (Primary Alcohol)1075 - 1000Strong
C-N Stretch (Aliphatic Amine)1250 - 1020Medium-Weak

Sample phase: Liquid film

Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zIonFragmentation PathwayNotes
159[M]⁺Molecular IonThe molecular ion peak may be of low intensity or absent in electron ionization.
142[M-NH₃]⁺Loss of ammonia
141[M-H₂O]⁺DehydrationA common fragmentation pathway for alcohols.
30[CH₂NH₂]⁺Alpha-cleavageA prominent peak for primary amines.

Ionization method: Electron Ionization (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][5][6]

  • The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[6]

  • Filter the solution through a pipette with a small cotton plug to remove any particulate matter.[7]

  • Transfer the filtered solution into a clean, dry 5 mm NMR tube.[5][8]

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0.00 ppm).[9]

2. Data Acquisition:

  • Place the NMR tube in the spectrometer's probe.

  • Shim the magnetic field to achieve homogeneity and optimal resolution.[8]

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[10]

  • To confirm the identity of the -OH and -NH₂ proton signals, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will disappear.[2]

Infrared (IR) Spectroscopy

1. Sample Preparation (Liquid Film/Attenuated Total Reflectance - ATR):

  • Liquid Film Method: Place a small drop of neat this compound onto a salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently press to form a thin, uniform film.[11][12]

  • ATR Method: Place a drop of the liquid sample directly onto the ATR crystal.[11] Ensure good contact between the sample and the crystal.[11]

2. Data Acquisition:

  • Place the prepared sample in the spectrometer's sample holder.

  • Record a background spectrum of the empty sample holder (or clean ATR crystal) to be subtracted from the sample spectrum.[13]

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[13]

  • Multiple scans are usually averaged to improve the signal-to-noise ratio.[13]

Mass Spectrometry (MS)

1. Sample Preparation and Introduction (for Gas Chromatography-Mass Spectrometry, GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Inject a small volume (typically 1 µL) of the solution into the GC-MS system. The sample is vaporized in the heated injection port and separated on the GC column before entering the mass spectrometer.[14]

2. Data Acquisition (Electron Ionization - EI):

  • The separated components from the GC elute into the ion source of the mass spectrometer.

  • In the ion source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15][16][17][18]

  • The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (e.g., GC-MS) purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation & Confirmation data_analysis->structure_elucidation final_report final_report structure_elucidation->final_report Final Report

Fig. 1: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

In-Depth Technical Guide to 9-Amino-1-nonanol: Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Amino-1-nonanol is a bifunctional organic molecule incorporating a primary amine and a primary alcohol separated by a nine-carbon aliphatic chain. This unique structure imparts amphiphilic properties, making it a molecule of interest in various chemical and biomedical research areas, including its potential use as a linker in drug conjugates or as a building block in the synthesis of more complex molecules. This guide provides a summary of its known physical properties, outlines general experimental protocols for their determination, and illustrates a relevant biosynthetic pathway.

Physical Properties of this compound

PropertyValueSource
Appearance White to light yellow SolidChemicalBook[1]
Molecular Formula C9H21NOPubChem[2]
Molecular Weight 159.27 g/mol PubChem[2]
Melting Point Data not available
Solubility Data not available

Note: The absence of specific values in the table indicates that this information could not be retrieved from the searched scientific databases and supplier specifications.

Experimental Protocols

Determination of Melting Point (General Procedure)

A standard method for determining the melting point of a solid organic compound like this compound involves using a capillary melting point apparatus.

  • Sample Preparation: A small amount of dry this compound powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Solubility (General Procedure)

The solubility of this compound in various solvents can be determined using the equilibrium saturation method.

  • Sample Preparation: A known excess amount of this compound is added to a measured volume of the solvent of interest (e.g., water, ethanol, methanol, acetone) in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), after creating a calibration curve with standards of known concentrations. The solubility is then expressed in units such as g/L or mol/L.

Biocatalytic Synthesis of this compound

Recent research has demonstrated the enzymatic synthesis of this compound. The following diagram illustrates a potential workflow for its production.

9_Amino_1_nonanol_Synthesis cluster_whole_cell Whole-Cell Biocatalysis 9_Hydroxynonanal 9-Hydroxynonanal omega_TA ω-Transaminase 9_Hydroxynonanal->omega_TA Substrate 9_Amino_1_nonanol This compound omega_TA->9_Amino_1_nonanol Product Pyruvate Pyruvate (Byproduct) omega_TA->Pyruvate Alanine Alanine (Amino Donor) Alanine->omega_TA

References

9-Amino-1-nonanol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Amino-1-nonanol is a bifunctional organic molecule featuring a primary amine and a primary alcohol separated by a nine-carbon aliphatic chain. This unique structure imparts amphiphilic properties, making it a molecule of interest in various chemical and biomedical fields. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, and analytical techniques. Additionally, it explores the potential biological significance and applications in drug development, drawing parallels with related long-chain amino alcohols.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 109055-42-7 and possesses the molecular formula C₉H₂₁NO.[1] Its structure consists of a nonane backbone with an amino group at position 9 and a hydroxyl group at position 1. This arrangement provides both a nucleophilic and a hydrophilic center, allowing for a variety of chemical modifications and interactions.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 109055-42-7
Molecular Formula C₉H₂₁NO
Molecular Weight 159.27 g/mol
IUPAC Name 9-aminononan-1-ol
SMILES C(CCCCN)CCCCO
Computed XLogP3-AA 1.7
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 8
Topological Polar Surface Area 46.3 Ų
Complexity 66.6

Experimental Protocols

Synthesis of this compound

Two primary routes for the synthesis of this compound are presented: a biocatalytic approach starting from oleic acid and a chemical synthesis pathway involving the reduction of an azide intermediate.

A multi-enzyme cascade in whole-cell biocatalysis can produce this compound from the renewable feedstock oleic acid.[2] This process involves several enzymatic steps to convert oleic acid into 9-oxononanoic acid, which is then aminated and reduced.

Experimental Workflow for Biocatalytic Synthesis

oleic_acid Oleic Acid hydroxylation Fatty Acid Hydratase oleic_acid->hydroxylation oxidation1 Long-Chain Secondary Alcohol Dehydrogenase hydroxylation->oxidation1 bvmo Baeyer-Villiger Monooxygenase oxidation1->bvmo lipase Lipase bvmo->lipase nine_h_na 9-Hydroxynonanoic Acid lipase->nine_h_na oxidation2 Primary Alcohol Dehydrogenase nine_o_na 9-Oxononanoic Acid oxidation2->nine_o_na amination ω-Aminotransferase nine_ana 9-Aminononanoic Acid amination->nine_ana reduction Alcohol Dehydrogenase nine_a_nol This compound reduction->nine_a_nol nine_h_na->oxidation2 nine_o_na->amination nine_ana->reduction

Caption: Biocatalytic cascade for this compound synthesis.

Protocol:

  • Strain Cultivation: E. coli strains expressing the necessary enzymes (fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, Baeyer-Villiger monooxygenase, lipase, primary alcohol dehydrogenase, and ω-aminotransferase) are cultivated in a suitable medium (e.g., Terrific Broth).

  • Cell Harvesting and Resuspension: Cells are harvested by centrifugation and resuspended in a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0).

  • Biotransformation: The biotransformation is initiated by adding the substrate (e.g., 9-hydroxynonanoic acid for the final steps), co-factors (e.g., alanine, pyridoxal 5'-phosphate), and a co-solvent (e.g., DMSO) to the cell suspension.

  • Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 35 °C) with agitation.

  • Product Isolation: The product, this compound, is isolated from the reaction mixture using standard extraction and chromatography techniques.

A plausible chemical synthesis route involves the conversion of a suitable starting material, such as 9-bromo-1-nonanol, to the corresponding azide, followed by reduction to the primary amine.

Logical Workflow for Chemical Synthesis

nine_bromo 9-Bromo-1-nonanol azide_formation Azide Substitution (NaN₃, DMF) nine_bromo->azide_formation nine_azido 9-Azido-1-nonanol azide_formation->nine_azido reduction Azide Reduction (e.g., LiAlH₄ or H₂/Pd-C) nine_azido->reduction nine_amino This compound reduction->nine_amino

Caption: Chemical synthesis of this compound via an azide intermediate.

Protocol for Azide Reduction (General): [3]

  • Reaction Setup: In a dry, three-necked flask under a nitrogen atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents), in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Addition of Azide: Dissolve the alkyl azide (e.g., 9-azido-1-nonanol, 1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, carefully quench the excess LiAlH₄ and purify the resulting primary amine using standard procedures.

Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed for the azide reduction, often providing a cleaner reaction profile.[3]

Analytical Methods

The analysis of this compound typically requires derivatization to improve its volatility and chromatographic behavior, especially for gas chromatography.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For amino alcohols, derivatization is often necessary.

Protocol for GC-MS Analysis with Derivatization: [4]

  • Sample Preparation: Place 1-5 mg of the this compound sample in a GC-MS vial and ensure it is completely dry.

  • Derivatization: Add 100 µL of anhydrous dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Cap the vial and heat at 100°C for 30 minutes to form the volatile N,O-bis(trifluoroacetyl) derivative.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Column: A suitable capillary column, such as a ZB-AAA (10 m x 0.25 mm I.D.), can be used.[5]

    • Temperature Program: An example program could be an initial temperature of 110°C, ramped at 30°C/min to 320°C.[5]

    • Mass Spectrometry: Operate the mass spectrometer in scan mode (e.g., m/z 45-450) for identification.[5]

HPLC is a versatile technique for the analysis of non-volatile compounds. For amino acids and amino alcohols that lack a strong chromophore, pre- or post-column derivatization with a UV-active or fluorescent tag is common.

General Approach for HPLC Analysis: [6][7]

  • Derivatization: React the this compound sample with a derivatizing agent such as o-phthalaldehyde (OPA) for primary amines or phenylisothiocyanate (PITC).

  • Separation: Perform the separation on a reversed-phase column (e.g., C18).

  • Mobile Phase: Use a gradient elution with a buffered aqueous phase and an organic modifier like acetonitrile or methanol.

  • Detection: Utilize a UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for the analysis of underivatized amino acids and related compounds.[8]

Potential Biological Activities and Drug Development Applications

While specific studies on the biological activities of this compound are limited, the broader class of long-chain amino alcohols has shown interesting biological effects, including immunosuppressive, anti-inflammatory, and cytotoxic activities.[9]

Signaling Pathways

The structural similarity of this compound to sphingolipids, which are crucial components of cell membranes and are involved in signal transduction, suggests that it could potentially interact with lipid signaling pathways. For instance, sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P), are key signaling molecules that regulate diverse cellular processes.[10] The long aliphatic chain of this compound allows for its insertion into lipid bilayers, where it could modulate membrane properties and the function of membrane-associated proteins.[11]

Hypothesized Interaction with Lipid Signaling

nine_a_nol This compound membrane Cell Membrane nine_a_nol->membrane receptor Membrane Receptor membrane->receptor signaling Downstream Signaling (e.g., PKC, Ca²⁺) receptor->signaling cellular_response Cellular Response (e.g., Proliferation, Apoptosis) signaling->cellular_response

Caption: Potential modulation of cell signaling by this compound.

Applications in Drug Development

The bifunctional nature of this compound makes it an attractive building block in medicinal chemistry and drug development.

  • Linker Chemistry: The terminal amine and hydroxyl groups can be used to conjugate other molecules, making it a potential linker for creating PROTACs (Proteolysis Targeting Chimeras) or other targeted drug delivery systems.

  • Scaffold for Novel Therapeutics: The long-chain amino alcohol motif is present in various biologically active compounds.[12] Modifications of the amino and hydroxyl groups, as well as the alkyl chain, can lead to the generation of libraries of new chemical entities for screening against various therapeutic targets.

  • Antimicrobial and Antifungal Agents: The related compound, 1-nonanol, has demonstrated antifungal activity.[13] The introduction of an amino group in this compound could modulate this activity and provide a basis for the development of new antimicrobial agents.

Conclusion

This compound is a versatile chemical entity with potential applications in various research and development areas. This guide has provided a foundational understanding of its properties, synthesis, and analysis. While direct biological data is sparse, its structural characteristics suggest a promising role as a building block for novel therapeutics and as a probe for studying lipid signaling pathways. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

Bifunctional C9 Monomers: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional monomers are molecules that possess two distinct reactive functional groups, enabling them to act as molecular bridges or building blocks in the synthesis of complex architectures. Within this class of compounds, bifunctional monomers with a nine-carbon (C9) backbone represent a versatile platform for a range of applications, from polymer chemistry to advanced drug delivery systems. This technical guide provides an in-depth overview of the synthesis, properties, and potential research applications of bifunctional C9 monomers, with a particular focus on their utility in the life sciences. The guide also addresses the distinct class of C9 hydrocarbon resins derived from petroleum feedstocks to provide a comprehensive understanding of the terminology.

Synthetically Derived Bifunctional C9 Monomers for Biomedical Applications

Bifunctional C9 monomers designed for biomedical research are typically synthetic molecules with a nine-carbon chain functionalized with reactive groups at each end. These monomers are instrumental in bioconjugation, drug delivery, and diagnostics, where the C9 chain acts as a flexible spacer to connect different molecular entities.

Synthesis of Bifunctional C9 Monomers

The synthesis of bifunctional C9 monomers can be achieved through various organic chemistry routes, often starting from commercially available C9 precursors. A common strategy involves the modification of a C9 α,ω-difunctionalized alkane, such as 1,9-nonanediol or 1,9-nonanedioic acid.

1.1.1. Synthesis of Azido-Alkyne Heterobifunctional C9 Monomers

Heterobifunctional monomers bearing an azide and an alkyne group are particularly valuable for "click chemistry," a set of biocompatible reactions that enable efficient and specific conjugation of molecules in biological systems.[1][2][3][4][5]

Experimental Protocol: Synthesis of 9-azido-1-nonyne

A representative protocol for synthesizing an azido-alkyne C9 monomer is as follows:

  • Mesylation of 8-nonyn-1-ol: 8-nonyn-1-ol (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0°C for 2 hours and then at room temperature for 4 hours. The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the mesylate.

  • Azidation: The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added. The mixture is heated to 80°C and stirred overnight. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 9-azido-1-nonyne.

Applications in Drug Delivery and Bioconjugation

The bifunctional nature of C9 monomers makes them ideal linkers in the construction of sophisticated drug delivery systems and bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6][7] The C9 spacer can influence the solubility, stability, and pharmacokinetic properties of the resulting conjugate.

1.2.1. Antibody-Drug Conjugates (ADCs)

In ADCs, a bifunctional linker connects a monoclonal antibody to a potent cytotoxic drug. The linker must be stable in circulation but release the drug at the target site. A C9-based linker can provide the necessary length and flexibility for the drug to interact with its intracellular target after internalization of the ADC.

Below is a conceptual workflow for the role of a bifunctional C9 linker in ADC technology.

ADC_Workflow Antibody Monoclonal Antibody Linker Bifunctional C9 Linker Antibody->Linker Conjugation ADC Antibody-Drug Conjugate (ADC) Linker->ADC Drug Cytotoxic Drug Drug->Linker TumorCell Tumor Cell ADC->TumorCell Binding to Tumor Antigen Internalization Internalization & Lysosomal Trafficking TumorCell->Internalization Release Drug Release Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Workflow of an Antibody-Drug Conjugate (ADC) utilizing a C9 linker.

1.2.2. Controlled Drug Release

Polymers functionalized with bifunctional C9 monomers can be used to create matrices for the controlled release of therapeutic agents.[8][9][10][11] The properties of the polymer, such as crosslinking density, and the nature of the linker can be tuned to control the rate of drug diffusion from the matrix.[9]

Polymer System Bifunctional C9 Monomer Type Drug Release Mechanism Key Findings
Poly(lactic-co-glycolic acid) (PLGA)C9-diacidBulk erosionSustained release of hydrophobic drugs over weeks.
Polyethylene glycol (PEG) hydrogelC9-diacrylateDiffusion through poresRelease rate is tunable by varying crosslinking density.
Polyamide nanoparticlesC9-diamineSurface erosionpH-responsive release of encapsulated agents.

Table 1: Examples of Bifunctional C9 Monomers in Drug Release Systems.

Applications in Diagnostics and Imaging

Bifunctional C9 monomers are also employed in the synthesis of molecular imaging agents for diagnostics.[12][13][14][15] They can be used to link an imaging moiety (e.g., a fluorophore or a radionuclide chelator) to a targeting ligand (e.g., a peptide or antibody).

The following diagram illustrates the general structure of a targeted imaging agent.

Imaging_Agent TargetingLigand Targeting Ligand (e.g., Peptide) Linker Bifunctional C9 Linker TargetingLigand->Linker Attachment ImagingAgent Targeted Imaging Agent Linker->ImagingAgent ImagingMoiety Imaging Moiety (e.g., Fluorophore) ImagingMoiety->Linker

Caption: Structure of a targeted imaging agent with a C9 linker.

C9 Hydrocarbon Resins from Petroleum Feedstocks

A distinct class of materials referred to as "C9 monomers" or "C9 resins" originates from the C9 fraction of cracked petroleum distillates.[16][17][18] This fraction is a complex mixture of aromatic hydrocarbons with nine carbon atoms, including vinyltoluenes, indene, and α-methylstyrene.[16] These monomers are polymerized to produce C9 hydrocarbon resins, which are widely used in industrial applications.

Properties and Applications

C9 hydrocarbon resins are thermoplastic polymers characterized by their excellent tackifying properties, thermal stability, and compatibility with a wide range of other polymers.[17] Their primary applications are in:

  • Adhesives: As tackifiers in hot-melt and pressure-sensitive adhesives.[16]

  • Coatings and Paints: To improve gloss, hardness, and water resistance.[18]

  • Printing Inks: As binders and to enhance pigment wetting.[16]

  • Rubber Compounding: As processing aids and to improve tack.[17]

Property Typical Value Range Significance in Applications
Softening Point (°C)90 - 140Determines the thermal stability and viscosity.
Color (Gardner)4 - 12Affects the appearance of the final product.
Acid Value (mg KOH/g)< 1Indicates the level of residual catalyst or oxidation.
Bromine Number (g Br₂/100g)< 50Measures the degree of unsaturation.

Table 2: Typical Properties of C9 Hydrocarbon Resins.

Functionalization of C9 Resins

While not inherently bifunctional in the same way as the synthetic monomers discussed earlier, C9 hydrocarbon resins can be chemically modified to introduce functional groups, thereby imparting bifunctionality to the polymer. A common modification is the reaction with maleic anhydride to introduce carboxylic acid groups.[19][20][21][22] This enhances adhesion to polar substrates and allows for further chemical reactions.

Experimental Protocol: Maleation of C9 Hydrocarbon Resin

A general procedure for the maleation of a C9 resin is as follows:

  • Reaction Setup: A solution of C9 hydrocarbon resin in an aromatic solvent (e.g., xylene) is charged into a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

  • Addition of Maleic Anhydride: Maleic anhydride (5-15 wt% of the resin) is added to the solution.

  • Initiation: The mixture is heated to 140-160°C, and a free-radical initiator (e.g., dicumyl peroxide) is added portion-wise over a period of 1-2 hours.

  • Reaction: The reaction is continued for 4-6 hours at the same temperature.

  • Work-up: The solvent and any unreacted maleic anhydride are removed by vacuum distillation to yield the maleic anhydride-modified C9 resin.

The functionalized resins have potential applications in more specialized areas, although their use in the biomedical field is not yet well-established and would require thorough biocompatibility testing.

The logical relationship for the functionalization of C9 resin is depicted below.

C9_Functionalization C9Fraction C9 Petroleum Fraction Polymerization Polymerization C9Fraction->Polymerization C9Resin C9 Hydrocarbon Resin Polymerization->C9Resin Functionalization Functionalization Reaction (e.g., Maleation) C9Resin->Functionalization MaleicAnhydride Maleic Anhydride MaleicAnhydride->Functionalization FunctionalizedResin Functionalized C9 Resin (with Carboxyl Groups) Functionalization->FunctionalizedResin Applications Enhanced Adhesion & Further Reactivity FunctionalizedResin->Applications

Caption: Functionalization of C9 hydrocarbon resin with maleic anhydride.

Conclusion

The term "bifunctional C9 monomer" encompasses two distinct classes of chemical entities with disparate applications. Synthetically derived bifunctional C9 monomers are precision tools for researchers in drug development and diagnostics, enabling the construction of sophisticated molecular systems for targeted therapies and imaging. In contrast, C9 hydrocarbon resins are bulk polymers derived from petroleum, serving as key additives in a variety of industrial products. Understanding the synthesis, properties, and specific applications of each class is crucial for their effective utilization in research and development. The continued exploration of novel synthetic routes and functionalization strategies for both types of C9 monomers holds promise for the creation of advanced materials and therapeutics.

References

A Technical Guide to Long-Chain Amino Alcohols in Polymer Chemistry for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of long-chain amino alcohols into polymer chemistry has opened up new frontiers in the development of advanced biomaterials, particularly for drug and gene delivery. These versatile monomers, characterized by a hydroxyl group and an amino group at opposite ends of a hydrocarbon chain, impart unique and advantageous properties to polymers, including biodegradability, biocompatibility, and stimuli-responsive behavior. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of polymers derived from long-chain amino alcohols, with a focus on their use in the pharmaceutical and biotechnology sectors.

Core Concepts: The Role of Long-Chain Amino Alcohols in Polymer Science

Long-chain amino alcohols serve as fundamental building blocks for a variety of polymers, most notably poly(amino alcohol esters), poly(ester amides), and poly(β-amino esters). The presence of both a nucleophilic amine and a hydroxyl group allows for diverse polymerization strategies, including step-growth and ring-opening polymerizations. The long hydrocarbon chain influences the physicochemical properties of the resulting polymers, such as their hydrophobicity, thermal characteristics, and mechanical strength.

The amine groups within the polymer backbone are typically protonated at physiological pH, rendering the polymers cationic. This positive charge is crucial for their application in gene delivery, as it facilitates the condensation of negatively charged nucleic acids (DNA and RNA) into nanoparticles. Furthermore, the amine groups contribute to a "proton sponge" effect, which is a key mechanism for the endosomal escape of the therapeutic cargo into the cytoplasm of target cells. The ester or amide linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the polymer into smaller, biocompatible molecules that can be safely cleared from the body.

Key Polymer Classes Derived from Long-Chain Amino Alcohols

The versatility of long-chain amino alcohols as monomers has led to the development of several classes of polymers with tunable properties for various biomedical applications.

Poly(amino alcohol esters)

These polymers are synthesized through the reaction of diacrylates with amino alcohols or through the polycondensation of dicarboxylic acids with diols containing tertiary amines. The resulting polymers possess a repeating unit containing both an amino group and an ester linkage. They are known for their biodegradability and their ability to form stable nanoparticles with nucleic acids, making them promising candidates for gene therapy.

Poly(ester amides)

Poly(ester amides) are synthesized from the polycondensation of monomers containing hydroxyl, carboxyl, and amino functionalities. The incorporation of amino alcohols into the polymer backbone introduces both ester and amide linkages. These polymers exhibit a combination of the favorable properties of both polyesters and polyamides, including good mechanical strength and tunable degradation rates. They are being explored for applications in tissue engineering and as matrices for controlled drug release.[1]

Poly(β-amino esters) (PBAEs)

PBAEs are typically synthesized via the Michael addition of amines to diacrylates. This class of polymers is particularly attractive for drug and gene delivery due to its pH-responsive nature. At physiological pH, the tertiary amines in the backbone are partially protonated. However, in the acidic environment of the endosome, these amines become fully protonated, leading to the "proton sponge" effect and subsequent endosomal escape. The ester linkages are also susceptible to hydrolysis, ensuring the polymer's biodegradability.

Quantitative Data on Monomers and Polymers

The properties of polymers derived from long-chain amino alcohols are highly dependent on the specific monomers used and the resulting polymer architecture. The following tables summarize key quantitative data for representative monomers and polymers.

MonomerTypeMelting Point (°C)Boiling Point (°C)Solubility
5-amino-1-pentanolAmino alcohol36-38222Water, Ethanol
6-amino-1-hexanolAmino alcohol58-61250Water, Ethanol
1,4-butanediol diacrylateDiacrylate-120 (at 2 mmHg)Organic solvents
1,6-hexanediol diacrylateDiacrylate-145 (at 1 mmHg)Organic solvents
Diglycidyl adipateDiepoxide--Organic solvents
1,3-diamino-2-hydroxypropaneDiamino alcohol39-42135-137 (at 15 mmHg)Water
PolymerMonomersMolecular Weight (Mn, Da)Glass Transition Temp. (Tg, °C)Degradation Half-lifeApplication
Poly(5-amino-1-pentanol-co-1,4-butanediol diacrylate)5-amino-1-pentanol, 1,4-butanediol diacrylate3,350 - 18,000-Hours to daysGene delivery[2]
Poly(amino alcohol ester) 1N,N'-dimethyl-1,3-propanediamine, diglycidyl adipate24,800-~5 days (pH 7.4)Gene delivery[3]
Poly(1,3-diamino-2-hydroxypropane-co-polyol sebacate)1,3-diamino-2-hydroxypropane, glycerol/threitol, sebacic acidPre-polymer: 1,278 - 1,500-Up to 20 months (in vivo)Tissue engineering[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these polymers. Below are representative experimental protocols for the synthesis of key polymer classes.

Synthesis of Poly(β-amino ester) (PBAE)

This protocol describes the synthesis of a PBAE from an amino alcohol and a diacrylate.[5]

Materials:

  • 5-amino-1-pentanol

  • 1,4-butanediol diacrylate

  • Dimethyl sulfoxide (DMSO)

  • Teflon-lined screw cap vial

  • Magnetic stir bar and stir plate

  • Oven

Procedure:

  • Weigh 400 mg of 5-amino-1-pentanol into a 5 mL sample vial.

  • Add 640 mg of 1,4-butanediol diacrylate to the vial (amine to diacrylate stoichiometric ratio of 1.2:1).

  • Add a small magnetic stir bar to the vial.

  • Seal the vial with the Teflon-lined cap.

  • Place the vial on a magnetic stir plate in an oven preheated to 95°C.

  • Stir the reaction mixture for 12 hours.

  • After 12 hours, remove the vial from the oven and allow it to cool to room temperature.

  • The resulting polymer can be dissolved in a suitable solvent, such as DMSO, for further use and characterization.

Synthesis of Poly(ester amide) Elastomer

This protocol outlines the synthesis of a crosslinked poly(ester amide) from a diamino alcohol, a polyol, and a diacid.[4]

Materials:

  • 1,3-diamino-2-hydroxypropane (DAHP)

  • Glycerol or D,L-threitol (polyol)

  • Sebacic acid (diacid)

  • Reaction flask with a nitrogen inlet and vacuum connection

  • Heating mantle

  • High-vacuum pump

Procedure:

  • Combine the DAHP, polyol, and sebacic acid in the desired molar ratio in the reaction flask.

  • Heat the mixture to 120°C under a nitrogen atmosphere with stirring until a homogenous melt is formed.

  • Reduce the pressure to induce polymerization and continue the reaction for a set period to form a pre-polymer.

  • Increase the temperature to 170°C and apply a high vacuum (~50 mTorr) to further advance the polymerization and promote crosslinking.

  • The reaction is continued until the desired polymer properties are achieved.

  • The resulting elastomeric polymer can be shaped into films or scaffolds for further characterization and application.

Visualization of Key Processes

Understanding the logical flow of research and the biological mechanisms of action is critical for the development of effective drug delivery systems. The following diagrams, created using the DOT language, illustrate these processes.

Experimental Workflow for Polymer-Based Drug Delivery

G cluster_0 Polymer Synthesis & Characterization cluster_1 Nanoparticle Formulation & Characterization cluster_2 In Vitro & In Vivo Evaluation Monomer_Selection Monomer Selection (Long-Chain Amino Alcohol, Diacrylate, etc.) Polymerization Polymerization (e.g., Michael Addition, Polycondensation) Monomer_Selection->Polymerization Purification Purification & Characterization (GPC, NMR, FTIR) Polymerization->Purification Nanoparticle_Formation Nanoparticle Formulation (Self-assembly with Drug/Gene) Purification->Nanoparticle_Formation NP_Characterization Nanoparticle Characterization (DLS, Zeta Potential, TEM) Nanoparticle_Formation->NP_Characterization In_Vitro_Studies In Vitro Studies (Cell Viability, Cellular Uptake, Transfection Efficiency) NP_Characterization->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Biodistribution, Efficacy, Toxicity) In_Vitro_Studies->In_Vivo_Studies

Experimental workflow for developing polymer-based drug delivery systems.
Cellular Uptake and Endosomal Escape of Cationic Polymer Nanoparticles

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Endosomal Pathway NP Cationic Polymer Nanoparticle Endocytosis Endocytosis NP->Endocytosis Cell Membrane Interaction Release Drug/Gene Release Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Lysosome Lysosome (pH ~4.5) (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape (Proton Sponge Effect) Late_Endosome->Endosomal_Escape Rupture Endosomal_Escape->Release

Mechanism of cellular uptake and endosomal escape of cationic nanoparticles.
The Proton Sponge Effect

G cluster_0 Endosome Maturation Proton_Pump H+ Pump (V-ATPase) Pumps H+ into endosome Polymer_Protonation Cationic Polymer Protonation (Buffering) Proton_Pump->Polymer_Protonation Chloride_Influx Chloride Ion (Cl-) Influx Polymer_Protonation->Chloride_Influx Water_Influx Water Influx (Osmotic Swelling) Chloride_Influx->Water_Influx Membrane_Rupture Endosomal Membrane Rupture & Cargo Release Water_Influx->Membrane_Rupture

The "proton sponge effect" leading to endosomal escape.

Conclusion

Polymers derived from long-chain amino alcohols represent a highly promising and versatile class of biomaterials for advanced drug delivery and tissue engineering applications. Their tunable physicochemical properties, combined with their inherent biocompatibility and biodegradability, make them ideal candidates for addressing many of the challenges in modern medicine. This technical guide has provided a comprehensive overview of the core concepts, synthesis, and applications of these polymers, with the aim of facilitating further research and development in this exciting field. As our understanding of the structure-property relationships and biological interactions of these materials continues to grow, so too will their potential to revolutionize the diagnosis and treatment of a wide range of diseases.

References

9-Amino-1-nonanol: A Versatile Building Block for Novel Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Amino-1-nonanol is a bifunctional linear-chain molecule that is emerging as a promising building block for the synthesis of novel polymers with significant potential in the biomedical field. Its unique structure, featuring a primary amine at one end and a primary hydroxyl group at the other, separated by a flexible nine-carbon aliphatic chain, allows for a variety of polymerization strategies to create materials with tunable properties. The incorporation of this long-chain amino alcohol into polymer backbones can impart desirable characteristics such as biocompatibility, biodegradability, and tailored mechanical performance, making these materials highly suitable for applications in drug delivery, tissue engineering, and medical device development.

This technical guide provides a comprehensive overview of this compound as a monomer, including its chemical and physical properties. It details the synthesis of advanced biomaterials such as polyamides and polyurethanes derived from this building block, presenting available quantitative data on their properties. Furthermore, this document outlines detailed experimental protocols for the synthesis of analogous material systems and explores the potential biological interactions of these novel biomaterials, including a conceptual framework for their interaction with cellular signaling pathways.

Properties of this compound

This compound is a C9 amino alcohol with the chemical formula C₉H₂₁NO. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 109055-42-7[1]
Molecular Formula C₉H₂₁NO[1]
Molecular Weight 159.27 g/mol [1]
Boiling Point 250.5 ± 13.0 °C (Predicted)
Density 0.893 ± 0.06 g/cm³ (Predicted)
Topological Polar Surface Area 46.3 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 8[1]

Synthesis of Novel Materials from this compound

The dual functionality of this compound allows for its use in the synthesis of a variety of polymers, most notably polyamides and polyurethanes. These polymers can be designed to be biodegradable, with degradation products that are potentially non-toxic and readily metabolized.

Polyamides Derived from this compound

Polyamides are polymers characterized by repeating amide linkages (-CO-NH-). The synthesis of polyamides from this compound can be achieved through polycondensation reactions with dicarboxylic acids or their derivatives. The resulting polyamides can exhibit a range of thermal and mechanical properties depending on the choice of the co-monomer.

While specific quantitative data for polyamides derived directly from this compound is limited in publicly available literature, data from analogous aliphatic polyamides containing amino acid moieties can provide valuable insights into their expected performance. Table 2 summarizes the thermal properties of such analogous polyamides.

Polymer SystemDecomposition Temperature (TGA)Reference
Polyamide with Alanine and BenzidineStable up to 350-400°C[2]
Polyamide with Valine and BenzidineStable up to 350-400°C[2]
Polyamide-66 (for comparison)Thermally stable up to 350°C[3]

Experimental Protocol: Synthesis of a Polyamide from a Diamine and a Diacid Chloride (Analogous System)

This protocol describes a general low-temperature solution polycondensation method that can be adapted for the synthesis of polyamides using this compound (after conversion to a diamine or use with a diacid chloride).

Materials:

  • Diamine monomer (e.g., a derivative of this compound)

  • Diacid chloride (e.g., isophthaloyl dichloride)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Ice bath

  • Mechanical stirrer

  • Water, Ethanol, Acetone for washing

Procedure:

  • In a flask equipped with a mechanical stirrer, dissolve the diamine monomer (1.0 mmol) in 5.0 mL of anhydrous DMAc.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve the diacid chloride (1.0 mmol) in 5.0 mL of anhydrous DMAc.

  • Add the diacid chloride solution dropwise to the stirred, cooled diamine solution.

  • Allow the reaction mixture to stir for 3 hours at 0-5°C.

  • Pour the viscous polymer solution into a beaker containing iced water to precipitate the polyamide.

  • Filter the precipitate and wash it thoroughly with water, followed by ethanol, and then acetone.

  • Dry the resulting polymer in a vacuum desiccator at 60°C to a constant weight.[4]

Polyurethanes Derived from this compound

Polyurethanes are formed through the reaction of a diisocyanate with a diol. The hydroxyl group of this compound can react with diisocyanates to form polyurethanes. The presence of the amino group can be either protected during the polymerization or utilized for further functionalization of the resulting polymer. The thermal stability of polyurethanes can be influenced by the structure of the monomers.

Polymer System5% Decomposition Temperature (TGA)Reference
Polyurethane from Isophorone Diisocyanate and Cardanol Diol298 - 303°C[5]
Siloxane-Polyurethane Hybrid330°C[1]
Polyurethane Foam from Bio-polyolStable up to ~200°C[6]

Experimental Protocol: Synthesis of a Polyurethane from a Diol and a Diisocyanate (Analogous System)

This protocol outlines a general procedure for the synthesis of polyurethanes that can be adapted for this compound.

Materials:

  • Diol monomer (e.g., this compound, with the amine group protected if necessary)

  • Diisocyanate (e.g., isophorone diisocyanate)

  • Catalyst (e.g., dibutyltin dilaurate)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Nitrogen atmosphere

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve the diol monomer in anhydrous DMF.

  • Add the diisocyanate to the solution in a stoichiometric ratio.

  • Add a catalytic amount of dibutyltin dilaurate to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 80-100°C) and stir for several hours until the desired molecular weight is achieved, monitoring the reaction progress by FTIR spectroscopy (disappearance of the NCO peak).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

  • Filter and wash the polymer.

  • Dry the polymer in a vacuum oven.

Applications in Drug Delivery and Tissue Engineering

The biocompatibility and biodegradability of polymers derived from amino acids and amino alcohols make them excellent candidates for biomedical applications.

Drug Delivery Systems

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in drug delivery. This compound can be incorporated into hydrogel structures, for example, through copolymerization with other monomers. The release of drugs from these hydrogels can be controlled by the degradation of the polymer matrix.

While specific drug release data for this compound-based hydrogels is not available, the principles of drug release from biodegradable hydrogels are well-established. The release kinetics can often be described by models such as the Higuchi model, which relates the cumulative amount of drug released to the square root of time, indicating a diffusion-controlled mechanism.[7]

Experimental Protocol: In Vitro Drug Release Study from a Hydrogel

This protocol describes a general method to evaluate the in vitro release of a model drug from a hydrogel.

Materials:

  • Drug-loaded hydrogel

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • Incubator or water bath at 37°C

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a known volume of PBS (e.g., in a dialysis bag or as a free-standing gel in a vial).

  • Incubate the system at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a sample of the release medium.

  • Replace the withdrawn volume with fresh PBS to maintain a constant volume.

  • Quantify the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.[8]

Tissue Engineering Scaffolds

Polymers derived from amino alcohols can be fabricated into porous scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. The mechanical properties and degradation rate of these scaffolds can be tailored to match the requirements of the target tissue. For instance, elastomeric poly(ester amide)s based on amino alcohols have been developed with a low Young's modulus and long degradation half-lives, making them suitable for soft tissue engineering.[9][10]

Biological Interactions and Signaling Pathways

Understanding the interaction of biomaterials with cells and tissues is crucial for their successful application. While specific studies on the cellular signaling pathways affected by materials derived from this compound are not yet available, a conceptual framework can be proposed based on the known interactions of biomaterials with cells.

A biomaterial surface, upon implantation, is immediately coated with proteins from the surrounding biological fluids. Cells interact with this protein layer through surface receptors, such as integrins. This interaction can trigger a cascade of intracellular signaling events that influence cell behavior, including adhesion, proliferation, differentiation, and inflammation.

Signaling_Pathway

Caption: Conceptual workflow of a biomaterial interacting with a cell.

The diagram above illustrates a potential signaling cascade initiated by a biomaterial. The material's surface properties will dictate the composition of the adsorbed protein layer, which in turn determines the cellular response. For example, the activation of Focal Adhesion Kinase (FAK) upon integrin binding can initiate downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to changes in gene expression and cellular behavior. The specific cellular responses to a this compound-based material would need to be determined through in vitro and in vivo studies.

Conclusion

This compound represents a highly versatile and promising building block for the creation of novel biomaterials. Its bifunctional nature allows for the synthesis of a wide range of polymers, including polyamides and polyurethanes, with tunable properties. While specific quantitative data on materials derived directly from this compound is still emerging, the broader class of amino acid and amino alcohol-based polymers has demonstrated significant potential for applications in drug delivery and tissue engineering. Future research should focus on the detailed characterization of this compound-based materials to fully elucidate their structure-property relationships and to investigate their specific interactions with biological systems, including their influence on cellular signaling pathways. Such studies will be crucial for the rational design and successful translation of these advanced materials into clinical applications.

References

A Technical Guide to the Biological Activity Screening of Functionalized Nonanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity screening of functionalized nonanols. It is designed to assist researchers, scientists, and drug development professionals in understanding the synthesis, screening, and mechanisms of action of these promising compounds. This document details the antimicrobial, anticancer, and anti-inflammatory properties of various nonanol derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to Functionalized Nonanols

Nonanol, a nine-carbon straight-chain fatty alcohol, serves as a versatile scaffold for chemical modification. Functionalization of the hydroxyl group or the alkyl chain can lead to a diverse array of derivatives with a broad spectrum of biological activities. These modifications can alter the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its interaction with biological targets. This guide explores the screening of these functionalized nonanols for their potential as therapeutic agents.

Data Presentation: Biological Activities of Functionalized Nonanols

The following tables summarize the quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of various functionalized nonanols.

Table 1: Antimicrobial Activity of Functionalized Nonanols

CompoundFunctionalizationTarget OrganismAssayActivity MetricValueCitation
1-Nonanol-Staphylococcus aureusBroth DilutionMIC160 µg/mL[1]
1-Nonanol-Staphylococcus aureusBroth DilutionMBC>160 µg/mL[1]
Nonyl 3,4-dihydroxybenzoate3,4-dihydroxybenzoate esterTrichophyton rubrumMetabolic ActivityReduction≥50% at 15.6 mg/L
Nonyl 3,4-dihydroxybenzoate3,4-dihydroxybenzoate esterTrichophyton mentagrophytesMetabolic ActivityReduction≥50% at 7.8 mg/L

Table 2: Anticancer Activity of Functionalized Nonanols (Representative Data)

CompoundFunctionalizationCancer Cell LineAssayActivity MetricValueCitation
Nonyl Gallate (Hypothetical)Gallate EsterHCT116 (Colon)MTT AssayIC50Data not available
Nonyl Ferulate (Hypothetical)Ferulate EsterA549 (Lung)MTT AssayIC50Data not available

Note: Specific IC50 values for nonyl gallate and nonyl ferulate were not found in the literature search. The table structure is provided as a template for future data.

Table 3: Anti-inflammatory Activity of Functionalized Nonanols

CompoundFunctionalizationCell LineKey Target/PathwayEffectCitation
Long-chain fatty alcohols (C24-C34)-RAW 264.7 MacrophagesiNOS, TNF-α, PGE2Inhibition of release[2]
n-Propyl Gallate (analogue)Gallate EsterRAW 264.7 MacrophagesNF-κB, JNKDown-regulation[3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of functionalized nonanols and for key biological activity screening assays.

Synthesis of Functionalized Nonanols

Protocol 1: Synthesis of Nonyl Esters via Fischer Esterification

This protocol describes a general method for the synthesis of nonyl esters, such as nonyl gallate or nonyl ferulate, using Fischer esterification.[5][6]

Materials:

  • 1-Nonanol

  • Carboxylic acid (e.g., gallic acid, ferulic acid)

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Anhydrous toluene

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, dissolve the carboxylic acid (1 equivalent) and 1-nonanol (1.2 equivalents) in anhydrous toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.02 equivalents) to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude ester can be purified by column chromatography on silica gel if necessary.

Biological Activity Screening Assays

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol is adapted for testing the antimicrobial activity of hydrophobic compounds like functionalized nonanols.[2]

Materials:

  • Test compound (functionalized nonanol)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 3: Anticancer Activity - MTT Cell Viability Assay

This protocol details the MTT assay to determine the cytotoxic effects of functionalized nonanols on cancer cell lines.[7]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the functionalized nonanol in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle controls (medium with the solvent used to dissolve the compound) and untreated controls.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Anti-inflammatory Activity - NF-κB Reporter Assay

This protocol describes a luciferase reporter assay to assess the effect of functionalized nonanols on the NF-κB signaling pathway.[8][9]

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T cells)

  • Cell culture medium

  • Inducing agent (e.g., TNF-α or LPS)

  • Test compound (functionalized nonanol)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the functionalized nonanol for a specified time.

  • Stimulate the cells with the inducing agent (e.g., TNF-α) to activate the NF-κB pathway. Include appropriate controls (unstimulated cells, stimulated cells without the test compound).

  • Incubate for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the biological activity screening of functionalized nonanols.

G cluster_synthesis Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis Nonanol Nonanol Functionalized_Nonanol Functionalized_Nonanol Nonanol->Functionalized_Nonanol Esterification, Etherification, etc. Functional_Group Functional_Group Functional_Group->Functionalized_Nonanol Antimicrobial_Screening Antimicrobial_Screening Functionalized_Nonanol->Antimicrobial_Screening Anticancer_Screening Anticancer_Screening Functionalized_Nonanol->Anticancer_Screening Anti_inflammatory_Screening Anti_inflammatory_Screening Functionalized_Nonanol->Anti_inflammatory_Screening Quantitative_Data Quantitative_Data Antimicrobial_Screening->Quantitative_Data MIC, MBC Anticancer_Screening->Quantitative_Data IC50 Mechanism_of_Action Mechanism_of_Action Anti_inflammatory_Screening->Mechanism_of_Action Pathway Modulation Lead_Compound Lead_Compound Quantitative_Data->Lead_Compound Mechanism_of_Action->Lead_Compound

Caption: General workflow for the synthesis and biological activity screening of functionalized nonanols.

G Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF_kB NF_kB IκB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression promotes Functionalized_Nonanol Functionalized_Nonanol Functionalized_Nonanol->IKK inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by functionalized nonanols.

G Nonanol_Backbone Nonanol (C9H19OH) Functional_Groups Gallic Acid Ferulic Acid Acetic Acid Other Nonanol_Backbone->Functional_Groups Functionalization Biological_Activities Antimicrobial Anticancer Anti-inflammatory Functional_Groups:g->Biological_Activities:ac Potential Activity Functional_Groups:g->Biological_Activities:ai Potential Activity Functional_Groups:f->Biological_Activities:ac Potential Activity Functional_Groups:f->Biological_Activities:ai Potential Activity Functional_Groups:a->Biological_Activities:am Potential Activity

Caption: Relationship between nonanol functionalization and potential biological activities.

References

The Role of 9-Amino-1-nonanol in Self-Assembled Monolayers: A Review of a Sparsely Explored Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Self-assembled monolayers (SAMs) represent a cornerstone of surface science, enabling the precise modification of material properties for a vast array of applications, from biosensors to drug delivery systems. The ability to tailor surface chemistry through the choice of molecular building blocks is a key advantage of this technology. While various functional groups have been extensively studied for their role in SAM formation, this guide addresses the current understanding of 9-Amino-1-nonanol, a bifunctional molecule with the potential for unique interfacial properties.

Following a comprehensive review of publicly available scientific literature, it has become evident that This compound has not been a subject of significant research in the context of self-assembled monolayers. Consequently, there is a notable absence of specific quantitative data, detailed experimental protocols, and established signaling pathway diagrams directly pertaining to the use of this molecule in SAM formation.

This guide will, therefore, provide a foundational understanding of SAMs formed from analogous amino-terminated and hydroxyl-terminated molecules to infer the potential behavior and characteristics of this compound monolayers. The provided experimental protocols and data tables are based on general practices for similar molecules and should be considered as a starting point for investigation, rather than established facts for this compound.

The Conceptual Role of this compound in SAMs

This compound possesses two distinct functional groups: a primary amine (-NH₂) at the 9-position and a primary alcohol (-OH) at the 1-position, separated by a nine-carbon alkyl chain. This bifunctionality suggests several possibilities for its role in SAMs, depending on the substrate.

  • On Hydrophilic Substrates (e.g., Silicon Dioxide, Glass): The hydroxyl group could form hydrogen bonds or covalent linkages (silanization in the case of SiO₂) with the surface, leaving the amino group exposed to the interface. This would create a hydrophilic surface with reactive amine functionalities.

  • On Metallic Substrates (e.g., Gold): While less common than thiol-gold interactions, amines can coordinate with gold surfaces. In this scenario, the hydroxyl group would be oriented away from the surface, influencing the wettability and providing a site for further chemical modification.

The nine-carbon chain provides a flexible spacer, influencing the packing density and thickness of the resulting monolayer.

Hypothetical Experimental Protocols

The following are generalized protocols for the formation and characterization of SAMs, which would need to be adapted and optimized for this compound.

Formation of Self-Assembled Monolayers

2.1.1. On Silicon Dioxide Substrates

  • Substrate Preparation:

    • Clean silicon wafers by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each.

    • Dry the substrates under a stream of dry nitrogen.

    • Activate the surface to generate hydroxyl groups by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse thoroughly with deionized water and dry with nitrogen.

  • SAM Deposition (Solution Phase):

    • Prepare a 1-10 mM solution of this compound in an anhydrous solvent (e.g., toluene or ethanol).

    • Immerse the cleaned substrates in the solution for a period ranging from 1 to 24 hours at room temperature.

    • After immersion, rinse the substrates with the pure solvent to remove non-chemisorbed molecules.

    • Dry the substrates under a stream of dry nitrogen.

2.1.2. On Gold Substrates

  • Substrate Preparation:

    • Deposit a thin layer of gold (e.g., 50 nm) onto a silicon wafer with a chromium or titanium adhesion layer using thermal or electron-beam evaporation.

    • Clean the gold substrates by immersion in a piranha solution for a short period (e.g., 30 seconds) or by UV-ozone treatment.

    • Rinse with deionized water and ethanol, then dry with nitrogen.

  • SAM Deposition (Solution Phase):

    • Prepare a 1-10 mM solution of this compound in ethanol.

    • Immerse the cleaned gold substrates in the solution for 24 hours.

    • Rinse with ethanol and dry with nitrogen.

Characterization Techniques
  • Contact Angle Goniometry: To determine the surface wettability and infer the orientation of the functional groups.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of nitrogen and oxygen from the this compound molecule.

  • Ellipsometry: To measure the thickness of the formed monolayer.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness of the SAM.

Anticipated Quantitative Data (Based on Analogous Molecules)

The following table presents hypothetical quantitative data for this compound SAMs, based on typical values observed for other amino-alkanol monolayers. These values are for illustrative purposes only and require experimental verification.

Characterization TechniqueSubstrateExpected ValueInterpretation
Water Contact Angle Silicon Dioxide40° - 60°Indicates a moderately hydrophilic surface, suggesting the amine groups are exposed.
Gold60° - 80°Suggests a more hydrophobic surface, potentially due to the exposed alkyl chains and hydroxyl groups.
Monolayer Thickness Silicon Dioxide / Gold1.0 - 1.5 nmConsistent with a monolayer of a nine-carbon chain molecule.
XPS (N1s Binding Energy) Silicon Dioxide / Gold~400 eVConfirms the presence of amine groups on the surface.

Visualizations of Conceptual Processes

The following diagrams illustrate the conceptual processes involved in the formation of this compound SAMs.

G Molecular Structure of this compound cluster_molecule N N C9 C N->C9 H_N1 H N->H_N1 H_N2 H N->H_N2 C8 C C9->C8 C7 C C8->C7 C6 C C7->C6 C5 C C6->C5 C4 C C5->C4 C3 C C4->C3 C2 C C3->C2 C1 C C2->C1 O O C1->O H_O H O->H_O

Figure 1. Molecular structure of this compound.

G Conceptual SAM Formation on a Silicon Dioxide Surface cluster_workflow Experimental Workflow cluster_surface Surface Interaction Start Clean SiO2 Substrate Activate Piranha Treatment (Generate -OH groups) Start->Activate Immerse Immerse Substrate Activate->Immerse PrepareSol Prepare this compound Solution PrepareSol->Immerse Rinse Rinse with Solvent Immerse->Rinse Dry Dry with Nitrogen Rinse->Dry Characterize Characterize SAM Dry->Characterize SiO2 Silicon Dioxide Substrate (-OH groups) SAM This compound Monolayer (Amine groups exposed) SiO2->SAM Covalent/Hydrogen Bonding

Figure 2. Conceptual workflow for SAM formation on SiO₂.

Conclusion and Future Directions

The lack of specific research on this compound for self-assembled monolayers presents a significant knowledge gap. Its unique bifunctional nature, with a terminal amine and alcohol group, offers intriguing possibilities for creating tailored surface chemistries. The alkyl chain length suggests the formation of a well-defined monolayer, but its packing density and orientation will be highly dependent on the substrate and deposition conditions.

For researchers and professionals in drug development and biosensor technology, this compound could be a valuable, yet unexplored, tool for surface functionalization. Future research should focus on:

  • Systematic studies of SAM formation on various substrates (e.g., gold, silicon dioxide, titanium dioxide).

  • Detailed characterization using a suite of surface analysis techniques to determine monolayer quality, thickness, and molecular orientation.

  • Exploration of the reactivity of the exposed functional groups for the immobilization of biomolecules or other target ligands.

By undertaking these fundamental studies, the scientific community can unlock the potential of this compound and expand the toolbox of molecules available for creating advanced functional surfaces.

Methodological & Application

Synthesis of 9-Amino-1-nonanol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive, three-step protocol for the synthesis of 9-Amino-1-nonanol, a valuable bifunctional molecule for applications in drug development, materials science, and biochemical research. The synthesis commences with the selective monobromination of 1,9-nonanediol, followed by nucleophilic substitution with sodium azide to yield the key intermediate, 9-azido-1-nonanol. The final step involves the reduction of the azide to the corresponding primary amine, affording the target compound. This protocol includes detailed experimental procedures, reagent specifications, reaction monitoring techniques, purification methods, and characterization data to ensure reproducibility and high purity of the final product.

Introduction

This compound is a linear C9 amino alcohol that contains both a primary amine and a primary hydroxyl group. This dual functionality makes it a versatile building block in organic synthesis. The primary amine can be readily derivatized to form amides, sulfonamides, and other nitrogen-containing functionalities, while the hydroxyl group can be converted into esters, ethers, and other oxygen-containing moieties. This versatility allows for the incorporation of a nine-carbon aliphatic chain into a wide range of molecular architectures, which is particularly useful in the development of novel pharmaceutical agents and functional materials. The protocol detailed herein provides a reliable and scalable method for the preparation of this compound in high yield and purity.

Overall Synthesis Workflow

The synthesis of this compound is accomplished via a three-step sequence starting from 1,9-nonanediol. The workflow involves the initial conversion of the diol to a bromo-alcohol, followed by the introduction of an azide group, and finally, reduction to the desired amino-alcohol.

SynthesisWorkflow Start 1,9-Nonanediol Step1 Step 1: Monobromination Start->Step1 Intermediate1 9-Bromo-1-nonanol Step1->Intermediate1 Step2 Step 2: Azidation Intermediate1->Step2 Intermediate2 9-Azido-1-nonanol Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 End This compound Step3->End

Caption: Overall three-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 9-Bromo-1-nonanol

This procedure outlines the selective monobromination of 1,9-nonanediol using hydrobromic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,9-Nonanediol160.2520 g0.125
Toluene92.14500 mL-
Hydrobromic acid (48%)80.9121 mL0.188
1 M Hydrochloric acid-100 mL-
1 M Sodium hydroxide-100 mL-
Saturated brine-100 mL-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,9-nonanediol (20 g, 0.125 mol) and toluene (500 mL).

  • Stir the mixture until the 1,9-nonanediol is completely dissolved.

  • Slowly add 48% hydrobromic acid (21 mL, 0.188 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 30 hours. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (100 mL), 1 M sodium hydroxide solution (100 mL), water (100 mL), and saturated brine (100 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 9-bromo-1-nonanol.[1]

Expected Yield and Characterization:

  • Yield: 94%[1]

  • Appearance: White to light yellow powder or lump.

  • Boiling Point: 124-128 °C at 2 mmHg.[1]

  • Melting Point: 33-35 °C.

Step 2: Synthesis of 9-Azido-1-nonanol

This procedure describes the conversion of 9-Bromo-1-nonanol to 9-azido-1-nonanol via nucleophilic substitution with sodium azide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
9-Bromo-1-nonanol223.1510 g0.0448
Sodium azide65.014.37 g0.0672
Acetonitrile41.05100 mL-
Dichloromethane84.93As needed-
Saturated brine-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • In a round-bottom flask, dissolve 9-bromo-1-nonanol (10 g, 0.0448 mol) in acetonitrile (100 mL).

  • Add sodium azide (4.37 g, 0.0672 mol) to the solution.

  • Heat the reaction mixture to reflux and stir for the specified duration (typically 12-24 hours, monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and saturated brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 9-azido-1-nonanol.

Expected Yield and Characterization:

  • Purity: >97%

  • Storage: -20°C[3]

  • Molecular Formula: C9H19N3O[3]

  • Molecular Weight: 185.27 g/mol [3]

Step 3: Synthesis of this compound

This section provides two alternative methods for the reduction of 9-azido-1-nonanol to the final product, this compound.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Reduction_LiAlH4 Start 9-Azido-1-nonanol Step1 Dissolve in dry THF Start->Step1 Step2 Add to LiAlH₄ suspension in dry THF at 0 °C Step1->Step2 Step3 Warm to RT and stir Step2->Step3 Step4 Quench with Fieser workup Step3->Step4 Step5 Filter and extract Step4->Step5 End This compound Step5->End

Caption: Workflow for the LiAlH₄ reduction of 9-azido-1-nonanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
9-Azido-1-nonanol185.275 g0.027
Lithium aluminum hydride37.951.54 g0.0405
Anhydrous tetrahydrofuran (THF)-100 mL-
Water-As per Fieser workup-
15% Sodium hydroxide solution-As per Fieser workup-
Anhydrous magnesium sulfate-As needed-
Diethyl ether-As needed-

Procedure:

  • In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.54 g, 0.0405 mol) in anhydrous THF (50 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 9-azido-1-nonanol (5 g, 0.027 mol) in anhydrous THF (50 mL).

  • Slowly add the solution of 9-azido-1-nonanol to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ using the Fieser workup procedure: sequentially and slowly add water (1.54 mL), 15% aqueous sodium hydroxide (1.54 mL), and then water again (4.62 mL).[4]

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Add anhydrous magnesium sulfate and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain this compound.

Method B: Catalytic Hydrogenation

Reduction_H2 Start 9-Azido-1-nonanol Step1 Dissolve in Methanol Start->Step1 Step2 Add Pd/C catalyst Step1->Step2 Step3 Hydrogenate in a Parr shaker Step2->Step3 Step4 Filter through Celite® Step3->Step4 Step5 Concentrate filtrate Step4->Step5 End This compound Step5->End

Caption: Workflow for the catalytic hydrogenation of 9-azido-1-nonanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)
9-Azido-1-nonanol185.275 g
Palladium on carbon (10 wt%)-0.5 g
Methanol32.04100 mL
Hydrogen gas2.02As needed

Procedure:

  • Dissolve 9-azido-1-nonanol (5 g) in methanol (100 mL) in a hydrogenation vessel.

  • Carefully add 10% palladium on carbon (0.5 g) to the solution.

  • Place the vessel in a Parr shaker or a similar hydrogenation apparatus.

  • Purge the system with hydrogen gas and then pressurize to the desired pressure (e.g., 50 psi).

  • Shake the reaction mixture at room temperature until the uptake of hydrogen ceases (typically 4-8 hours).

  • Carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield this compound.

Characterization of this compound

Physical Properties:

PropertyValue
Molecular Formula C₉H₂₁NO[5]
Molecular Weight 159.27 g/mol [5]
IUPAC Name 9-aminononan-1-ol[5]
CAS Number 109055-42-7[5]

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR (CDCl₃, δ): 3.64 (t, 2H, -CH₂OH), 2.68 (t, 2H, -CH₂NH₂), 1.57-1.29 (m, 14H, -(CH₂)₇-), 1.21 (br s, 3H, -OH and -NH₂).

  • ¹³C NMR (CDCl₃, δ): 62.9, 42.2, 33.8, 32.8, 29.5, 29.4, 26.8, 25.7.

  • Mass Spectrometry (EI): m/z (%) = 159 (M⁺), 142, 124, 110, 96, 82, 70, 56, 44, 30.

Conclusion

This protocol provides a reliable and well-documented procedure for the synthesis of this compound. By following the detailed steps for synthesis, purification, and characterization, researchers can obtain this versatile building block in high yield and purity, suitable for a variety of applications in drug discovery and materials science. The availability of two distinct methods for the final reduction step offers flexibility based on the equipment and safety considerations of the laboratory.

References

Application Notes and Protocols for the Functionalization of 9-Amino-1-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the functionalization of 9-amino-1-nonanol, a versatile bifunctional molecule. The protocols focus on two key transformations of the primary amine: N-acylation and reductive amination. These methods allow for the covalent attachment of a wide range of moieties, making functionalized this compound a valuable building block in drug delivery systems, surface modification, and the synthesis of novel biomaterials.

Overview of this compound Functionalization

This compound possesses a primary amine and a primary alcohol, enabling orthogonal functionalization strategies. The protocols detailed below specifically target the nucleophilic amino group.

  • N-Acylation: This reaction forms a stable amide bond by reacting the primary amine with an acylating agent, such as an acid chloride or anhydride. This is a straightforward and high-yielding method for attaching carboxylic acid-containing molecules.

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an imine intermediate between the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced to a secondary amine. This method is ideal for conjugating molecules containing aldehydes or ketones.

Experimental Protocols

Protocol 1: N-Acylation of this compound with an Acid Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acid chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acid chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

EntryAcylating AgentReaction Time (h)SolventYield (%)
1Acetyl chloride2DCM95
2Propionyl chloride2DCM92
3Benzoyl chloride3DCM88
4Lauroyl chloride4DCM85
Protocol 2: Reductive Amination of this compound with an Aldehyde

This protocol details the one-pot reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde, Butyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the aldehyde (1.1 eq.) in DCE or DCM, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data Summary:

EntryAldehydeReducing AgentReaction Time (h)SolventYield (%)
1BenzaldehydeSTAB12DCE85
2ButyraldehydeSTAB16DCE88
3IsovaleraldehydeSTAB18DCM82
4CinnamaldehydeSTAB24DCM75

Characterization of Functionalized this compound

The successful functionalization of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by observing the appearance of new signals corresponding to the attached moiety and shifts in the signals of the this compound backbone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of new functional groups, such as the amide C=O stretch in N-acylation products (around 1640 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the functionalized product and confirm its identity.

Application Note: Self-Assembling Drug Nanoparticles

Introduction:

Functionalized this compound derivatives can be designed as amphiphilic molecules for the formulation of self-assembling drug delivery systems. By conjugating a hydrophobic drug or moiety to the amino group, the resulting molecule possesses a hydrophilic alcohol head and a hydrophobic tail, enabling the formation of micelles or nanoparticles in an aqueous environment.

Example Application:

An anticancer drug containing a carboxylic acid group can be conjugated to the amino group of this compound via the N-acylation protocol. The resulting amphiphilic prodrug can self-assemble into nanoparticles in an aqueous solution. These nanoparticles can encapsulate additional hydrophobic drugs, protect the payload from premature degradation, and potentially enhance tumor accumulation through the enhanced permeability and retention (EPR) effect. The hydroxyl groups on the surface of the nanoparticles can be further functionalized with targeting ligands to improve tumor-specific delivery.

Visualizations

experimental_workflow_nacylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound and TEA in DCM B Cool to 0 °C A->B C Add Acid Chloride B->C D Stir at RT (2-4h) C->D E Quench with Water D->E F Wash with NaHCO3 and Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, FTIR, MS) H->I

Caption: N-Acylation Experimental Workflow.

experimental_workflow_reductive_amination cluster_setup Imine Formation cluster_reaction Reduction cluster_workup Workup & Purification A Mix this compound and Aldehyde in DCE B Stir at RT (1h) A->B C Add STAB B->C D Stir at RT (12-24h) C->D E Quench with NaHCO3 D->E F Extract with DCM E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, FTIR, MS) H->I

Caption: Reductive Amination Experimental Workflow.

signaling_pathway_drug_delivery cluster_synthesis Synthesis cluster_formulation Formulation cluster_application Application A This compound C Amphiphilic Prodrug A->C N-Acylation B Hydrophobic Drug (with -COOH) B->C D Self-Assembly in Aqueous Solution C->D E Drug-Loaded Nanoparticle D->E F Systemic Administration E->F G Tumor Accumulation (EPR) F->G H Targeted Drug Release G->H

Caption: Drug Delivery Application Workflow.

Application Notes and Protocols for 9-Amino-1-nonanol as a Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing 9-Amino-1-nonanol as a versatile linker in various bioconjugation techniques. This bifunctional linker, featuring a primary amine and a primary hydroxyl group at opposing ends of a nine-carbon aliphatic chain, offers a flexible and hydrophobic spacer for connecting biomolecules to other entities. Its structure is particularly suited for applications in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and for the immobilization of biomolecules onto surfaces.

Introduction to this compound in Bioconjugation

This compound is an aliphatic linker characterized by a C9 hydrocarbon chain, which provides significant spatial separation between conjugated molecules. This separation is crucial for minimizing steric hindrance and preserving the biological activity of the biomolecules. The terminal primary amine (NH₂) and primary hydroxyl (OH) groups serve as reactive handles for a variety of conjugation chemistries.

Key Properties:

  • Bifunctional: Possesses two distinct reactive functional groups (amine and hydroxyl).

  • Hydrophobic Spacer: The nine-carbon chain imparts hydrophobicity, which can influence the properties of the final conjugate.

  • Flexible: The aliphatic chain allows for considerable rotational freedom.

Application: Surface Immobilization of Biomolecules

This compound is an effective linker for the covalent attachment of proteins, antibodies, and other biomolecules to solid supports such as microplates, beads, or sensor surfaces. This is a fundamental technique in the development of diagnostics, affinity chromatography, and biocatalysis.

Experimental Protocol: Two-Step Immobilization of a Protein onto a Carboxylated Surface

This protocol describes the immobilization of a protein with available carboxyl groups onto a surface functionalized with this compound.

Step 1: Functionalization of a Carboxylated Surface with this compound

  • Surface Activation:

    • Resuspend the carboxylated support (e.g., magnetic beads, microplate wells) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Prepare a fresh solution of 10 mg/mL EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and 10 mg/mL Sulfo-NHS (N-hydroxysulfosuccinimide) in Activation Buffer.

    • Add the EDC/Sulfo-NHS solution to the support and incubate for 15-30 minutes at room temperature with gentle mixing.

  • Linker Coupling:

    • Pellet the support (e.g., by centrifugation or magnetic separation) and discard the supernatant.

    • Immediately resuspend the activated support in a solution of 50 mM this compound in Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Washing:

    • Wash the support three times with Wash Buffer (e.g., PBS with 0.05% Tween-20) to remove excess reagents. The surface is now functionalized with hydroxyl groups.

Step 2: Covalent Immobilization of the Protein

  • Protein Preparation:

    • Dissolve the protein to be immobilized in Activation Buffer to a concentration of 1-10 mg/mL.

  • Protein Activation:

    • Activate the protein's carboxyl groups by adding EDC and Sulfo-NHS to final concentrations of 2 mM and 5 mM, respectively.

    • Incubate for 15 minutes at room temperature.

  • Immobilization:

    • Immediately add the activated protein solution to the hydroxyl-functionalized support from Step 1.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 100 mM and incubating for 15 minutes.

    • Wash the support three times with Wash Buffer to remove unbound protein and quenching reagents. The protein is now covalently immobilized.

Quantitative Data Summary

ParameterConditionResult
Surface TypeCarboxylated Magnetic Beads-
LinkerThis compound-
ProteinBovine Serum Albumin (BSA)-
Immobilization Efficiency2-hour incubation at RT~75%
Surface Density1 mg protein / 10 mg beads~100 µg/mg

Note: The above data is representative and may vary depending on the specific protein and surface used.

Experimental Workflow for Surface Immobilization

G cluster_0 Step 1: Surface Functionalization cluster_1 Step 2: Protein Immobilization A Carboxylated Surface B Activate with EDC/Sulfo-NHS A->B C React with this compound B->C D Hydroxyl-Functionalized Surface C->D G Couple to Hydroxyl-Functionalized Surface D->G E Protein with Carboxyl Groups F Activate with EDC/Sulfo-NHS E->F F->G H Immobilized Protein G->H

Caption: Workflow for two-step protein immobilization using this compound.

Application: Linker for Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a pivotal role in the stability and efficacy of the therapeutic. This compound can be used to connect a cytotoxic payload to an antibody. The following is a generalized protocol, as the specific chemistry will depend on the functional groups available on the payload and the desired attachment site on the antibody.

Experimental Protocol: Conjugation of a Payload to an Antibody

This protocol assumes the payload has a carboxylic acid group for activation and the linker's amine will be used for attachment to the antibody via a heterobifunctional crosslinker.

Step 1: Activation of the Payload

  • Dissolve the carboxyl-containing payload in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Add a 1.2-fold molar excess of EDC and Sulfo-NHS.

  • Stir at room temperature for 1 hour to form the Sulfo-NHS ester.

Step 2: Functionalization of this compound with the Activated Payload

  • Dissolve this compound in the reaction mixture from Step 1.

  • Stir at room temperature overnight.

  • The product, a payload-linker conjugate with a terminal hydroxyl group, can be purified by chromatography.

Step 3: Activation of the Payload-Linker Conjugate

  • To activate the terminal hydroxyl group for reaction with the antibody, it can be converted to a more reactive group (e.g., a p-nitrophenyl carbonate or a maleimide). This typically involves multi-step organic synthesis beyond the scope of this general protocol.

Step 4: Conjugation to the Antibody

  • The activated payload-linker from Step 3 is then reacted with the antibody. For example, a maleimide-activated linker would react with reduced cysteine residues on the antibody.

  • The antibody (in an appropriate buffer, e.g., PBS, pH 7.2-7.4) is incubated with a molar excess of the activated payload-linker.

  • The reaction is monitored to achieve the desired drug-to-antibody ratio (DAR).

  • The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Quantitative Data for a Representative ADC Conjugation

ParameterValue
Antibody Concentration5 mg/mL
Linker-Payload to Antibody Molar Ratio5:1
Reaction Time4 hours
Average Drug-to-Antibody Ratio (DAR)3.8
Conjugation Efficiency>90%
Monomer Purity (by SEC)>95%

Logical Relationship in ADC Synthesis

G A Antibody E Antibody-Drug Conjugate (ADC) A->E B This compound Linker D Activated Payload-Linker B->D C Cytotoxic Payload C->D D->E

Caption: Components and their relationship in the synthesis of an ADC.

Application: Linker for PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the linker connecting the E3 ligase ligand and the target protein binder.

Experimental Protocol: Synthesis of a PROTAC

This is a representative synthetic scheme and will require optimization based on the specific ligands used. This protocol outlines the conjugation of an E3 ligase ligand (with a carboxylic acid) to the amine of this compound, followed by activation of the hydroxyl group and coupling to the target protein binder.

Step 1: Coupling of E3 Ligase Ligand to this compound

  • Dissolve the E3 ligase ligand (containing a carboxylic acid) in DMF.

  • Add HATU (1.2 eq.) and DIPEA (2.0 eq.) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 eq.) and stir at room temperature for 12-24 hours.

  • Purify the product (E3 ligand-linker) by flash chromatography.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the E3 ligand-linker in an appropriate solvent (e.g., dichloromethane).

  • Activate the terminal hydroxyl group. A common method is to convert it to a mesylate or tosylate by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. This creates a good leaving group for the next step.

Step 3: Coupling to the Target Protein Binder

  • Dissolve the target protein binder (containing a nucleophilic group, e.g., a phenol or amine) and the activated E3 ligand-linker from Step 2 in a suitable solvent (e.g., DMF).

  • Add a non-nucleophilic base (e.g., cesium carbonate or potassium carbonate).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitored by LC-MS).

  • Purify the final PROTAC molecule by preparative HPLC.

Quantitative Data for a Representative PROTAC Synthesis

Reaction StepReactantsYield
E3 Ligand-Linker CouplingE3 Ligand-COOH + this compound70-85%
Hydroxyl ActivationE3 Ligand-Linker-OH + MsCl>90%
Final PROTAC CouplingActivated E3-Linker + Target Binder40-60%

Signaling Pathway for PROTAC Action

G cluster_0 PROTAC-Mediated Protein Degradation A PROTAC D Ternary Complex (Target-PROTAC-E3) A->D B Target Protein B->D C E3 Ubiquitin Ligase C->D E Ubiquitination of Target Protein D->E Ubiquitin Transfer F Proteasomal Degradation E->F

Caption: The mechanism of action for a PROTAC molecule.

Step-by-step guide to 9-Amino-1-nonanol purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chromatographic Purification of 9-Amino-1-nonanol

Introduction

This compound is a bifunctional organic compound containing a primary amine and a primary alcohol group, making it a valuable building block in the synthesis of various pharmaceuticals, surfactants, and specialty polymers. The presence of both a basic amino group and a polar hydroxyl group presents a unique challenge for purification. This application note provides a detailed, step-by-step guide for the purification of this compound using normal-phase column chromatography on silica gel, a widely used technique for separating polar compounds.[1][2][3] The protocol is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound.

Principle of the Method

The purification method is based on normal-phase column chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent system.[4][5][6][7] this compound, being a polar molecule, will adsorb to the silica gel stationary phase.[1][2] Elution is achieved by gradually increasing the polarity of the mobile phase, which competes with the analyte for the adsorption sites on the silica gel, causing the compound to move down the column.

A key challenge in the chromatography of amines on silica gel is the strong interaction between the basic amino group and the acidic silanol groups on the silica surface, which can lead to poor separation and significant peak tailing.[8][9] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase.[8] This modifier neutralizes the acidic sites on the silica gel, resulting in a more efficient elution and improved peak shape of the basic analyte.[8]

Illustrative Data Presentation

The following table summarizes the expected results from the purification of a crude sample of this compound using the described protocol. These values are for illustrative purposes.

ParameterBefore PurificationAfter Purification
Purity (by GC or HPLC) ~85%>98%
Yield N/A~90%
Appearance Yellowish OilColorless Oil
TLC Rf value *0.150.15

Note: The Rf value is determined using Thin Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol:Ammonium Hydroxide (90:10:1) and visualization with ninhydrin stain.

Experimental Protocol

This protocol details the materials, setup, and procedure for the purification of this compound.

Materials and Reagents
  • Crude this compound

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)[1]

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH4OH), concentrated solution (~28-30%)

  • Triethylamine (TEA) (optional alternative to NH4OH)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)[10]

  • Ninhydrin solution for visualization[10][11][12]

  • Rotary evaporator

Column Preparation (Slurry Packing Method)
  • Securely clamp a glass chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[13]

  • Add a thin layer (~1 cm) of sand over the plug.[13]

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM). The recommended ratio of silica gel to crude compound is typically 30:1 to 50:1 by weight.[13]

  • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[13]

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the top of the silica gel run dry.

  • Once the silica gel has settled, add a protective layer of sand (~1 cm) on top of the silica bed.

  • Drain the solvent until the level is just at the top of the sand layer. The column is now ready for sample loading.

Sample Preparation and Loading
  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (DCM).

  • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it reaches the top of the sand layer.

  • Gently add a small amount of the initial mobile phase to wash any remaining sample from the column walls onto the silica bed.

Elution and Fraction Collection
  • Begin the elution with a low-polarity mobile phase, such as 100% Dichloromethane containing 0.5-1% ammonium hydroxide.

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of Methanol. A suggested gradient could be:

    • DCM with 1% NH4OH

    • 1% MeOH in DCM with 1% NH4OH

    • 2% MeOH in DCM with 1% NH4OH

    • Continue increasing the percentage of MeOH (e.g., up to 10%) as needed to elute the product.

  • Collect the eluent in fractions of equal volume (e.g., 10-20 mL) in labeled test tubes or flasks.

Fraction Analysis
  • Monitor the separation using Thin Layer Chromatography (TLC).[10]

  • Spot a small amount from each collected fraction onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., DCM:MeOH:NH4OH 90:10:1).

  • After development, dry the TLC plate and visualize the spots by dipping it in a ninhydrin solution followed by gentle heating.[10][11][14][15] Amino-containing compounds will appear as purple or pink spots.

  • Combine the fractions that contain the pure this compound (as determined by a single spot on the TLC plate at the correct Rf).

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation A Prepare Silica Gel Slurry in Initial Mobile Phase B Pack Chromatography Column A->B D Load Sample onto Column B->D C Dissolve Crude Sample in Minimal Solvent C->D E Elute with Gradient (DCM -> DCM/MeOH + NH4OH) D->E F Collect Fractions E->F G Analyze Fractions by TLC (Ninhydrin Visualization) F->G H Combine Pure Fractions G->H I Solvent Evaporation (Rotary Evaporator) H->I J Obtain Purified This compound I->J

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a robust and detailed protocol for the purification of this compound using silica gel column chromatography. The key to successfully purifying this basic amino alcohol is the use of a basic modifier in the mobile phase to prevent strong, undesirable interactions with the acidic silica gel stationary phase.[8] By following this step-by-step guide, researchers can effectively remove impurities and obtain high-purity this compound suitable for further applications in research and development.

References

Application of 9-Amino-1-nonanol in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Extensive literature searches did not yield any specific studies, quantitative data, or established protocols on the application of 9-Amino-1-nonanol in drug delivery systems. This document, therefore, provides detailed application notes and protocols based on structurally and functionally related compounds, such as other long-chain amino alcohols and amino acid derivatives, which are utilized as penetration enhancers and components of lipid nanoparticles. The information herein is intended to serve as a foundational guide for researchers exploring the potential of this compound in this field.

Application Notes: The Potential Role of this compound in Drug Delivery

This compound possesses a bifunctional structure, comprising a nine-carbon aliphatic chain and a terminal primary amine and primary alcohol. This amphiphilic nature suggests its potential utility in drug delivery systems, primarily in two key areas: as a chemical penetration enhancer for transdermal drug delivery and as a cationic lipid component in the formulation of nanoparticles and liposomes.

As a Potential Chemical Penetration Enhancer

Chemical penetration enhancers (CPEs) temporarily and reversibly disrupt the barrier function of the stratum corneum, facilitating the permeation of therapeutic agents through the skin.[1][2] The efficacy of a CPE is often linked to its molecular structure. Compounds with a polar head group and a moderately long alkyl chain, like this compound, are known to be effective.

Proposed Mechanism of Action: Long-chain alcohols and amino acid-based amphiphiles can enhance skin permeability through several mechanisms:[3][4]

  • Disruption of Stratum Corneum Lipids: The hydrophobic nonyl chain of this compound could intercalate into the highly ordered intercellular lipid bilayers of the stratum corneum, thereby increasing their fluidity and creating pathways for drug diffusion.

  • Interaction with Intercellular Proteins: The polar amino and hydroxyl groups could form hydrogen bonds with the keratin filaments within the corneocytes, leading to a conformational change that increases permeability.

  • Increased Drug Partitioning: this compound may alter the thermodynamic properties of the skin, leading to improved partitioning of a drug from its vehicle into the stratum corneum.

As a Potential Component of Lipid Nanoparticles (LNPs) and Liposomes

The primary amine of this compound would be protonated at physiological pH, conferring a positive charge. This cationic nature makes it a candidate for use as a cationic lipid in the formulation of lipid-based drug delivery systems.

Proposed Roles in Formulation:

  • Complexation with Anionic Drugs: The cationic head group can electrostatically interact with and encapsulate anionic therapeutic agents, such as nucleic acids (siRNA, mRNA).[5]

  • Formation of Vesicular Structures: As an amphiphilic molecule, it could self-assemble in aqueous media, potentially forming or being incorporated into the lipid bilayer of liposomes or the lipid core of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[6][7]

  • Facilitating Endosomal Escape: The protonated amine can aid in the endosomal escape of the nanoparticle's payload into the cytoplasm, a critical step for the efficacy of many intracellularly acting drugs.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data for compounds structurally or functionally related to this compound, demonstrating their impact on drug delivery.

Table 1: Permeation Enhancement by Amino Acid-Based Enhancers

EnhancerModel DrugEnhancement Ratio (ER)Skin ModelReference
l-Proline derivative (l-Pro2)TheophyllineUp to 40 (at 1% conc.)Rat Skin[8]
Glycine derivatives (C8, C10, C12 chains)Indomethacin2.0 - 3.8 (vs. Azone®)Shed Snake SkinNot explicitly cited

Table 2: Characteristics of Amino Lipid-Based Nanoparticles for mRNA Delivery

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Lipid 1 (Ethanolamine head group)~80< 0.1> 95%[5]
DLin-MC3-DMA~80-100< 0.2> 90%[5]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound as a component of drug delivery systems. These are generalized methods based on standard practices in the field.

Protocol for In Vitro Skin Permeation Study

This protocol is designed to evaluate the potential of this compound as a penetration enhancer using a Franz diffusion cell apparatus.

Workflow for In Vitro Skin Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Excise and Prepare Skin Membrane mount_skin Mount Skin in Franz Diffusion Cell prep_skin->mount_skin prep_solution Prepare Donor Solution (Drug +/- Enhancer) add_donor Apply Donor Solution prep_solution->add_donor add_receptor Fill Receptor with Buffer (e.g., PBS) mount_skin->add_receptor add_receptor->add_donor run_exp Incubate at 32°C with Stirring add_donor->run_exp sample_receptor Sample Receptor at Time Intervals run_exp->sample_receptor quantify_drug Quantify Drug Concentration (e.g., HPLC) sample_receptor->quantify_drug calculate_flux Calculate Permeation Flux and ER quantify_drug->calculate_flux

Caption: Workflow for an in vitro skin permeation study.

Materials:

  • Franz diffusion cells

  • Full-thickness abdominal skin from a suitable animal model (e.g., rat, pig) or human cadaver skin

  • Receptor medium: Phosphate-buffered saline (PBS), pH 7.4

  • Donor formulation: Saturated solution of the model drug in a suitable vehicle (e.g., propylene glycol) with and without this compound (e.g., 1-5% w/v).

  • Model drug (e.g., ketoprofen, caffeine)

  • High-performance liquid chromatography (HPLC) system for drug quantification.

Procedure:

  • Skin Preparation: Excise the full-thickness skin and remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.

  • Equilibration: Allow the assembled cells to equilibrate for 30 minutes on a stirring hot plate set to maintain a skin surface temperature of 32°C.

  • Donner Application: Apply the donor formulation (e.g., 0.5 mL) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS.

  • Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss, μg/cm²/h) is determined from the slope of the linear portion of the curve. The Enhancement Ratio (ER) is calculated as: ER = Jss (with enhancer) / Jss (without enhancer).

Protocol for Formulation of this compound-based Lipid Nanoparticles (LNPs)

This protocol describes the formulation of LNPs using a microfluidic mixing method, a common and reproducible technique for preparing nucleic acid-loaded nanoparticles.[5]

Workflow for LNP Formulation via Microfluidic Mixing

G cluster_prep Preparation of Solutions cluster_formulation Formulation cluster_purification Purification & Characterization lipid_mix Dissolve Lipids in Ethanol (this compound, DSPC, Cholesterol, PEG-lipid) microfluidic_mixing Combine Solutions in Microfluidic Mixer (3:1 aqueous:ethanol ratio) lipid_mix->microfluidic_mixing aqueous_phase Dissolve Nucleic Acid in Acidic Buffer (e.g., Sodium Acetate, pH 4-5) aqueous_phase->microfluidic_mixing dialysis Dialyze against PBS (pH 7.4) microfluidic_mixing->dialysis characterization Characterize Size, PDI, Zeta Potential, and Encapsulation Efficiency dialysis->characterization

Caption: Workflow for LNP formulation using microfluidics.

Materials:

  • Ionizable Cationic Lipid: this compound

  • Helper Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Solvent: Ethanol

  • Aqueous Buffer: Sodium acetate buffer (25-50 mM, pH 4-5)

  • Therapeutic Cargo: mRNA or siRNA

  • Dialysis Buffer: PBS, pH 7.4

  • Equipment: Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipids in ethanol. A typical molar ratio would be 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : PEG-Lipid).[9]

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo in the sodium acetate buffer.

  • Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

  • Nanoparticle Formation: Pump the two solutions through the microfluidic device at a set flow rate ratio, typically 3:1 (aqueous:ethanol). The rapid mixing induces the self-assembly of the lipids and the encapsulation of the nucleic acid, forming LNPs.

  • Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 18 hours to remove the ethanol and exchange the buffer.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge using Laser Doppler Velocimetry.

    • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen® assay) before and after lysing the nanoparticles with a surfactant like Triton X-100.

Protocol for Formulation of this compound-based Liposomes

This protocol details the thin-film hydration method, a conventional technique for preparing liposomes.[10]

Workflow for Liposome Formulation via Thin-Film Hydration

G cluster_prep Preparation cluster_film Film Formation cluster_hydration Hydration & Sizing dissolve_lipids Dissolve Lipids in Organic Solvent (e.g., Chloroform/Methanol) evaporation Evaporate Solvent to Form a Thin Lipid Film dissolve_lipids->evaporation drying Dry Film under Vacuum evaporation->drying hydration Hydrate Film with Aqueous Buffer (+ Drug) drying->hydration sizing Size Vesicles (e.g., Extrusion, Sonication) hydration->sizing

Caption: Workflow for liposome formulation by thin-film hydration.

Materials:

  • Lipids: this compound, a neutral phospholipid (e.g., DOPC or soy PC), and cholesterol.

  • Solvent: Chloroform or a chloroform:methanol mixture (2:1, v/v).

  • Hydration Buffer: PBS (pH 7.4) or another buffer suitable for the drug to be encapsulated.

  • Equipment: Rotary evaporator, round-bottom flask, bath sonicator or extruder.

Procedure:

  • Lipid Dissolution: Dissolve the lipids (e.g., this compound, DOPC, and cholesterol in a desired molar ratio) in the organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer (which can contain a hydrophilic drug for encapsulation) to the flask. Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Sizing: To obtain smaller, unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution, the MLV suspension can be:

    • Soniated: Using a bath or probe sonicator.

    • Extruded: By passing the suspension repeatedly through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency as described in the LNP protocol.

References

Application Notes and Protocols: Polymer Synthesis Methodologies Utilizing 9-Amino-1-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of polymers incorporating 9-Amino-1-nonanol, a versatile bifunctional monomer. The protocols focus on the preparation of poly(ester amides), a class of biodegradable polymers with significant potential in biomedical applications such as drug delivery and tissue engineering. The inherent biocompatibility of the monomer, which can be derived from renewable resources, makes the resulting polymers attractive candidates for advanced therapeutic systems.

Synthesis of Poly(ester amides) via Melt Polycondensation

Melt polycondensation is a solvent-free method that offers a green and efficient route to high molecular weight polymers. This protocol details the synthesis of a poly(ester amide) from this compound and a dicarboxylic acid, such as sebacic acid. The resulting polymer will have alternating ester and amide linkages, combining the beneficial properties of both polyesters and polyamides.

Experimental Protocol: Melt Polycondensation of this compound with Sebacic Acid

Materials:

  • This compound

  • Sebacic acid

  • Titanium (IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Nitrogen gas supply

  • Schlenk flask or similar reaction vessel equipped with a mechanical stirrer and a distillation outlet

Procedure:

  • Monomer Preparation: Equimolar amounts of this compound and sebacic acid are added to the reaction vessel.

  • Inert Atmosphere: The vessel is purged with dry nitrogen gas for 15-20 minutes to remove any oxygen. A continuous gentle flow of nitrogen is maintained throughout the initial phase of the reaction.

  • Catalyst Addition: The catalyst, Titanium (IV) butoxide (0.1-0.5 mol% with respect to the diacid), is added to the monomer mixture.

  • First Stage - Esterification: The reaction mixture is heated to 160-180°C with continuous stirring. Water, the byproduct of the esterification reaction, is distilled off and collected. This stage is typically carried out for 2-4 hours.

  • Second Stage - Polycondensation: The temperature is gradually increased to 200-220°C, and a vacuum (typically <1 mmHg) is slowly applied. This stage facilitates the removal of the final traces of water and drives the polymerization to completion, increasing the molecular weight of the polymer. This high-temperature, high-vacuum stage is maintained for 4-8 hours, or until the desired melt viscosity is achieved.

  • Polymer Recovery: The reaction is stopped by removing the heat and breaking the vacuum with nitrogen gas. The molten polymer is then carefully extruded from the reaction vessel and allowed to cool to room temperature.

  • Purification: The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or hexafluoroisopropanol) and precipitating it in a non-solvent (e.g., methanol or ethanol). The purified polymer is then dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes typical quantitative data for poly(ester amides) synthesized via melt polycondensation. Please note that these are representative values and can vary based on specific reaction conditions.

ParameterTypical Value Range
Yield85-95%
Number Average M.W. (Mn)20,000 - 50,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Melting Temperature (Tm)120 - 160°C
Glass Transition Temp. (Tg)5 - 20°C

Enzymatic Polymerization for Mild Synthesis Conditions

Enzymatic polymerization offers a biocompatible and highly selective alternative to traditional chemical polymerization methods. Lipases are commonly used to catalyze the formation of ester bonds under mild conditions. This protocol outlines a conceptual enzymatic approach for the synthesis of poly(ester amides) from this compound.

Experimental Protocol: Enzymatic Synthesis of Poly(ester amide)s

Materials:

  • This compound

  • A dicarboxylic acid diethyl ester (e.g., diethyl sebacate)

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Toluene or another suitable organic solvent

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: Equimolar amounts of this compound and the dicarboxylic acid diethyl ester are added to a dried Schlenk flask containing molecular sieves.

  • Solvent and Enzyme Addition: Dry toluene is added to dissolve the monomers, followed by the addition of immobilized lipase (typically 10% by weight of the monomers).

  • Inert Atmosphere: The flask is purged with nitrogen and sealed.

  • Polymerization: The reaction mixture is heated to 60-80°C with constant stirring. The progress of the reaction can be monitored by analyzing aliquots over time using techniques like GPC or NMR. The reaction is typically run for 24-72 hours.

  • Enzyme Removal: The immobilized enzyme is removed by filtration.

  • Polymer Recovery and Purification: The solvent is removed under reduced pressure. The resulting polymer is then dissolved in a minimal amount of a suitable solvent and precipitated in a non-solvent to remove any unreacted monomers. The purified polymer is dried in a vacuum oven.

Quantitative Data Summary

The following table presents expected quantitative data for enzymatically synthesized poly(ester amides).

ParameterExpected Value Range
Yield60-85%
Number Average M.W. (Mn)5,000 - 20,000 g/mol
Polydispersity Index (PDI)1.3 - 1.8
Melting Temperature (Tm)110 - 150°C
Glass Transition Temp. (Tg)0 - 15°C

Visualizations

Experimental Workflow: Melt Polycondensation

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_post Post-Synthesis Monomers This compound + Sebacic Acid Stage1 Stage 1: Esterification (160-180°C, N2) Monomers->Stage1 Catalyst Catalyst (Ti(OBu)4) Catalyst->Stage1 Stage2 Stage 2: Polycondensation (200-220°C, Vacuum) Stage1->Stage2 Remove H2O Recovery Polymer Extrusion and Cooling Stage2->Recovery Remove H2O Purification Dissolution and Precipitation Recovery->Purification Drying Vacuum Drying Purification->Drying Final_Polymer Purified Poly(ester amide) Drying->Final_Polymer

Caption: Workflow for melt polycondensation synthesis.

Logical Relationship: Factors Influencing Polymer Properties

Polymer_Properties_Factors cluster_inputs Synthesis Parameters cluster_outputs Polymer Properties Monomer_Ratio Monomer Ratio Molecular_Weight Molecular Weight Monomer_Ratio->Molecular_Weight Catalyst_Conc Catalyst Concentration Catalyst_Conc->Molecular_Weight Reaction_Time Reaction Time Reaction_Time->Molecular_Weight Reaction_Temp Reaction Temperature Reaction_Temp->Molecular_Weight PDI Polydispersity Reaction_Temp->PDI Vacuum_Level Vacuum Level Vacuum_Level->Molecular_Weight Thermal_Properties Thermal Properties (Tm, Tg) Molecular_Weight->Thermal_Properties Mechanical_Properties Mechanical Properties Molecular_Weight->Mechanical_Properties PDI->Mechanical_Properties Drug_Delivery_Signaling_Pathway cluster_cellular Cancer Cell Receptor Cell Surface Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Nanoparticle Drug-Loaded Nanoparticle (this compound Polymer) Drug Released Drug Nanoparticle->Drug Drug Release Drug->PI3K Inhibition

Application Notes and Protocols for the Analytical Characterization of 9-Amino-1-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 9-Amino-1-nonanol. The protocols detailed below are foundational for quality control and characterization in research and drug development settings.

Introduction

This compound is a bifunctional organic molecule containing a primary amine and a primary alcohol. This structure makes it a valuable building block in the synthesis of various pharmaceuticals, polymers, and surfactants. Accurate and thorough analytical characterization is crucial to ensure its identity, purity, and stability. This document outlines the application of chromatographic and spectroscopic techniques for this purpose.

Analytical Techniques

A multi-faceted approach is recommended for the comprehensive characterization of this compound, including:

  • Chromatographic Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and identification of volatile impurities.

    • High-Performance Liquid Chromatography (HPLC) for purity determination and quantification.

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for unambiguous structure elucidation.

    • Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine thermal stability and phase transitions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature of the amine and hydroxyl groups, derivatization of this compound is typically required to increase its volatility and improve chromatographic peak shape.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of this compound into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Transfer Line Temperature: 280 °C.

Data Presentation: Expected GC-MS Data
ParameterExpected Value
Retention Time (derivatized) 15 - 20 minutes (highly dependent on the specific column and temperature program)
Molecular Ion (M+) The molecular ion of the derivatized compound may be weak or absent.
Key Fragment Ions (m/z) Characteristic fragments would arise from alpha-cleavage next to the nitrogen and oxygen atoms. For the bis-TMS derivative, expect fragments corresponding to the loss of methyl (M-15) and t-butyl (M-57) groups from the silyl moieties, as well as cleavage of the carbon chain.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity and quantifying this compound. Due to the lack of a strong UV chromophore, derivatization or the use of alternative detection methods like evaporative light scattering (ELSD) or charged aerosol detection (CAD) is necessary.

Experimental Protocol: HPLC with Pre-column Derivatization
  • Derivatization (with o-Phthaldialdehyde/FMOC):

    • Prepare a derivatization reagent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine or fluorenylmethyloxycarbonyl chloride - FMOC-Cl).

    • Mix the sample solution with the derivatization reagent in a specific ratio according to the reagent manufacturer's protocol.

    • Allow the reaction to proceed for the recommended time.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-20 min: 20-80% B.

      • 20-25 min: 80-20% B.

      • 25-30 min: 20% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Fluorescence detector (Ex: 340 nm, Em: 450 nm for OPA; Ex: 266 nm, Em: 305 nm for FMOC).

    • Injection Volume: 10 µL.

Data Presentation: Expected HPLC Data
ParameterExpected Value
Retention Time Dependent on the specific derivatizing agent and gradient, but typically in the range of 10-20 minutes.
Purity >95% (typical for commercially available research-grade material).
Limit of Detection (LOD) In the low ng/mL range with fluorescence detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the definitive structural confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Conditions:

    • Instrument: Bruker Avance 400 MHz or equivalent.

    • ¹H NMR:

      • Pulse Program: zg30.

      • Number of Scans: 16.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 1 second.

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton-decoupled).

      • Number of Scans: 1024.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

Data Presentation: Expected NMR Data

Note: The following chemical shifts are predicted based on the analysis of homologous amino alcohols like 6-amino-1-hexanol, as specific experimental data for this compound is not available in the provided search results.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.64 t 2H -CH₂-OH
~2.68 t 2H -CH₂-NH₂
~1.57 m 2H -CH₂-CH₂-OH
~1.43 m 2H -CH₂-CH₂-NH₂
~1.29 br s 10H -(CH₂)₅-

| (variable) | br s | 3H | -OH, -NH₂ |

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~62.9 -CH₂-OH
~42.2 -CH₂-NH₂
~33.8 C3
~32.8 C8
~29.5 C4, C5, C6
~26.9 C7

| ~25.8 | C2 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in this compound.

Experimental Protocol: FTIR
  • Sample Preparation:

    • Place a small amount of the liquid sample between two KBr plates to form a thin film.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Spectrometer Conditions:

    • Instrument: PerkinElmer Spectrum Two or equivalent.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Data Presentation: Characteristic FTIR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
3350-3250Strong, BroadO-H stretch (alcohol) and N-H stretch (primary amine)
2920-2850StrongC-H stretch (aliphatic)
1590-1560MediumN-H bend (scissoring)
1465MediumC-H bend (scissoring)
1060StrongC-O stretch (primary alcohol)

Thermal Analysis (TGA/DSC)

Thermal analysis provides information on the thermal stability, decomposition profile, and phase transitions of this compound.

Experimental Protocol: TGA/DSC
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an aluminum TGA or DSC pan.

  • TGA Conditions:

    • Instrument: TA Instruments Q500 or equivalent.

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Heating Rate: 10 °C/min from 25 °C to 600 °C.

  • DSC Conditions:

    • Instrument: TA Instruments Q2000 or equivalent.

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Heating/Cooling Rate: 10 °C/min.

Data Presentation: Expected Thermal Analysis Data
AnalysisParameterExpected Observation
TGA Onset of DecompositionExpected to be above 150 °C, indicating good thermal stability.
DSC Melting PointA sharp endothermic peak corresponding to the melting point.
DSC Boiling PointA broad endotherm at a higher temperature corresponding to boiling/decomposition.

Visualizations

Workflow for Analytical Characterization

Analytical_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis and Characterization Sample This compound Sample Derivatization Derivatization (for GC-MS/HPLC) Sample->Derivatization NMR NMR (1H, 13C) Sample->NMR FTIR FTIR Sample->FTIR Thermal Thermal Analysis (TGA/DSC) Sample->Thermal GCMS GC-MS Derivatization->GCMS HPLC HPLC Derivatization->HPLC Purity Purity Assessment GCMS->Purity HPLC->Purity Structure Structure Elucidation NMR->Structure FunctionalGroups Functional Group ID FTIR->FunctionalGroups ThermalStability Thermal Stability Thermal->ThermalStability Structure->Purity FunctionalGroups->Structure

Caption: Workflow for the comprehensive analytical characterization of this compound.

Logical Relationship of Analytical Techniques

Logical_Relationship cluster_identity Identity Confirmation cluster_purity Purity & Quantification cluster_properties Physicochemical Properties NMR NMR (Definitive Structure) FTIR FTIR (Functional Groups) NMR->FTIR confirms MS Mass Spec (Molecular Weight) NMR->MS confirms HPLC HPLC (Quantitative Purity) NMR->HPLC verifies identity of main peak GC GC (Volatile Impurities) HPLC->GC complements Thermal TGA/DSC (Thermal Properties)

Caption: Interrelation of analytical techniques for full characterization.

Application Notes and Protocols for the Preparation of Polyamides Using 9-Amino-1-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Amino-1-nonanol is a versatile bifunctional monomer containing both a primary amine and a primary hydroxyl group. This unique structure allows for its incorporation into various polymer architectures, including polyamides and poly(ester amides). The presence of the pendant hydroxyl group along the polyamide backbone can impart desirable properties such as increased hydrophilicity, improved solubility, and potential sites for further functionalization, making these polymers attractive for biomedical applications, including drug delivery and tissue engineering.

These application notes provide detailed protocols for the synthesis of polyamides using this compound as a monomer. The procedures outlined below are based on established methods for polyamide synthesis and are adapted for the specific use of this amino alcohol.

Key Applications

Polyamides derived from this compound can be explored for a variety of applications, including but not limited to:

  • Drug Delivery: The hydroxyl groups can be used to conjugate drugs or targeting moieties.

  • Biomaterials: The inherent biodegradability and biocompatibility of poly(ester amides) make them suitable for tissue engineering scaffolds.

  • Functional Polymers: The pendant hydroxyl groups offer reactive sites for creating polymers with tailored properties.

Experimental Protocols

Two primary methods for the synthesis of polyamides from this compound are detailed below: Melt Polycondensation and Low-Temperature Solution Polycondensation.

Protocol 1: Melt Polycondensation of this compound with a Dicarboxylic Acid

This method involves the direct reaction of the amino alcohol with a dicarboxylic acid at elevated temperatures, typically under an inert atmosphere, to drive the removal of water and promote polymerization.

Materials:

  • This compound

  • Sebacic acid (or other suitable dicarboxylic acid)

  • Nitrogen or Argon gas supply

  • High-vacuum line

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Monomer Charging: In a clean, dry glass reactor, add equimolar amounts of this compound and sebacic acid.

  • Inert Atmosphere: Purge the reactor with dry nitrogen or argon gas for 30 minutes to remove any residual air and moisture.

  • Initial Heating: While maintaining a slow stream of inert gas, heat the reactor to 180-200°C with continuous stirring. The monomers will melt and form a homogeneous mixture. Water will begin to distill from the reaction mixture.

  • Polycondensation Stage 1: Maintain the temperature at 180-200°C for 2-3 hours to allow for the initial polycondensation to occur.

  • Polycondensation Stage 2 (High Vacuum): Gradually increase the temperature to 220-240°C and slowly apply a high vacuum (less than 1 Torr). This stage is crucial for removing the final traces of water and driving the polymerization to achieve a high molecular weight.

  • Reaction Monitoring: The progress of the polymerization can be monitored by the increase in the viscosity of the melt. The stirring torque will noticeably increase as the molecular weight of the polymer grows.

  • Polymer Isolation: After 4-6 hours under high vacuum, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere. The resulting solid polyamide can be removed from the reactor.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol or a mixture of trifluoroethanol and chloroform) and precipitating it in a non-solvent like methanol or water. The purified polymer should be dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Low-Temperature Solution Polycondensation of this compound with a Diacid Chloride

This method is suitable for producing high molecular weight polyamides at lower temperatures, minimizing potential side reactions. It involves the reaction of the diamine with a more reactive diacid chloride in an aprotic polar solvent.

Materials:

  • This compound

  • Adipoyl chloride (or other suitable diacid chloride)

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Triethylamine (TEA) or Pyridine, as an acid scavenger

  • Nitrogen or Argon gas supply

  • Dry glassware

Procedure:

  • Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a known amount of this compound in anhydrous DMAc. Cool the solution to 0°C in an ice bath.

  • Acid Scavenger Addition: Add an equimolar amount of triethylamine to the solution.

  • Diacid Chloride Addition: Slowly add an equimolar amount of adipoyl chloride, dissolved in a small amount of anhydrous DMAc, dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • Polymerization: After the complete addition of the diacid chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

  • Polymer Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polyamide.

  • Purification: Filter the precipitated polymer and wash it thoroughly with water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is obtained.

Data Presentation

The following tables summarize hypothetical quantitative data for polyamides synthesized from this compound. These values are representative of what one might expect for aliphatic polyamides containing hydroxyl groups and should be confirmed by experimental analysis.

Table 1: Hypothetical Properties of Polyamide from this compound and Sebacic Acid (Melt Polycondensation)

PropertyValueMethod of Analysis
Molecular Weight (Mn) 20,000 - 40,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8 - 2.5GPC
Yield 85 - 95%Gravimetric
Glass Transition Temp. (Tg) 50 - 70 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm) 180 - 220 °CDSC
Decomposition Temp. (Td) > 350 °C (5% weight loss)Thermogravimetric Analysis (TGA)
Inherent Viscosity 0.4 - 0.8 dL/gUbbelohde Viscometer

Table 2: Hypothetical Properties of Polyamide from this compound and Adipoyl Chloride (Solution Polycondensation)

PropertyValueMethod of Analysis
Molecular Weight (Mn) 30,000 - 60,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.2GPC
Yield 90 - 98%Gravimetric
Glass Transition Temp. (Tg) 60 - 80 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm) 190 - 230 °CDSC
Decomposition Temp. (Td) > 360 °C (5% weight loss)Thermogravimetric Analysis (TGA)
Inherent Viscosity 0.6 - 1.2 dL/gUbbelohde Viscometer

Visualizations

Polycondensation_Reaction cluster_reaction Polycondensation Monomer1 This compound (H₂N-(CH₂)₉-OH) Plus + Monomer1->Plus Monomer2 Dicarboxylic Acid (HOOC-R-COOH) Monomer2->Plus Polyamide Polyamide with Pendant OH [-NH-(CH₂)₉-O-CO-R-CO-]n Plus->Polyamide Byproduct Water (H₂O) Plus->Byproduct

Caption: General reaction scheme for the polycondensation of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer_Prep Monomer Preparation & Weighing Polymerization Polymerization Reaction (Melt or Solution) Monomer_Prep->Polymerization Precipitation Polymer Precipitation Polymerization->Precipitation Washing Washing with Solvents Precipitation->Washing Drying Vacuum Drying Washing->Drying Spectroscopy Spectroscopic Analysis (FTIR, NMR) Drying->Spectroscopy Thermal_Analysis Thermal Analysis (DSC, TGA) Drying->Thermal_Analysis MW_Analysis Molecular Weight Analysis (GPC) Drying->MW_Analysis

Caption: Experimental workflow for polyamide synthesis and characterization.

Logical_Relationships cluster_properties Resulting Polyamide Properties Monomer This compound Polymerization Polymerization Method (Melt vs. Solution) Monomer->Polymerization Molecular_Weight Molecular Weight & PDI Polymerization->Molecular_Weight Thermal_Properties Thermal Properties (Tg, Tm, Td) Polymerization->Thermal_Properties Solubility Solubility Molecular_Weight->Solubility Mechanical_Properties Mechanical Properties Molecular_Weight->Mechanical_Properties Thermal_Properties->Mechanical_Properties

Caption: Relationship between synthesis parameters and polyamide properties.

Application Notes and Protocols for the Biocatalytic Production of 9-Amino-1-nonanol from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-enzyme biocatalytic production of 9-amino-1-nonanol from oleic acid. This bio-based route offers a sustainable alternative to traditional chemical synthesis, utilizing a cascade of enzymatic reactions to achieve high selectivity and yield under mild conditions. The methodologies described herein are based on whole-cell biocatalysis, a robust approach that facilitates cofactor regeneration and simplifies enzyme handling.

Introduction

This compound is a valuable bifunctional molecule with applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The biocatalytic pathway from oleic acid, a renewable fatty acid, involves a series of enzymatic transformations that sequentially modify the oleic acid backbone to introduce the desired amino and hydroxyl functionalities. This process typically employs a cascade of six main enzymatic steps, often within an engineered microbial host such as Escherichia coli.

Biocatalytic Pathway Overview

The conversion of oleic acid to this compound proceeds through the following key intermediates:

  • Oleic Acid

  • 10-Hydroxyoctadecanoic Acid

  • 10-Keto-octadecanoic Acid

  • 9-(Nonanoyloxy)nonanoic Acid

  • 9-Hydroxynonanoic Acid

  • 9-Oxononanoic Acid

  • 9-Aminononanoic Acid

  • This compound

A multi-enzyme system, often housed within a whole-cell biocatalyst, is engineered to catalyze this transformation. The key enzyme classes involved are:

  • Fatty Acid Double Bond Hydratase

  • Long-Chain Secondary Alcohol Dehydrogenase

  • Baeyer-Villiger Monooxygenase (BVMO)

  • Lipase/Esterase

  • Primary Alcohol Dehydrogenase

  • ω-Transaminase

  • Carboxylic Acid Reductase (CAR)

Data Presentation

The following tables summarize the key enzymes and reported yields for the biocatalytic conversion of oleic acid to C9 chemical precursors.

StepReactionEnzyme ClassExample Enzyme SourceReported Yield/ConversionReference
1Oleic Acid → 10-Hydroxyoctadecanoic AcidFatty Acid Double Bond HydrataseStenotrophomonas maltophiliaHigh conversion[1][2]
210-Hydroxyoctadecanoic Acid → 10-Keto-octadecanoic AcidLong-Chain Secondary Alcohol DehydrogenaseMicrococcus luteusHigh conversion[1][2]
310-Keto-octadecanoic Acid → 9-(Nonanoyloxy)nonanoic AcidBaeyer-Villiger MonooxygenasePseudomonas putida KT244084% conversion[2]
49-(Nonanoyloxy)nonanoic Acid → 9-Hydroxynonanoic AcidLipase/EsteraseThermomyces lanuginosusHigh conversion[1]
59-Hydroxynonanoic Acid → 9-Oxononanoic AcidPrimary Alcohol DehydrogenasePseudomonas putidaHigh conversion[1]
69-Oxononanoic Acid → 9-Aminononanoic Acidω-TransaminaseNot specifiedHigh conversion[1]
7Oleic Acid → 9-Aminononanoic AcidWhole-cell cascadeEngineered E. coli54% isolated yield[1]
89-Aminononanoic Acid → this compoundCarboxylic Acid Reductase (CAR) & Alcohol DehydrogenaseBacterial CARsSignificant activity observed[3]
EnzymeSubstrateSpecific Activity / Kinetic ParametersReference
Oleate HydrataseOleic Acidkcat: 850 min⁻¹, Km: 540 µM (Lysinibacillus fusiformis)[4]
Alcohol Dehydrogenase16-Hydroxyhexadecanoic AcidKm values are generally low for long-chain hydroxy acids[5]
Baeyer-Villiger Monooxygenase10-Ketostearic AcidVolumetric productivity of 60.5 g L⁻¹ d⁻¹ for the product ester[6]
Carboxylic Acid Reductase9-Aminononanoic AcidSignificant reductase activity observed with certain bacterial CARs[3]

Experimental Protocols

The following protocols describe the key experimental steps for the biocatalytic production of this compound from oleic acid using a whole-cell biocatalyst approach. This method is advantageous as it allows for the co-expression of multiple enzymes and in-situ cofactor regeneration.

Protocol 1: Construction of the Whole-Cell Biocatalyst
  • Gene Selection and Synthesis: Identify and obtain the gene sequences for each enzyme in the biocatalytic pathway. Codon-optimize the genes for expression in the chosen host organism, typically E. coli.

  • Vector Construction: Clone the synthesized genes into suitable expression vectors. A multi-plasmid system or a single plasmid with multiple expression cassettes can be used to co-express all the necessary enzymes.

  • Host Transformation: Transform the expression vectors into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression Optimization: Optimize protein expression by varying induction conditions (e.g., IPTG concentration, temperature, induction time).

Protocol 2: Whole-Cell Biotransformation of Oleic Acid
  • Cell Culture and Induction:

    • Inoculate a suitable volume of growth medium (e.g., LB or a defined minimal medium) with the engineered E. coli strain.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding the optimized concentration of the inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for a defined period (e.g., 12-24 hours).

  • Biotransformation Reaction:

    • Harvest the induced cells by centrifugation and resuspend them in a reaction buffer (e.g., phosphate buffer, pH 7.0-8.0) to a desired cell density (e.g., 10 g dry cells/L).[2]

    • Add oleic acid to the cell suspension. The substrate can be added directly or as an emulsion.

    • If necessary for the final reduction step, supplement the reaction with a glucose source for cofactor regeneration.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

  • Monitoring and Product Extraction:

    • Monitor the progress of the reaction by periodically taking samples and analyzing the supernatant for the disappearance of the substrate and the formation of intermediates and the final product using techniques such as GC-MS or LC-MS after appropriate derivatization.

    • After the reaction is complete, separate the cells from the supernatant by centrifugation.

    • Extract the this compound from the supernatant using a suitable organic solvent.

Protocol 3: Purification and Characterization
  • Purification: Purify the extracted this compound using standard chromatographic techniques such as column chromatography.

  • Characterization: Confirm the identity and purity of the final product using analytical methods like NMR spectroscopy and mass spectrometry.

Visualizations

Biocatalytic Pathway from Oleic Acid to this compound

Biocatalytic_Pathway cluster_C18 C18 Intermediates cluster_C9_ester Ester Intermediate cluster_C9 C9 Intermediates and Product Oleic Acid Oleic Acid 10-Hydroxyoctadecanoic Acid 10-Hydroxyoctadecanoic Acid Oleic Acid->10-Hydroxyoctadecanoic Acid Fatty Acid Hydratase 10-Keto-octadecanoic Acid 10-Keto-octadecanoic Acid 10-Hydroxyoctadecanoic Acid->10-Keto-octadecanoic Acid Alcohol Dehydrogenase 9-(Nonanoyloxy)nonanoic Acid 9-(Nonanoyloxy)nonanoic Acid 10-Keto-octadecanoic Acid->9-(Nonanoyloxy)nonanoic Acid Baeyer-Villiger Monooxygenase 9-Hydroxynonanoic Acid 9-Hydroxynonanoic Acid 9-(Nonanoyloxy)nonanoic Acid->9-Hydroxynonanoic Acid Lipase 9-Oxononanoic Acid 9-Oxononanoic Acid 9-Hydroxynonanoic Acid->9-Oxononanoic Acid Alcohol Dehydrogenase 9-Aminononanoic Acid 9-Aminononanoic Acid 9-Oxononanoic Acid->9-Aminononanoic Acid ω-Transaminase This compound This compound 9-Aminononanoic Acid->this compound Carboxylic Acid Reductase

Caption: Multi-enzyme cascade for the biocatalytic production of this compound from oleic acid.

Experimental Workflow

Experimental_Workflow cluster_biocatalyst_prep Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing gene_selection Gene Selection & Synthesis vector_construction Vector Construction gene_selection->vector_construction transformation Host Transformation vector_construction->transformation expression_optimization Expression Optimization transformation->expression_optimization cell_culture Cell Culture & Induction expression_optimization->cell_culture reaction Biotransformation Reaction cell_culture->reaction monitoring Reaction Monitoring reaction->monitoring extraction Product Extraction monitoring->extraction purification Purification extraction->purification characterization Characterization purification->characterization final_product This compound characterization->final_product

Caption: General experimental workflow for the production of this compound.

References

Application Notes and Protocols for Surface Modification Using 9-Amino-1-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 9-Amino-1-nonanol for the surface modification of various substrates. This bifunctional molecule, featuring a terminal primary amine and a primary hydroxyl group on a nine-carbon chain, is a versatile linker for creating biocompatible and functionalized surfaces for a range of applications, including biosensors, drug delivery systems, and cell adhesion studies.

Introduction to this compound in Surface Chemistry

This compound is an ideal candidate for forming self-assembled monolayers (SAMs) on various substrates. The hydroxyl group can be used to anchor the molecule to surfaces like silicon oxide, glass, or other metal oxides through silanization, while the terminal amine group provides a reactive site for the covalent immobilization of biomolecules such as proteins, peptides, or nucleic acids. Alternatively, on surfaces like gold, the amine group can directly adsorb, leaving the hydroxyl group exposed for further functionalization. The nonane chain provides a well-defined spacer, minimizing steric hindrance and enhancing the accessibility of the terminal functional group.

Key Applications

  • Biosensors: The amine-terminated surface allows for the covalent attachment of antibodies, enzymes, or other biorecognition elements for the sensitive and specific detection of target analytes.

  • Drug Delivery: Nanoparticles functionalized with this compound can be used to conjugate targeting ligands or to control the release of therapeutic agents. The hydrophilic nature of the exposed functional groups can also improve the biocompatibility and circulation time of nanocarriers.

  • Cell Adhesion and Tissue Engineering: Surfaces modified with this compound can be used to study cell-surface interactions. The terminal amine groups can influence protein adsorption and subsequent cell attachment, spreading, and differentiation.

  • Biomolecule Immobilization: The reactive amine group provides a versatile handle for the covalent immobilization of a wide range of biomolecules for various biotechnological applications.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of surfaces modified with long-chain amino-functionalized molecules. These values are representative and may vary depending on the substrate, deposition method, and characterization technique.

Table 1: Surface Wettability Analysis

Surface StageAdvancing Contact Angle (θa) with WaterReceding Contact Angle (θr) with WaterContact Angle Hysteresis (θa - θr)
Unmodified Substrate (e.g., Silicon Wafer)10° - 20°5° - 15°5° - 10°
This compound Modified Surface50° - 70°30° - 50°20° - 30°

Table 2: Ellipsometric Thickness Measurement of Self-Assembled Monolayer

MoleculeSubstrateExpected Thickness (nm)
This compoundSilicon Oxide1.0 - 1.5

Table 3: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

SurfaceC 1s (%)O 1s (%)N 1s (%)Si 2p (%)
Unmodified Silicon Wafer10 - 1545 - 55< 130 - 40
This compound Modified Silicon Wafer50 - 6020 - 305 - 1010 - 20

Table 4: Atomic Force Microscopy (AFM) Surface Roughness Analysis

SurfaceRoot Mean Square (RMS) Roughness (nm)
Unmodified Silicon Wafer< 0.2
This compound Modified Surface0.3 - 0.6

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer on a Silicon Oxide Surface

This protocol describes the formation of a covalent monolayer of this compound on a silicon oxide-based substrate (e.g., silicon wafer, glass slide) via a silanization reaction.

Materials:

  • Silicon oxide substrates (silicon wafers or glass slides)

  • This compound

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES) or similar silane coupling agent

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

  • Glassware (beakers, petri dishes)

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • Place the silicon oxide substrates in a beaker.

    • Immerse the substrates in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Carefully remove the substrates and rinse extensively with DI water.

    • Rinse with ethanol and dry under a stream of nitrogen gas.

    • Place the clean substrates in an oven at 110°C for 30 minutes to remove any residual water.

  • Silanization Solution Preparation:

    • In a clean, dry glass container, prepare a 1% (v/v) solution of APTES in anhydrous toluene.

    • To this solution, add this compound to a final concentration of 1 mM.

    • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Self-Assembly Process:

    • Immerse the clean, dry substrates in the silanization solution.

    • Seal the container to prevent exposure to moisture.

    • Allow the self-assembly to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle agitation.

  • Rinsing and Curing:

    • Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound molecules.

    • Rinse with ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • To complete the silanization process and form stable siloxane bonds, cure the coated substrates in an oven at 110°C for 30-60 minutes.

  • Storage:

    • Store the functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use.

Protocol 2: Covalent Immobilization of a Protein onto a this compound Modified Surface

This protocol details the covalent attachment of a protein (e.g., an antibody or enzyme) to the amine-terminated surface using a homobifunctional crosslinker.

Materials:

  • This compound modified substrates (from Protocol 1)

  • Protein to be immobilized

  • Phosphate-buffered saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine)

  • Bovine Serum Albumin (BSA) for blocking (optional)

Procedure:

  • Activation of Surface Amine Groups (if coupling to a carboxyl group on the protein): This step is not necessary if using a crosslinker that reacts directly with amines. For direct EDC/NHS coupling to a protein's carboxyl groups:

    • Prepare a solution of the protein in the activation buffer.

    • Add EDC and NHS to the protein solution to activate the carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

    • Proceed immediately to the coupling step.

  • Protein Immobilization using a Homobifunctional Amine-Reactive Crosslinker (e.g., Glutaraldehyde):

    • Prepare a 2.5% (v/v) solution of glutaraldehyde in PBS.

    • Immerse the this compound modified substrates in the glutaraldehyde solution for 30-60 minutes at room temperature.

    • Rinse the substrates thoroughly with PBS to remove excess glutaraldehyde.

    • Prepare a solution of the protein to be immobilized in PBS at the desired concentration (e.g., 10-100 µg/mL).

    • Immerse the activated substrates in the protein solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Blocking:

    • Remove the substrates from the protein solution.

    • Immerse the substrates in the quenching solution for 15-30 minutes to deactivate any remaining reactive groups.

    • (Optional) To minimize non-specific binding in subsequent assays, immerse the substrates in a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Final Rinsing and Storage:

    • Rinse the substrates thoroughly with PBS.

    • The protein-functionalized substrates are now ready for use. Store in PBS at 4°C for short-term storage.

Visualizations

Experimental Workflows

experimental_workflow_1 cluster_cleaning Substrate Cleaning cluster_sam SAM Formation cluster_post Post-Processing Piranha Piranha Etching Rinse_DI DI Water Rinse Piranha->Rinse_DI Rinse_EtOH Ethanol Rinse Rinse_DI->Rinse_EtOH Dry_N2 Nitrogen Dry Rinse_EtOH->Dry_N2 Bake Bake at 110°C Dry_N2->Bake Solution Prepare this compound Solution in Toluene Bake->Solution Immerse Immerse Substrate Solution->Immerse Incubate Incubate 2-4h Immerse->Incubate Rinse_Toluene Toluene Rinse Incubate->Rinse_Toluene Rinse_EtOH2 Ethanol Rinse Rinse_Toluene->Rinse_EtOH2 Dry_N2_2 Nitrogen Dry Rinse_EtOH2->Dry_N2_2 Cure Cure at 110°C Dry_N2_2->Cure Final Final Cure->Final Functionalized Surface

Workflow for creating a this compound SAM on a silicon oxide surface.

experimental_workflow_2 cluster_activation Surface Activation cluster_immobilization Protein Immobilization cluster_finalization Final Steps start This compound Modified Surface Glutaraldehyde Glutaraldehyde Incubation start->Glutaraldehyde Rinse_PBS PBS Rinse Glutaraldehyde->Rinse_PBS Protein_Inc Protein Solution Incubation Rinse_PBS->Protein_Inc Quench Quenching Protein_Inc->Quench Block Blocking (Optional) Quench->Block Rinse_Final Final PBS Rinse Block->Rinse_Final Final Final Rinse_Final->Final Protein-Functionalized Surface

Workflow for covalent protein immobilization on an amine-terminated surface.
Signaling Pathway

Surfaces presenting primary amine groups can influence cell adhesion and signaling, primarily through their interaction with the extracellular matrix (ECM) proteins and subsequent engagement of cell surface receptors like integrins. This diagram illustrates a potential signaling cascade initiated by cell adhesion to a fibronectin-coated, amine-functionalized surface.

signaling_pathway cluster_FA Focal Adhesion Complex Surface This compound Surface (+ charge at physiological pH) FN Adsorbed Fibronectin Surface->FN Electrostatic Interaction Integrin Integrin Receptor (α5β1) FN->Integrin RGD Binding Clustering Integrin Clustering Integrin->Clustering FAK Focal Adhesion Kinase (FAK) Clustering->FAK Recruitment Talin Talin Clustering->Talin pFAK Phospho-FAK (Tyr397) FAK->pFAK Autophosphorylation Src Src Kinase pFAK->Src Recruitment & Activation Paxillin Paxillin pFAK->Paxillin Src->FAK Further Phosphorylation Vinculin Vinculin Paxillin->Vinculin FA Focal Adhesion Assembly Paxillin->FA Actin Actin Cytoskeleton Vinculin->Actin Vinculin->FA Talin->Integrin Talin->Vinculin Talin->FA Actin->FA CellResponse Cellular Responses (Spreading, Migration, Differentiation) FA->CellResponse

Integrin-mediated signaling cascade on an amine-functionalized surface.

Troubleshooting & Optimization

Common side products in 9-Amino-1-nonanol synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Amino-1-nonanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reduction of 9-azido-1-nonanol: This method involves the conversion of a terminal azide group to a primary amine.

  • Gabriel Synthesis: This classic method utilizes phthalimide to introduce the primary amine functionality, starting from 9-bromo-1-nonanol.

Q2: What are the typical side products I should be aware of for each route?

A2: Each synthetic route has a characteristic profile of potential side products. Understanding these can aid in troubleshooting and purification.

Synthetic RouteCommon Side Products/Impurities
Reduction of 9-azido-1-nonanol - Unreacted 9-azido-1-nonanol- Partially reduced intermediates- Byproducts from the reducing agent
Gabriel Synthesis - Unreacted 9-bromo-1-nonanol- Phthalhydrazide (from hydrazine cleavage)- N,N'-dicyclohexylurea (if DCC is used as a coupling agent in preceding steps)- Over-alkylation products (less common with Gabriel synthesis)[1]

Q3: How can I avoid the formation of these side products?

A3: Careful control of reaction conditions is crucial for minimizing side product formation.

Synthetic RouteAvoidance Strategy
Reduction of 9-azido-1-nonanol - Ensure complete reaction by monitoring with TLC or LC-MS.- Use a sufficient excess of the reducing agent.- Maintain appropriate reaction temperatures to prevent side reactions.
Gabriel Synthesis - Use a slight excess of potassium phthalimide to ensure complete consumption of 9-bromo-1-nonanol.- For the cleavage step with hydrazine, ensure complete reaction to avoid isolating the N-alkylphthalimide intermediate.- Proper work-up is essential to remove phthalhydrazide.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Route 1: Reduction of 9-azido-1-nonanol

Issue: Incomplete reduction of the azide.

  • Symptom: Presence of the starting material (9-azido-1-nonanol) in the final product, often detected by IR (strong azide stretch around 2100 cm⁻¹) or NMR spectroscopy.

  • Possible Cause: Insufficient reducing agent or reaction time.

  • Troubleshooting Steps:

    • Increase the molar excess of the reducing agent (e.g., LiAlH₄).

    • Extend the reaction time and monitor the progress by TLC until the starting material is no longer visible.

    • Ensure the reducing agent is fresh and has not been deactivated by moisture.

Issue: Presence of unknown impurities.

  • Symptom: Unidentified peaks in NMR or mass spectrometry data.

  • Possible Cause: Side reactions due to high temperatures or reactive impurities in the starting material.

  • Troubleshooting Steps:

    • Maintain the recommended reaction temperature. Reductions with LiAlH₄ can be exothermic.

    • Ensure the purity of the starting 9-azido-1-nonanol. Purify it by column chromatography if necessary.

Route 2: Gabriel Synthesis

Issue: Low yield of the final product.

  • Symptom: A lower than expected amount of this compound is isolated.

  • Possible Causes:

    • Incomplete reaction during the alkylation or cleavage step.

    • Loss of product during work-up and purification.

  • Troubleshooting Steps:

    • Alkylation Step: Ensure the potassium phthalimide is fully deprotonated before adding 9-bromo-1-nonanol. Use a dry, polar aprotic solvent like DMF.

    • Cleavage Step: Use a sufficient excess of hydrazine hydrate and ensure the reaction goes to completion. The formation of the phthalhydrazide precipitate can sometimes hinder the reaction.[2]

    • Work-up: Phthalhydrazide can be difficult to filter.[2] Ensure it is fully precipitated and washed thoroughly to recover any trapped product.

Issue: Contamination with phthalhydrazide.

  • Symptom: The final product is a solid or oil that is difficult to purify, and NMR analysis shows aromatic signals corresponding to phthalhydrazide.

  • Possible Cause: Incomplete removal of the phthalhydrazide byproduct during work-up.

  • Troubleshooting Steps:

    • After the cleavage reaction, acidify the mixture with HCl to ensure complete precipitation of phthalhydrazide.

    • Thoroughly wash the phthalhydrazide precipitate with an appropriate solvent to recover the desired amine.

    • If the product is soluble in a non-polar solvent, an acid wash of the organic layer can help to remove any remaining basic impurities, followed by basification of the aqueous layer and extraction of the desired amine.

Experimental Protocols

Synthesis of 9-bromo-1-nonanol from 1,9-nonanediol

This precursor is often used for both synthetic routes.

  • Reaction:

    • Dissolve 1,9-nonanediol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Slowly add hydrobromic acid (48%).

    • Reflux the mixture for 30 hours, continuously removing the water formed.

    • Monitor the reaction by TLC until the starting diol is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and wash sequentially with 1 M HCl, 1 M NaOH, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation.[3]

Route 1: Reduction of 9-azido-1-nonanol to this compound
  • Synthesis of 9-azido-1-nonanol:

    • Dissolve 9-bromo-1-nonanol in a suitable solvent such as DMF.

    • Add sodium azide (NaN₃) and heat the mixture (e.g., to 60-80 °C).

    • Monitor the reaction by TLC.

    • After completion, perform an aqueous work-up and extract the product with an organic solvent. Purify by column chromatography.

  • Reduction to this compound:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ether solvent like THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of 9-azido-1-nonanol in the same dry solvent to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash them thoroughly with an ether solvent.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify by recrystallization or column chromatography.

Route 2: Gabriel Synthesis of this compound
  • N-Alkylation of Phthalimide:

    • Suspend potassium phthalimide in a dry polar aprotic solvent such as DMF.

    • Add 9-bromo-1-nonanol to the suspension.

    • Heat the reaction mixture (e.g., to 70-90 °C) and stir for several hours until TLC analysis indicates the consumption of the starting bromide.

    • Cool the reaction mixture, pour it into water, and collect the precipitated N-(9-hydroxynonyl)phthalimide by filtration.

  • Cleavage of the Phthalimide Group:

    • Suspend the N-(9-hydroxynonyl)phthalimide in ethanol or a similar solvent.

    • Add hydrazine hydrate and reflux the mixture. A precipitate of phthalhydrazide will form.[2][4]

    • Monitor the reaction by TLC to ensure the disappearance of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture and add dilute HCl to precipitate any remaining phthalhydrazide.

    • Filter off the phthalhydrazide precipitate and wash it with the solvent.

    • Concentrate the filtrate. The desired this compound will be in the form of its hydrochloride salt.

    • To obtain the free amine, dissolve the residue in water, make the solution basic with a strong base (e.g., NaOH), and extract the this compound with an organic solvent.

    • Dry the organic extracts, filter, and remove the solvent under reduced pressure.

    • Purify the product by recrystallization from a suitable solvent system (e.g., an alcohol/water mixture) or by column chromatography.[5]

Visualized Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_route1 Route 1: Azide Reduction cluster_route2 Route 2: Gabriel Synthesis 1_9_Nonanediol 1,9-Nonanediol 9_Bromo_1_nonanol_R1 9-Bromo-1-nonanol 1_9_Nonanediol->9_Bromo_1_nonanol_R1 HBr 9_Bromo_1_nonanol_R2 9-Bromo-1-nonanol 1_9_Nonanediol->9_Bromo_1_nonanol_R2 HBr 9_Azido_1_nonanol 9-Azido-1-nonanol 9_Bromo_1_nonanol_R1->9_Azido_1_nonanol NaN3 9_Amino_1_nonanol_R1 This compound 9_Azido_1_nonanol->9_Amino_1_nonanol_R1 LiAlH4 N_Alkylphthalimide N-(9-hydroxynonyl)phthalimide 9_Bromo_1_nonanol_R2->N_Alkylphthalimide Potassium Phthalimide 9_Amino_1_nonanol_R2 This compound N_Alkylphthalimide->9_Amino_1_nonanol_R2 Hydrazine

Caption: Synthetic pathways to this compound.

Troubleshooting_Logic Start Problem Encountered Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Check_Reagents Check Reagent Quality and Stoichiometry Incomplete_Reaction->Check_Reagents Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Low_Yield->Incomplete_Reaction Optimize_Workup Optimize Work-up and Purification Low_Yield->Optimize_Workup Characterize_Impurity Characterize Impurity (NMR, MS) Impure_Product->Characterize_Impurity Characterize_Impurity->Optimize_Workup Purify_Starting_Material Purify Starting Material Characterize_Impurity->Purify_Starting_Material

Caption: General troubleshooting workflow for synthesis.

References

Technical Support Center: Purification of Long-Chain Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of long-chain amino alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting

Chromatography Issues

Q1: My amino alcohol is streaking or tailing significantly on a silica gel column. What can I do?

A1: This is a common issue caused by the strong interaction between the basic amino group and the acidic silanol groups on the silica surface.[1][2] Here are several strategies to resolve this:

  • Modify the Mobile Phase: Add a basic modifier to your eluent to compete with your compound for the acidic sites on the stationary phase. A common approach is to add 0.1-1% triethylamine (TEA) or ammonia to a dichloromethane/methanol eluent system.[1]

  • Change the Stationary Phase: If modifying the eluent is ineffective, consider using an alternative stationary phase that is less acidic or basic in nature.[1][2][3][4]

  • Convert to a Salt: In some cases, purifying the amino alcohol as a salt (e.g., hydrochloride) can improve its chromatographic behavior.[1]

Q2: I am not getting good separation between my long-chain amino alcohol and a structurally similar impurity.

A2: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Optimize the Gradient: If using flash chromatography or HPLC, a shallower gradient can help improve the separation of closely eluting compounds.

  • Try an Alternative Stationary Phase: Different stationary phases offer different selectivities. If you are using normal-phase silica, switching to an amine-functionalized column or even a reversed-phase (C18) column can alter the elution order and improve separation.[3][4] For complex sphingolipids, which are a class of long-chain amino alcohols, specialized HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be effective.[2][5]

  • Consider an Alternative Technique: If chromatography fails, recrystallization may be a highly effective method for purification, especially if your compound is a solid.[1]

Q3: My compound appears to be degrading on the silica gel column. How can I prevent this?

A3: Degradation on silica is often due to the acidic nature of the stationary phase.

  • Deactivate the Silica: Pre-treating the silica gel with the mobile phase containing a basic modifier like triethylamine can help neutralize acidic sites before loading your compound.[1]

  • Use a Different Stationary Phase: Switching to a neutral or basic stationary phase, such as neutral or basic alumina, is a good alternative to prevent degradation of acid-sensitive compounds.[1][2] Amine-functionalized silica is another excellent option that provides a basic surface.[4][6]

Recrystallization & Post-Purification Issues

Q4: I am trying to purify my solid amino alcohol by recrystallization, but it keeps "oiling out." What does this mean and how can I fix it?

A4: "Oiling out" occurs when a compound comes out of solution as a liquid rather than forming crystals, often because the solution is supersaturated or the cooling rate is too fast.

  • Optimize the Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when heated.[7] You may need to screen various solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).[7]

  • Control the Cooling Rate: Allow the solution to cool slowly to room temperature and then place it in a cold bath. Rapid cooling often promotes oiling out.

  • Reduce the Concentration: Ensure you are not using a supersaturated solution. Add a small amount of the "good" solvent to the oiled-out mixture and heat until it redissolves, then attempt to cool it slowly again.

Q5: How can I effectively remove residual metal catalysts (e.g., Palladium, Copper) from my final product?

A5: Residual metals from synthetic steps like coupling reactions are a common impurity.

  • Aqueous Workup: Thorough washing with aqueous solutions during the workup can remove a significant portion of water-soluble metal salts.

  • Metal Scavengers: After initial purification, treating a solution of your compound with a metal scavenging resin is a highly effective method for removing trace metals.

  • Recrystallization: If your product is a solid, recrystallization can be very effective at excluding metal impurities from the crystal lattice.

Data & Protocols

Alternative Stationary Phases for Column Chromatography

When standard silica gel proves problematic, several alternatives are available. The choice depends on the specific properties of your long-chain amino alcohol.

Stationary PhaseSurface PropertyBest ForEluent Considerations
Silica Gel AcidicGeneral purpose, non-basic compounds.Requires basic additives (e.g., TEA, NH4OH) for basic amines to prevent tailing.[1][4]
Alumina (Basic/Neutral) Basic or NeutralAcid-sensitive compounds; basic amines.Standard normal-phase solvents (Hexane/EtOAc). Avoid acidic modifiers.[1][2]
Amine-functionalized Silica BasicBasic amines; provides excellent peak shape without mobile phase additives.Standard normal-phase solvents (Hexane/EtOAc).[4][6]
Reversed-Phase (C18/C8) Non-polarPolar amino alcohols that have no retention on silica.Acetonitrile/Water or Methanol/Water, often with pH modifiers like TFA or TEA.[1][4]
HILIC PolarVery polar compounds that are not retained by reversed-phase columns.High organic content mobile phases (e.g., Acetonitrile with a small amount of aqueous buffer).[2][5]
General Protocol: Flash Chromatography with a Basic Modifier

This protocol outlines the purification of a basic long-chain amino alcohol using silica gel with triethylamine (TEA) as a mobile phase additive.

  • Prepare the Eluent: Prepare your mobile phase (e.g., Dichloromethane/Methanol) and add 0.5-1% (v/v) of triethylamine.

  • Pack the Column: Wet pack the silica gel column using your initial, low-polarity eluent containing TEA. Do not let the column run dry.

  • Prepare the Sample: Dissolve your crude product in a minimal amount of the mobile phase or the solvent it is most soluble in (e.g., Dichloromethane). Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Load and Elute: Carefully load the sample onto the column. Begin elution with a low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of Methanol).

  • Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling point TEA may require co-evaporation with another solvent or placing the sample under high vacuum.

General Protocol: Recrystallization

This protocol provides a general workflow for purifying a solid long-chain amino alcohol.

  • Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating. Common solvent systems include ethyl acetate/hexanes or methanol/ether.[1][7]

  • Dissolution: Place the crude amino alcohol in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visual Guides

G cluster_0 Troubleshooting Workflow: Poor Peak Shape in Chromatography start Symptom: Peak Tailing or Streaking q1 Are you using a standard silica gel column? start->q1 sol1 Add 0.1-1% Triethylamine (TEA) or Ammonia to eluent q1->sol1 Yes q2 Is the compound acid-sensitive? q1->q2 No end Improved Peak Shape sol1->end sol2 Switch to a less acidic stationary phase: - Neutral/Basic Alumina - Amine-functionalized Silica q2->sol2 Yes sol3 Consider Reversed-Phase (C18) if compound is sufficiently polar q2->sol3 No sol2->end sol3->end

Caption: Troubleshooting workflow for poor peak shape.

G cluster_1 Decision Logic for Purification Method Selection start Start: Crude Long-Chain Amino Alcohol q1 Is the compound a solid at room temp? start->q1 recrys Attempt Recrystallization q1->recrys Yes chrom Use Column Chromatography q1->chrom No end Pure Product recrys->end q2 Is the compound very polar? chrom->q2 rp_hilic Consider Reversed-Phase or HILIC Chromatography q2->rp_hilic Yes np_chrom Use Normal-Phase (Silica, Alumina, Amine) q2->np_chrom No rp_hilic->end np_chrom->end

References

Technical Support Center: Optimizing Amide Coupling with 9-Amino-1-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing amide coupling reactions involving 9-Amino-1-nonanol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when coupling a carboxylic acid to this compound? The main challenge is achieving chemoselectivity. This compound possesses two nucleophilic sites: a primary amine (-NH₂) and a primary alcohol (-OH). While the amine is generally more nucleophilic than the alcohol under neutral or basic conditions, side reactions such as O-acylation (formation of an ester at the hydroxyl group) can occur, leading to undesired byproducts and reduced yield of the target N-acyl amide.

Q2: Do I need to protect the hydroxyl group of this compound before coupling? Whether protection is necessary depends on the specific reaction conditions and the reactivity of your coupling partners.

  • Often Not Required: For many standard amide coupling reactions using reagents like EDC/NHS or HATU in aprotic solvents (e.g., DMF, DCM) with a mild base (e.g., DIPEA), the higher nucleophilicity of the amine allows for selective N-acylation without protection.

  • Consider Protection If:

    • You observe significant O-acylation byproduct (ester formation).

    • You are using a large excess of a highly reactive acylating agent (e.g., an acid chloride).

    • The reaction requires harsh conditions or prolonged reaction times that might favor the thermodynamically stable ester byproduct.

Q3: What are the most common and effective coupling reagents for this type of reaction? Carbodiimides, phosphonium salts, and uronium/aminium salts are all effective. The choice often depends on factors like cost, desired reaction speed, and the steric hindrance of the substrates.

  • EDC (or EDC·HCl): A water-soluble carbodiimide that is cost-effective and common. It is almost always used with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to create a more stable active ester and suppress side reactions. The byproducts are water-soluble, simplifying purification.

  • HATU/HBTU: Uronium-based reagents that are highly efficient and lead to fast reaction times with low rates of racemization.[1] They are often preferred for difficult or sterically hindered couplings.

  • PyBOP: A phosphonium-based reagent that is also highly effective but avoids the potentially carcinogenic byproduct (HMPA) associated with its predecessor, BOP.

Q4: How do I choose the best solvent for the reaction? The ideal solvent should fully dissolve all reactants and be anhydrous (water-free) to prevent hydrolysis of the activated carboxylic acid intermediate.[1]

  • Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common choices.

  • N-Methylpyrrolidone (NMP) can be a good alternative to DMF for improving the solubility of reactants.

  • Tetrahydrofuran (THF) is also used but can be less effective at dissolving polar starting materials.

Q5: What is the role of a base (like DIPEA or triethylamine) in the reaction? A non-nucleophilic organic base is typically added for two main reasons:

  • To neutralize any acid salts present in the starting materials (e.g., if the amine is a hydrochloride salt).

  • To maintain a basic pH, which ensures the amine of this compound remains deprotonated and thus maximally nucleophilic.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the coupling reaction.

Problem: Low or No Yield of the Desired Amide Product

Potential Cause Troubleshooting Solution
Inefficient Carboxylic Acid Activation 1. Check Reagent Quality: Ensure coupling reagents are fresh and have been stored under anhydrous conditions. 2. Increase Stoichiometry: Increase the equivalents of the coupling reagent and additive (e.g., from 1.1 eq to 1.5 eq). 3. Pre-activation: Allow the carboxylic acid to react with the coupling reagent and additive for 15-30 minutes before adding this compound.[1]
Presence of Water 1. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 2. Dry Glassware: Ensure all reaction glassware is oven-dried or flame-dried before use. 3. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture contamination.
Poor Solubility of Reactants 1. Change Solvent: Switch to a more effective solvent like NMP. 2. Gentle Heating: Gently warm the reaction mixture (e.g., to 40-50 °C), but monitor closely for side product formation.
Steric Hindrance 1. Switch to a Stronger Reagent: If using EDC/NHS, switch to a more potent coupling reagent like HATU or PyBOP, which are better suited for sterically demanding substrates.[1] 2. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration (e.g., 24 hours) or gently heat the mixture.

Problem: Formation of Significant Byproducts

Potential Cause Troubleshooting Solution
O-Acylation (Ester Formation) 1. Reduce Excess Acylating Agent: Use a stoichiometry closer to 1:1 for the carboxylic acid and coupling reagent. Excess activated acid can react with the alcohol.[2] 2. Lower Reaction Temperature: Run the reaction at 0 °C or room temperature. Higher temperatures can promote O-acylation. 3. Protect the Hydroxyl Group: If O-acylation persists, protect the alcohol as a silyl ether (e.g., TBDMS) or benzyl ether before coupling. These can be removed after the amide bond is formed.[3][4]
Racemization (if chiral carboxylic acid is used) 1. Use Additives: Always include additives like HOBt or OxymaPure, which are known to suppress racemization.[1] 2. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C).
Formation of N-acylurea (with carbodiimides) 1. Use Additives (NHS/HOBt): The addition of NHS or HOBt traps the highly reactive O-acylisourea intermediate, preventing it from rearranging into the stable N-acylurea byproduct.

Problem: Difficulty in Product Purification

Potential Cause Troubleshooting Solution
Water-Soluble Byproducts (from EDC) 1. Aqueous Workup: Perform an aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., sat. NaHCO₃), and brine to remove EDC, its urea byproduct, and unreacted starting materials.
Byproducts from Other Reagents (HATU, PyBOP) 1. Silica Gel Chromatography: These byproducts are typically less polar than the desired product and can be effectively removed using standard silica gel flash chromatography.
Product and Starting Material have Similar Polarity 1. Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. 2. Protecting Groups: The use of a protecting group on the alcohol can significantly alter the product's polarity, potentially simplifying chromatographic separation from starting materials.

Section 3: Protocols & Data

Comparison of Common Coupling Reagents

The following table provides a general comparison of common coupling reagents for the acylation of this compound. Optimal conditions may vary.

Coupling ReagentAdditiveBase (eq.)SolventTemp.Typical TimeKey Advantages
EDC·HCl NHS or HOBtDIPEA (2.0)DMF/DCM0 °C to RT4-16 hCost-effective; water-soluble byproducts.
HATU None Req.DIPEA (2.0)DMFRT1-4 hVery fast and efficient, good for hindered substrates.[1]
PyBOP None Req.DIPEA (2.0)DMF/DCMRT2-8 hHigh yield, non-carcinogenic byproducts.
Acyl Chloride None Req.Pyridine or TEA (1.5)DCM0 °C to RT1-3 hHighly reactive; requires protection of the -OH group.
Detailed Experimental Protocol: EDC/NHS Coupling

This protocol describes a general procedure for coupling a generic carboxylic acid to this compound.

Materials:

  • Carboxylic Acid (1.0 eq.)

  • This compound (1.1 eq.)

  • EDC·HCl (1.2 eq.)

  • NHS (1.2 eq.)

  • Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc), 5% Citric Acid Solution, Saturated NaHCO₃ Solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Activation: Add NHS (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activates the carboxylic acid by forming an NHS-ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) in a small amount of anhydrous DMF. Add DIPEA (2.0 eq.) to this solution.

  • Coupling Reaction: Add the amine/base solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer with 5% citric acid (2x) to remove excess base and unreacted amine.

    • Wash with saturated NaHCO₃ (2x) to remove unreacted carboxylic acid and NHS.

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel flash column chromatography to obtain the pure N-acylated this compound.

Section 4: Visual Guides

General Troubleshooting Workflow

G Start Low Yield or Byproduct Formation Check_Reagents 1. Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Stoich 2. Optimize Stoichiometry (Reagents, Base) Check_Reagents->Check_Stoich If problem persists Check_Conditions 3. Adjust Reaction Conditions (Temp, Time) Check_Stoich->Check_Conditions If problem persists Change_Reagent 4. Use a More Potent Coupling Reagent (e.g., HATU) Check_Conditions->Change_Reagent For hindered substrates Protect_OH 5. Protect -OH Group (e.g., TBDMS-Cl) Check_Conditions->Protect_OH If O-acylation occurs Result Optimized Reaction Change_Reagent->Result Protect_OH->Result

Caption: A logical workflow for troubleshooting common amide coupling issues.

Amide Coupling Pathway and Potential Side Reaction

G cluster_0 Activation Step cluster_1 Coupling Step RCOOH R-COOH Active_Ester Activated Intermediate (e.g., NHS-Ester) RCOOH->Active_Ester EDC, NHS Amide Desired Product (N-Acylation) Active_Ester->Amide Amine Attack (Favored) Ester Side Product (O-Acylation) Active_Ester->Ester Alcohol Attack (Minor Pathway) Amino_Alcohol This compound (H₂N-R'-OH) Amino_Alcohol->Amide Amino_Alcohol->Ester

Caption: Reaction pathway showing desired N-acylation and potential O-acylation.

References

Technical Support Center: Troubleshooting Low Solubility of 9-Amino-1-nonanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with 9-Amino-1-nonanol in organic solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: this compound is a bifunctional molecule with a long C9 alkyl chain, a primary alcohol (-OH) at one end, and a primary amine (-NH2) at the other. This structure dictates its solubility behavior:

  • Polar Functional Groups: The presence of both a hydroxyl and an amino group allows for hydrogen bonding, contributing to its solubility in polar solvents.

  • Nonpolar Alkyl Chain: The nine-carbon chain is nonpolar and hydrophobic, which limits its solubility in very polar solvents and promotes solubility in less polar organic solvents.

  • Amphiphilic Nature: The combination of polar head groups and a nonpolar tail gives it an amphiphilic character, leading to complex solubility behavior that is highly dependent on the solvent's properties.

Understanding these properties is crucial for selecting an appropriate solvent system.

Q2: Why is this compound poorly soluble in some common organic solvents?

A2: The low solubility of this compound in certain organic solvents can be attributed to a mismatch in polarity and intermolecular forces. The long, nonpolar alkyl chain dominates its behavior, making it less soluble in highly polar solvents that cannot effectively solvate the hydrocarbon portion. Conversely, in highly nonpolar solvents, the polar amino and hydroxyl groups may not be adequately solvated, leading to poor solubility.

Q3: How does the purity of this compound affect its solubility?

A3: Impurities can significantly impact the observed solubility. The presence of less soluble contaminants can lead to incomplete dissolution. Conversely, highly soluble impurities might give a false impression of the compound's intrinsic solubility. It is always recommended to use a well-characterized, high-purity grade of this compound for solubility-dependent experiments.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen organic solvent.

This is a common challenge. The following troubleshooting workflow can help identify a suitable solvent system.

Troubleshooting_Solubility start Start: Low Solubility Observed solvent_polarity Assess Solvent Polarity start->solvent_polarity like_dissolves_like Apply 'Like Dissolves Like' Principle solvent_polarity->like_dissolves_like polar_aprotic Try Polar Aprotic Solvents (e.g., DMSO, DMF) like_dissolves_like->polar_aprotic High Polarity alcohols Try Alcohols (e.g., Methanol, Ethanol) like_dissolves_like->alcohols Intermediate Polarity chlorinated Try Chlorinated Solvents (e.g., DCM) like_dissolves_like->chlorinated Low Polarity cosolvent Consider a Co-solvent System polar_aprotic->cosolvent success Solubility Achieved polar_aprotic->success alcohols->cosolvent alcohols->success chlorinated->cosolvent chlorinated->success ph_modification pH Modification (for protic solvents) cosolvent->ph_modification cosolvent->success acidification Acidify to form a salt ph_modification->acidification temperature Increase Temperature acidification->temperature acidification->success sonication Apply Sonication temperature->sonication sonication->success fail Consult Further Resources sonication->fail

Caption: Troubleshooting workflow for low solubility of this compound.

Step 1: Re-evaluate Solvent Choice Based on Polarity

The principle of "like dissolves like" is a good starting point. This compound has both polar and nonpolar characteristics.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often good choices for compounds with polar functional groups.

  • Alcohols: Methanol and ethanol can be effective due to their ability to hydrogen bond with the amino and hydroxyl groups of this compound, while also having some affinity for the alkyl chain.

  • Chlorinated Solvents: Dichloromethane (DCM) may be suitable, especially if the nonpolar nature of the C9 chain is the dominant factor in a particular application.

Step 2: Employ a Co-solvent System

If a single solvent is ineffective, a mixture of two or more miscible solvents can be used to fine-tune the polarity of the medium.

  • Example: A mixture of a good solvent for the polar groups (e.g., methanol) and a good solvent for the nonpolar chain (e.g., DCM) might provide the desired solubility. Start with a high concentration of the better solvent and titrate with the other.

Step 3: Consider pH Modification

The basicity of the amino group provides a handle for increasing solubility in protic solvents.

  • Acidification: In a protic solvent like an alcohol, adding a small amount of a suitable acid (e.g., HCl, acetic acid) will protonate the amino group, forming an ammonium salt. This salt will have significantly higher polarity and, therefore, increased solubility.

Step 4: Utilize Physical Methods to Enhance Dissolution

  • Heating: Gently warming the solvent can increase the kinetic energy of the system and overcome the intermolecular forces in the solid state, leading to increased solubility.[1] Always check the thermal stability of this compound to avoid degradation.

  • Sonication: Using an ultrasonic bath can help break down solute aggregates and increase the rate of dissolution.

Data Presentation: Estimated Solubility of this compound

SolventChemical FormulaPolarity IndexEstimated SolubilityRationale
Dimethyl Sulfoxide (DMSO) C₂H₆OS7.2Likely SolubleHighly polar aprotic solvent capable of solvating the polar head groups.
N,N-Dimethylformamide (DMF) C₃H₇NO6.4Likely SolublePolar aprotic solvent with good solvating power for amides and amines.
Methanol CH₃OH5.1SolublePolar protic solvent that can hydrogen bond with the amino and hydroxyl groups. 8-Amino-1-octanol is reported to be soluble in methanol.[2]
Ethanol C₂H₅OH4.3Moderately SolubleSimilar to methanol but slightly less polar, which may slightly reduce solubility.
Dichloromethane (DCM) CH₂Cl₂3.1Sparingly SolubleLower polarity may favor the nonpolar alkyl chain, but may not effectively solvate the polar groups.
Hexane C₆H₁₄0.1Likely InsolubleHighly nonpolar solvent, unlikely to solvate the polar amino and hydroxyl groups.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in various solvents.

Qualitative_Solubility_Protocol start Start: Prepare Materials weigh Weigh ~10 mg of This compound start->weigh add_solvent Add 1 mL of solvent weigh->add_solvent vortex Vortex for 1 minute add_solvent->vortex observe Observe for dissolution vortex->observe result Record Observation (Soluble, Sparingly Soluble, Insoluble) observe->result

Caption: Workflow for qualitative solubility determination.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, DCM, Hexane)

  • Small vials or test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 10 mg of this compound into a small vial.

  • Add 1 mL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 1 minute.

  • Visually inspect the solution against a dark background.

    • Soluble: A clear solution with no visible particles.

    • Sparingly Soluble: A hazy or cloudy solution with some undissolved particles.

    • Insoluble: The majority of the solid remains undissolved.

  • Record the observation and repeat for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.[3]

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or other sealable containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Add an excess amount of this compound to a vial (enough to ensure a saturated solution with visible solid remaining).

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

  • Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

References

Preventing side reactions during the functionalization of 9-Amino-1-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the functionalization of 9-Amino-1-nonanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of this compound?

A1: this compound is a bifunctional molecule containing both a primary amine and a primary hydroxyl group. The main challenge is to achieve chemoselectivity, meaning to functionalize one group while leaving the other intact. Without proper control, a mixture of N-functionalized, O-functionalized, and di-functionalized products will be obtained, leading to low yields of the desired product and difficult purification.

Q2: How can I selectively functionalize the amino group of this compound?

A2: The amino group is generally more nucleophilic than the hydroxyl group. Therefore, under carefully controlled conditions, selective N-functionalization is often possible without protecting the hydroxyl group. For reactions like N-acylation, using a slight excess of the amino alcohol relative to the acylating agent at moderate temperatures can favor the desired reaction.[1] However, for complete selectivity and to avoid any O-acylation, especially with highly reactive reagents, protection of the hydroxyl group is recommended.

Q3: What is the best strategy for selectively functionalizing the hydroxyl group?

A3: To selectively functionalize the hydroxyl group, the more reactive amino group must first be protected. A common and effective strategy is to protect the amine as a tert-butyloxycarbonyl (Boc) carbamate. The resulting N-Boc-9-amino-1-nonanol is a stable intermediate where the hydroxyl group is available for various transformations like O-alkylation or O-esterification.[2]

Q4: What are orthogonal protecting groups and why are they important in the context of this compound?

A4: Orthogonal protecting groups are different types of protecting groups that can be removed under distinct conditions without affecting each other.[3] For instance, you could protect the amino group with a base-labile group like Fmoc and the hydroxyl group with an acid-labile group like a silyl ether. This strategy allows for the selective deprotection and subsequent functionalization of one group while the other remains protected, which is crucial for the synthesis of complex molecules.

Troubleshooting Guides

Problem 1: Low yield of N-acylation product and formation of di-acylated byproduct.
  • Possible Cause: The hydroxyl group is also reacting with the acylating agent. This is more likely to occur with highly reactive acylating agents, high temperatures, or prolonged reaction times.

  • Solution 1: Optimize Reaction Conditions.

    • Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of O-acylation.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of this compound relative to the acylating agent to ensure the more nucleophilic amine reacts preferentially.

    • Addition Rate: Add the acylating agent slowly to the solution of the amino alcohol to maintain a low concentration of the acylating agent, further favoring reaction with the more reactive amine.

  • Solution 2: Protect the Hydroxyl Group.

    • Protect the hydroxyl group as a silyl ether, for example, using tert-butyldimethylsilyl chloride (TBDMSCl). Silyl ethers are generally stable under the conditions used for N-acylation and can be removed later under mild acidic conditions or with a fluoride source.[4]

Problem 2: Incomplete reaction during the synthesis of N-Boc-9-amino-1-nonanol.
  • Possible Cause: Insufficient amount of Boc-anhydride ((Boc)₂O) or inadequate base.

  • Solution:

    • Reagent Stoichiometry: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents).

    • Base: Ensure an appropriate base, such as triethylamine (TEA) or sodium bicarbonate, is used in sufficient quantity (at least 1 equivalent) to neutralize the acid formed during the reaction.

    • Solvent: Use a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF), to ensure the solubility of all reactants.[2]

Problem 3: Difficulty in removing the protecting group.
  • Possible Cause: The chosen deprotection conditions are not suitable for the specific protecting group or are not strong enough.

  • Solution:

    • Boc Group: The Boc group is reliably removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.

    • Silyl Ethers (e.g., TBDMS): These are typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or under acidic conditions (e.g., acetic acid in THF/water).[4]

    • Consult Literature: Always refer to established protocols for the deprotection of the specific group you have used.

Quantitative Data Presentation

Table 1: Comparison of Protecting Groups for Amines

Protecting GroupAbbreviationTypical Protection ReagentTypical Deprotection ConditionsTypical Yield (Protection)Typical Yield (Deprotection)Key Features
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl)>95%>95%Stable to bases and nucleophiles, widely used.[2][5]
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenolysis (H₂/Pd-C)>90%>95%Stable to acidic and basic conditions.[5]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine in DMF)>95%>95%Base-labile, useful in orthogonal protection schemes.[6]

Table 2: Comparison of Protecting Groups for Alcohols

Protecting GroupAbbreviationTypical Protection ReagentTypical Deprotection ConditionsTypical Yield (Protection)Typical Yield (Deprotection)Key Features
tert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazoleFluoride source (e.g., TBAF) or acid>90%>95%Stable to bases and many reaction conditions.[4]
TetrahydropyranylTHPDihydropyran, acid catalystAqueous acid>90%>90%Stable to bases, organometallics, and hydrides.[6]
BenzylBnBenzyl bromide, strong baseCatalytic hydrogenolysis (H₂/Pd-C)>85%>95%Stable to acidic and basic conditions.[6]

Table 3: Yields for Selective Functionalization of this compound and Analogs

ReactionFunctional Group TargetedProtecting Group UsedProductYield (%)Reference
N-AcylationAmineNoneN-Octadecanoyl amino alcohol95-97[1]
N-AlkylationAmineNoneN,N-di-(nonyl)phenylalanine>90[7][8]
N-Boc ProtectionAmineNoneN-Boc-amino alcohol>95[2]
O-EsterificationHydroxylN-BocN-Boc-amino acid ester70-90General procedure, see protocol below
O-AlkylationHydroxylN-BocN-Boc-amino alkyl ether60-85General procedure, see protocol below

Experimental Protocols

Protocol 1: Selective N-Acylation of this compound

This protocol is adapted from a general procedure for the selective N-acylation of amino alcohols.[1]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.1 eq.) in an appropriate solvent such as dichloromethane (DCM) or THF. Add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the acyl chloride or anhydride (1.0 eq.) dissolved in the same solvent to the stirred solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of N-Boc-9-amino-1-nonanol

This protocol is a standard procedure for the Boc protection of primary amines.[2]

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of dioxane and water (1:1). Add sodium bicarbonate (2.0 eq.) and stir until dissolved.

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) dissolved in dioxane to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the N-Boc-9-amino-1-nonanol, which is often pure enough for the next step.

Protocol 3: O-Esterification of N-Boc-9-amino-1-nonanol

This is a general procedure for the esterification of alcohols.

  • Reaction Setup: Dissolve N-Boc-9-amino-1-nonanol (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM.

  • Esterification: Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Filter off the dicyclohexylurea byproduct (if DCC is used). Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow_N_Acylation cluster_0 Selective N-Acylation Start Start Dissolve_AA Dissolve this compound and TEA in DCM Start->Dissolve_AA Cool Cool to 0 °C Dissolve_AA->Cool Add_Acyl_Cl Slowly add Acyl Chloride Cool->Add_Acyl_Cl React Stir at RT for 2-4h Add_Acyl_Cl->React Workup Aqueous Work-up React->Workup Purify Column Chromatography Workup->Purify Product N-Acylated Product Purify->Product

Caption: Workflow for the selective N-acylation of this compound.

Experimental_Workflow_O_Functionalization cluster_1 Selective O-Functionalization via N-Protection Start_AA This compound N_Protection N-Boc Protection ((Boc)2O, NaHCO3) Start_AA->N_Protection Intermediate N-Boc-9-amino-1-nonanol N_Protection->Intermediate O_Functionalization O-Esterification or O-Alkylation Intermediate->O_Functionalization Protected_Product N-Boc-O-Functionalized Product O_Functionalization->Protected_Product N_Deprotection N-Deprotection (TFA or HCl) Protected_Product->N_Deprotection Final_Product O-Functionalized Product N_Deprotection->Final_Product

Caption: Workflow for O-functionalization using an N-Boc protection strategy.

Orthogonal_Protection_Strategy cluster_2 Orthogonal Protection Logic cluster_3 Pathway A: Functionalize Amine First cluster_4 Pathway B: Functionalize Hydroxyl First Start_Molecule This compound Di_Protection Protect both groups (e.g., N-Fmoc, O-TBDMS) Start_Molecule->Di_Protection Di_Protected N-Fmoc, O-TBDMS Protected Intermediate Di_Protection->Di_Protected Deprotect_N Selective N-Deprotection (Piperidine) Di_Protected->Deprotect_N Base Deprotect_O Selective O-Deprotection (TBAF) Di_Protected->Deprotect_O Fluoride Functionalize_N N-Functionalization Deprotect_N->Functionalize_N Functionalize_O O-Functionalization Deprotect_O->Functionalize_O

Caption: Logic of an orthogonal protection strategy for sequential functionalization.

References

Technical Support Center: Scale-Up of 9-Amino-1-nonanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and production of 9-Amino-1-nonanol. It addresses common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for industrial scale-up?

A1: There are two main routes for the large-scale production of this compound:

  • Biocatalytic Synthesis: This route often utilizes renewable feedstocks like oleic acid. A multi-enzyme cascade in a whole-cell biocatalyst, such as Escherichia coli, can convert oleic acid to 9-aminononanoic acid, which is then presumably reduced to this compound. This approach is noted for its high selectivity and operation under mild conditions.

  • Chemical Synthesis: A common chemical pathway involves the synthesis of 9-aminononanoic acid from starting materials like cyclohexanone and acrylonitrile, followed by the reduction of the carboxylic acid group to an alcohol. Another chemical route starts from natural unsaturated fatty acids, which undergo catalytic metathesis, oxidative cleavage, and then reductive amination to form 9-aminononanoic acid, which is subsequently reduced.

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Key challenges during the scale-up of amino alcohol synthesis include:

  • Heat and Mass Transfer: Exothermic or endothermic reactions require careful management in larger reactors to ensure consistent temperature profiles and reaction rates.

  • Process Control: Maintaining consistent process parameters such as temperature, pressure, and pH is crucial for reproducible results.

  • Impurity Profile: The impurity profile may change with scale, potentially affecting downstream purification and final product quality.

  • Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions and crystallizations, can become more complex and require specialized equipment at larger scales.

Q3: What are the recommended methods for purifying this compound at an industrial scale?

A3: The purification of long-chain amino alcohols like this compound typically involves one or a combination of the following methods:

  • Crystallization: This is a powerful technique for purifying solid amino alcohols. Recrystallization from a suitable solvent system, potentially after forming a salt (e.g., with an acid), can yield high-purity material. For long-chain amino acids, recrystallization from boiling water or aqueous solutions of organic or inorganic acids has been described.[1][2]

  • Acid-Base Extraction: This liquid-liquid extraction method leverages the basicity of the amino group to separate the product from non-basic impurities.

  • Distillation: For liquid amino alcohols, vacuum distillation can be effective, especially for high-boiling or thermally sensitive compounds.

  • Chromatography: While often more expensive at large scales, preparative chromatography can be used to achieve very high purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Action
Low Reaction Yield Incomplete reaction- Monitor reaction progress using appropriate analytical techniques (e.g., HPLC, GC).- Increase reaction time or temperature, if the stability of reactants and products allows.- Ensure efficient mixing, especially in heterogeneous reaction mixtures.
Catalyst deactivation (for both chemical and biocatalytic routes)- For chemical catalysts, consider a higher catalyst loading or a more active catalyst.- For biocatalysts, ensure the enzyme is stable and active under the process conditions.[3]
Side reactions- Optimize reaction conditions (temperature, pressure, stoichiometry) to minimize byproduct formation.
Incomplete Reduction of 9-Aminononanoic Acid Insufficient reducing agent- Use a sufficient excess of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4][5]
Inactive reducing agent- Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions.
Formation of unreactive carboxylate salt- The acidic proton of the carboxylic acid will react with LiAlH₄ first. Sufficient reagent must be present to reduce the resulting aluminate salt.[6]
Formation of Impurities During Reductive Amination (of an oxo-acid precursor): Incomplete conversion of the intermediate imine.- Ensure sufficient reaction time for imine formation before adding the reducing agent.- The use of a mild acid catalyst can promote imine formation.[7]
During Reduction of Carboxylic Acid: Aldehyde intermediate reacting further.- The aldehyde is an intermediate in the LiAlH₄ reduction of a carboxylic acid but is typically not isolated as it is rapidly reduced further.[6]
General: Side reactions due to reactive functional groups.- Consider the use of protecting groups for the amine or hydroxyl functions if incompatible with reaction conditions.
Difficult Product Isolation Formation of stable emulsions during work-up.- Employ different solvent systems or add a salt (brine) to break the emulsion.- A Fieser work-up (sequential addition of water, 15% NaOH, and water) is often effective for quenching LiAlH₄ reactions and precipitating aluminum salts.[3]
Product is highly water-soluble.- Perform multiple extractions with an appropriate organic solvent.- Consider salting out the product from the aqueous layer.
Poor crystallization.- Screen various solvents and solvent mixtures for crystallization.- Control the cooling rate to promote the formation of larger, purer crystals.- The addition of a surfactant or a polyvalent alcohol may improve crystal shape and handling.[8]
Batch-to-Batch Inconsistency Variation in raw material quality.- Establish strict quality control specifications for all starting materials and reagents.
Poor process control.- Implement Process Analytical Technology (PAT) to monitor critical process parameters in real-time.[9][]

Experimental Protocols

The following are representative experimental protocols. They should be optimized for specific equipment and scale.

Protocol 1: Biocatalytic Synthesis of 9-Aminononanoic Acid (Precursor to this compound)

This protocol is based on the whole-cell biocatalysis of oleic acid.

  • Cultivation of Biocatalyst: Cultivate E. coli cells engineered with the necessary enzymatic cascade in a suitable fermentation medium.

  • Biotransformation:

    • Once the desired cell density is reached, induce the expression of the recombinant enzymes.

    • Add oleic acid to the culture medium, along with any necessary co-factors and nutrients.

    • Maintain the fermentation at a controlled temperature and pH.

    • Monitor the conversion of oleic acid to 9-aminononanoic acid using HPLC or GC.

  • Product Isolation:

    • Separate the cells from the culture broth by centrifugation or filtration.

    • Isolate the crude 9-aminononanoic acid from the supernatant. This may involve pH adjustment to precipitate the product, followed by filtration.

    • Further purification can be achieved by recrystallization from hot water or an aqueous solvent system.[2]

Protocol 2: Chemical Synthesis of this compound via Reduction of 9-Aminononanoic Acid

This protocol describes the reduction of 9-aminononanoic acid using Lithium Aluminum Hydride (LiAlH₄).

  • Reaction Setup:

    • In a suitably sized, oven-dried reactor equipped with a mechanical stirrer, thermometer, and condenser, add a suspension of LiAlH₄ (typically 3-5 molar equivalents) in an anhydrous ether solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).[4]

    • Cool the suspension to 0 °C.

  • Addition of 9-Aminononanoic Acid:

    • Slowly add a solution or slurry of 9-aminononanoic acid in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C. The addition is exothermic, and hydrogen gas will be evolved.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours to ensure complete reduction. Monitor the reaction by TLC or HPLC.

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Sequentially and carefully add the following, allowing for gas evolution to subside between additions:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

    • Stir the resulting granular precipitate for several hours.

  • Product Isolation and Purification:

    • Filter the solid aluminum salts and wash them thoroughly with THF.

    • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by vacuum distillation or crystallization from a suitable solvent.

Data Presentation

Table 1: Representative Yields for Amino Alcohol Synthesis (from analogous reactions)

Starting MaterialReducing AgentProductYield (%)Reference
N-Boc-AlanineEthyl Chloroformate, NaBH₄N-Boc-AlaninolHigh (not specified)[3]
N-Boc-PhenylalanineEthyl Chloroformate, NaBH₄N-Boc-PhenylalaninolHigh (not specified)[3]
Various Amino AcidsNaBH₄ / I₂Various Amino Alcohols80-98%[7]
Various Amino AcidsLiAlH₄Various Amino Alcohols73-75%

Visualizations

Synthesis_Pathways cluster_bio Biocatalytic Route cluster_chem Chemical Route Oleic Acid Oleic Acid Multi-step\nEnzymatic\nConversion Multi-step Enzymatic Conversion Oleic Acid->Multi-step\nEnzymatic\nConversion E. coli 9-Aminononanoic\nAcid (Bio) 9-Aminononanoic Acid (Bio) Multi-step\nEnzymatic\nConversion->9-Aminononanoic\nAcid (Bio) Reduction\n(Presumed) Reduction (Presumed) 9-Aminononanoic\nAcid (Bio)->Reduction\n(Presumed) This compound\n(Bio) This compound (Bio) Reduction\n(Presumed)->this compound\n(Bio) Unsaturated\nFatty Acids Unsaturated Fatty Acids Metathesis,\nOxidative Cleavage,\nReductive Amination Metathesis, Oxidative Cleavage, Reductive Amination Unsaturated\nFatty Acids->Metathesis,\nOxidative Cleavage,\nReductive Amination 9-Aminononanoic\nAcid (Chem) 9-Aminononanoic Acid (Chem) Metathesis,\nOxidative Cleavage,\nReductive Amination->9-Aminononanoic\nAcid (Chem) Reduction Reduction 9-Aminononanoic\nAcid (Chem)->Reduction LiAlH4 This compound\n(Chem) This compound (Chem) Reduction->this compound\n(Chem)

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow Problem\nEncountered Problem Encountered Low Yield Low Yield Problem\nEncountered->Low Yield Impurity\nIssues Impurity Issues Problem\nEncountered->Impurity\nIssues Isolation\nDifficulties Isolation Difficulties Problem\nEncountered->Isolation\nDifficulties Check Reaction\nConditions Check Reaction Conditions Low Yield->Check Reaction\nConditions Analyze\nStarting\nMaterials Analyze Starting Materials Low Yield->Analyze\nStarting\nMaterials Impurity\nIssues->Check Reaction\nConditions Impurity\nIssues->Analyze\nStarting\nMaterials Optimize\nPurification Optimize Purification Impurity\nIssues->Optimize\nPurification Optimize\nWork-up Optimize Work-up Isolation\nDifficulties->Optimize\nWork-up Isolation\nDifficulties->Optimize\nPurification Solution Solution Check Reaction\nConditions->Solution Analyze\nStarting\nMaterials->Solution Optimize\nWork-up->Solution Optimize\nPurification->Solution Purification_Workflow Crude\nthis compound Crude This compound Acid-Base\nExtraction Acid-Base Extraction Crude\nthis compound->Acid-Base\nExtraction Crystallization Crystallization Acid-Base\nExtraction->Crystallization Organic Layer Aqueous Layer\n(Impurities) Aqueous Layer (Impurities) Acid-Base\nExtraction->Aqueous Layer\n(Impurities) Vacuum\nDistillation Vacuum Distillation Crystallization->Vacuum\nDistillation Purified Solid Mother Liquor\n(Impurities) Mother Liquor (Impurities) Crystallization->Mother Liquor\n(Impurities) Pure\nthis compound Pure This compound Vacuum\nDistillation->Pure\nthis compound Distillate Non-volatile\nResidue Non-volatile Residue Vacuum\nDistillation->Non-volatile\nResidue

References

Identifying and removing impurities from 9-Amino-1-nonanol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 9-Amino-1-nonanol samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my this compound sample?

A1: While the exact impurity profile can vary depending on the synthetic route and storage conditions, you may encounter the following general classes of impurities:

  • Starting Materials: Unreacted precursors from synthesis, such as 1-nonanol or other nonyl-containing compounds.

  • Synthesis By-products: These can include di-alkylated products, esters, or incompletely reacted intermediates. For example, if the synthesis involves the reduction of an amino acid, you might find residual unreduced starting material.

  • Degradation Products: Over time or with improper storage, this compound can degrade. Oxidation of the alcohol or amine functional groups can lead to the formation of aldehydes, carboxylic acids, or N-oxides.

  • Residual Solvents: Solvents used in the synthesis or purification process may remain in the final product.

Q2: Which analytical techniques are most suitable for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is generally recommended for a comprehensive analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is a powerful tool for structural elucidation and can help identify and quantify organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities such as residual solvents and certain low molecular weight by-products.[1][2] Derivatization may be necessary for the non-volatile this compound.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities. A UV detector can be used if the impurities have a chromophore, or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed. Derivatization of the amino group can also facilitate detection.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for non-volatile impurities, aiding in their identification.[2]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To maintain the purity of this compound, it is recommended to store it in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[3] This helps to prevent oxidation and degradation caused by light and air.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Unexpected peaks in ¹H NMR spectrum Presence of organic impurities or residual solvents.Compare the spectrum to a reference spectrum of pure this compound. Integrate the peaks to quantify the impurities. Use 2D NMR techniques (e.g., COSY, HSQC) for structural elucidation of unknown impurities.
Low purity determined by GC analysis The compound may have degraded, or there are non-volatile impurities not detected by GC.Use GC-MS to identify the volatile impurities. For a comprehensive purity assessment, use a complementary technique like HPLC or qNMR.[4]
Sample appears discolored (yellow or brown) This could indicate the presence of oxidation products or other colored impurities.Attempt purification by recrystallization or column chromatography. If the discoloration persists, the sample may be significantly degraded and a fresh batch may be required.
Poor separation of impurities during column chromatography The chosen solvent system may not be optimal.Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal conditions for separation before running a column. A gradient elution may be necessary.
Difficulty in removing a specific impurity The impurity may have similar physical properties (e.g., polarity, solubility) to this compound.Consider a different purification technique. For example, if column chromatography is ineffective, try recrystallization from a different solvent system or ion-exchange chromatography.[5]

Experimental Protocols

Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)

This protocol describes the determination of the purity of a this compound sample using qNMR with a certified internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR tubes

  • Analytical balance

Procedure:

  • Accurately weigh a known amount of the this compound sample into a vial.

  • Accurately weigh a known amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the signals of interest) for accurate integration.

  • Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the CH₂-OH protons) and a signal of the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (m_std / m_sample) * P_std

    Where:

    • I_sample = Integral of the this compound signal

    • N_sample = Number of protons for the integrated this compound signal

    • I_std = Integral of the internal standard signal

    • N_std = Number of protons for the integrated internal standard signal

    • M_sample = Molar mass of this compound

    • M_std = Molar mass of the internal standard

    • m_sample = Mass of the this compound sample

    • m_std = Mass of the internal standard

    • P_std = Purity of the internal standard

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • This compound sample

  • Silica gel (for column chromatography)

  • Solvents for the mobile phase (e.g., dichloromethane, methanol, triethylamine)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A common solvent system for amino alcohols is a mixture of dichloromethane and methanol with a small amount of triethylamine (e.g., 95:5:0.1 v/v/v) to prevent tailing of the amine on the acidic silica gel. The polarity of the mobile phase can be gradually increased by increasing the proportion of methanol to elute the more polar compounds.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Hypothetical Purity Analysis of a this compound Sample Before and After Purification by Column Chromatography

Analyte Concentration (Before Purification) Concentration (After Purification) Analytical Method
This compound92.5%99.2%qNMR
1-Nonanol3.2%< 0.1%GC-MS
Di-nonyl amine1.8%< 0.1%LC-MS
Unknown Impurity 11.5%0.5%HPLC
Residual Dichloromethane1.0%0.2%GC-MS

Visualizations

experimental_workflow cluster_start Initial Sample Analysis cluster_purification Purification cluster_final Final Product Analysis Crude this compound Crude this compound Analytical Techniques Analytical Techniques Crude this compound->Analytical Techniques Sample Purity Assessment Purity Assessment Analytical Techniques->Purity Assessment Data Purification Method Purification Method Purity Assessment->Purification Method If purity < specification Column Chromatography Column Chromatography Purification Method->Column Chromatography Recrystallization Recrystallization Purification Method->Recrystallization Purified Fractions Purified Fractions Column Chromatography->Purified Fractions Recrystallization->Purified Fractions Final Purity Check Final Purity Check Purified Fractions->Final Purity Check Sample Pure this compound Pure this compound Final Purity Check->Pure this compound If purity > specification

Caption: Workflow for the identification and removal of impurities from this compound.

impurity_identification_pathway cluster_analytical Analytical Techniques cluster_impurities Potential Impurities Identified Sample Sample NMR NMR Sample->NMR GC_MS GC-MS Sample->GC_MS HPLC HPLC Sample->HPLC Starting_Materials Starting Materials NMR->Starting_Materials Structural Info By_products By-products NMR->By_products Structural Info Solvents Residual Solvents GC_MS->Solvents Volatility HPLC->By_products Polarity Degradation Degradation Products HPLC->Degradation Polarity

Caption: Logical pathway for identifying different classes of impurities in this compound.

References

Technical Support Center: Enhancing the Stability of 9-Amino-1-nonanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 9-Amino-1-nonanol derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading in my aqueous formulation. What are the likely causes?

A1: Degradation of this compound derivatives in aqueous solutions can be attributed to several factors. The primary culprits are often pH-mediated hydrolysis, oxidation, and photodegradation. Amino alcohols can be susceptible to oxidative degradation, which may be catalyzed by trace metal ions.[1] Additionally, the stability of these compounds is significantly influenced by the pH of the solution.

Q2: What is the optimal pH range for storing solutions of this compound derivatives?

A2: The optimal pH for stability will depend on the specific derivative. However, as a general guideline, maintaining a pH that avoids extremes is recommended. For many amine-containing compounds, a slightly acidic to neutral pH range (typically pH 4-7) can minimize degradation. It is crucial to perform a pH stability profile for your specific derivative to determine the ideal range.

Q3: I am observing a loss of potency in my compound over time, even when stored in the dark. What could be the issue?

A3: If photodegradation has been ruled out, the loss of potency could be due to oxidation or hydrolysis. The presence of dissolved oxygen or trace metal ions in your buffer can promote oxidation.[1] Furthermore, certain functional groups in your derivative might be susceptible to hydrolysis. It is also important to consider the potential for interaction with container surfaces, which could lead to adsorption and an apparent loss of concentration.

Q4: Can I use antioxidants to improve the stability of my this compound derivative?

A4: Yes, if oxidation is a suspected degradation pathway, the addition of antioxidants can be beneficial. Common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and ethylenediaminetetraacetic acid (EDTA), which can chelate metal ions that catalyze oxidation. The choice and concentration of the antioxidant should be carefully optimized for your specific formulation.

Troubleshooting Guides

Issue 1: Precipitate Formation in Solution
  • Possible Cause 1: Poor Solubility.

    • Troubleshooting: Verify the solubility of your derivative in the chosen solvent system. Consider adjusting the pH or using a co-solvent if solubility is limited.

  • Possible Cause 2: Salt Formation.

    • Troubleshooting: If using a buffer, the derivative may be forming an insoluble salt. Try a different buffer system or adjust the ionic strength of the solution.

  • Possible Cause 3: Degradation Product Precipitation.

    • Troubleshooting: Analyze the precipitate to identify if it is a degradation product. If so, refer to the stability enhancement strategies below.

Issue 2: Inconsistent Results in Biological Assays
  • Possible Cause 1: Compound Instability in Assay Media.

    • Troubleshooting: Perform a stability study of your derivative directly in the cell culture or assay media under the experimental conditions (e.g., temperature, CO2 levels). The presence of components in the media could be accelerating degradation.

  • Possible Cause 2: Adsorption to Labware.

    • Troubleshooting: Amino alcohols can be "sticky" and adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware. Pre-treating surfaces with a blocking agent like bovine serum albumin (BSA) may also help.

Data Presentation

Table 1: General Factors Affecting the Stability of Amino Alcohol Derivatives

ParameterEffect on StabilityRecommended Practices
pH Can catalyze hydrolysis and oxidation.Determine the optimal pH for your derivative through a stability study (e.g., pH 4-8).
Temperature Higher temperatures accelerate degradation rates.Store stock solutions and formulations at recommended low temperatures (e.g., 2-8°C or -20°C).
Light UV or visible light can induce photodegradation.Protect solutions from light by using amber vials or storing them in the dark.
Oxygen Can lead to oxidative degradation.Degas solvents and consider blanketing solutions with an inert gas like nitrogen or argon.
Metal Ions Can catalyze oxidative degradation.Use high-purity water and reagents. Consider adding a chelating agent like EDTA.

Table 2: Example pH-Stability Profile for a Hypothetical this compound Derivative

pH% Remaining after 48h at 37°CVisual Observation
3.085%Slight discoloration
4.098%Clear solution
5.099%Clear solution
6.097%Clear solution
7.092%Clear solution
8.088%Slight turbidity
9.075%Precipitate formed

Note: This is exemplary data. Actual results will vary depending on the specific derivative.

Experimental Protocols

Protocol 1: pH Stability Assessment
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., DMSO, ethanol).

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 10 µM. Incubate the samples at a constant temperature (e.g., 37°C) and protect them from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately quench any degradation by adding a suitable solvent and store at low temperature until analysis. Analyze the concentration of the parent compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation rate constant.

Protocol 2: Forced Degradation Study
  • Objective: To identify potential degradation products and pathways.

  • Conditions: Expose your this compound derivative to a range of stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H2O2 at room temperature for 24 hours.

    • Thermal: 80°C in the solid state and in solution for 48 hours.

    • Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples using a stability-indicating LC-MS method to separate and identify the parent compound and any degradation products.

Mandatory Visualization

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_buffers Prepare Buffers (pH 3-10) dilute Dilute Stock into Buffers prep_buffers->dilute prep_stock Prepare Stock Solution of Derivative prep_stock->dilute incubate Incubate at 37°C (Protected from Light) dilute->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling quench Quench Degradation & Store sampling->quench hplc Analyze by HPLC-UV or LC-MS quench->hplc plot_data Plot % Remaining vs. Time hplc->plot_data determine_rate Determine Degradation Rate plot_data->determine_rate

Caption: Workflow for assessing the pH stability of this compound derivatives.

degradation_pathway Potential Degradation Pathways for Amino Alcohols cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (if applicable) cluster_photodegradation Photodegradation parent This compound Derivative aldehyde Aldehyde/Ketone Formation parent->aldehyde O2, Metal Ions deamination Oxidative Deamination parent->deamination O2, Light ester_hydrolysis Ester Bond Cleavage parent->ester_hydrolysis H2O, pH amide_hydrolysis Amide Bond Cleavage parent->amide_hydrolysis H2O, pH photoproducts Various Photoproducts parent->photoproducts UV/Vis Light

Caption: Potential degradation pathways for this compound derivatives.

troubleshooting_tree Troubleshooting Stability Issues cluster_characterize Characterize the Issue cluster_investigate Investigate the Cause cluster_solution Implement Solution start Stability Issue Observed? is_precipitate Precipitate? start->is_precipitate Yes is_color_change Color Change? start->is_color_change is_potency_loss Loss of Potency? start->is_potency_loss is_precipitate->is_color_change No check_solubility Check Solubility is_precipitate->check_solubility Yes is_color_change->is_potency_loss No check_oxidation Investigate Oxidation is_color_change->check_oxidation Yes check_ph Check pH is_potency_loss->check_ph Yes is_potency_loss->check_oxidation check_photostability Check Photostability is_potency_loss->check_photostability change_solvent Change Solvent / Co-solvent check_solubility->change_solvent adjust_ph Adjust pH / Buffer check_ph->adjust_ph add_antioxidant Add Antioxidant / Chelator check_oxidation->add_antioxidant protect_from_light Protect from Light check_photostability->protect_from_light

Caption: A decision tree for troubleshooting stability issues.

References

Overcoming challenges in the characterization of 9-Amino-1-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 9-Amino-1-nonanol.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the analysis of this compound, categorized by the analytical technique.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: Why am I seeing no peak or a very small peak for this compound in my HPLC-UV analysis?

Answer: this compound lacks a significant chromophore, which is necessary for detection by a UV-Vis detector.[1][2] To achieve sensitive detection, a derivatization step is required to attach a UV-active or fluorescent tag to the primary amino group.[2][3]

Question: My HPLC chromatogram shows broad, tailing peaks for derivatized this compound. What are the potential causes and solutions?

Answer: Peak tailing for derivatized amines in reversed-phase HPLC can be caused by several factors:

  • Secondary Interactions: The residual free silanol groups on the silica-based stationary phase can interact with the basic amino group of the analyte, leading to peak tailing.

    • Solution: Use a base-deactivated column or an end-capped column. Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can also help to block the active sites on the stationary phase.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: Optimize the mobile phase pH to ensure consistent ionization of the derivatized analyte. A pH between 3 and 7 is typically suitable for reversed-phase columns.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

Question: I am trying to separate enantiomers of a this compound derivative. What type of HPLC method is suitable?

Answer: For the separation of enantiomers, you will need to use a chiral stationary phase (CSP) or a chiral derivatizing agent.[4] Derivatization with a chiral reagent, such as o-phthaldialdehyde (OPA) in combination with a chiral mercaptan, forms diastereomers that can be separated on a standard reversed-phase column.[4]

Gas Chromatography (GC) Analysis

Question: Can I analyze this compound directly by GC?

Answer: No, direct GC analysis of this compound is not feasible. The presence of the polar amino and hydroxyl groups makes the molecule non-volatile and prone to strong interactions with the stationary phase, leading to poor chromatographic performance.[5] A derivatization step is necessary to increase its volatility.

Question: What are the recommended derivatization methods for GC analysis of this compound?

Answer: The most common derivatization technique for compounds with active hydrogens, like this compound, is silylation. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino and hydroxyl groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. This increases the volatility and thermal stability of the analyte.

Question: My GC-MS analysis of derivatized this compound shows multiple peaks. What could be the reason?

Answer: The presence of multiple peaks could be due to:

  • Incomplete Derivatization: If the derivatization reaction is not complete, you may see peaks corresponding to the partially and fully derivatized compound.

    • Solution: Optimize the reaction conditions, such as temperature, time, and reagent concentration, to ensure complete derivatization.

  • Presence of Impurities: The starting material may contain impurities that also get derivatized and show up in the chromatogram.

  • Degradation: The derivatized analyte might be degrading at the injection port temperature.

    • Solution: Optimize the injector temperature to prevent thermal degradation.

General and Stability-Related Questions

Question: What are the recommended storage conditions for this compound?

Answer: this compound is a white to light yellow solid that should be stored at 2-8°C and protected from light.[6][7]

Question: Is this compound hygroscopic?

Answer: While not explicitly stated in all sources, amino alcohols are often hygroscopic. It is good practice to handle the compound in a dry environment (e.g., in a glove box or under an inert atmosphere) and to store it in a tightly sealed container with a desiccant.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C9H21NO[6][8]
Molecular Weight 159.27 g/mol [6][8]
Appearance White to light yellow solid[6][7]
Storage Temperature 2-8°C[6][7]
Storage Conditions Protect from light[6][7]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound via Pre-column Derivatization with OPA/Boc-L-cysteine

This protocol is a representative method based on the derivatization of primary amines for HPLC analysis.[4]

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M borate buffer and adjust the pH to 9.5 with NaOH.

    • Derivatizing Reagent: Dissolve 10 mg of o-phthaldialdehyde (OPA) in 1 ml of methanol. Add 10 mg of Boc-L-cysteine and 0.1 ml of the borate buffer.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of 1 mg/ml.

    • Prepare working standards by diluting the stock solution.

  • Derivatization:

    • In a vial, mix 100 µL of the sample or standard solution with 200 µL of the derivatizing reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 25 mM sodium phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 20% B, increase to 80% B over 20 minutes.

    • Flow Rate: 1.0 ml/min.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

    • Injection Volume: 20 µL.

Protocol 2: GC-MS Analysis of this compound via Silylation

This protocol is a representative method based on the silylation of polar compounds for GC-MS analysis.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound into a reaction vial.

    • If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine) to the dried sample.

    • Seal the vial tightly and heat at 70-100°C for 2-4 hours.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 ml/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Peak Shape (Tailing/Broadening) check_column Check Column Type: Is it base-deactivated or end-capped? start->check_column use_bd_column Action: Use a base-deactivated or end-capped column check_column->use_bd_column No check_mp Check Mobile Phase: Does it contain a competing amine (e.g., TEA)? check_column->check_mp Yes use_bd_column->check_mp add_tea Action: Add 0.1% TEA to the mobile phase check_mp->add_tea No check_ph Check Mobile Phase pH: Is it optimized and stable? check_mp->check_ph Yes add_tea->check_ph optimize_ph Action: Adjust pH to be 2 units above or below pKa check_ph->optimize_ph No check_conc Check Sample Concentration: Is column overload suspected? check_ph->check_conc Yes optimize_ph->check_conc dilute_sample Action: Dilute sample or reduce injection volume check_conc->dilute_sample Yes end End: Improved Peak Shape check_conc->end No dilute_sample->end

Caption: HPLC troubleshooting workflow for poor peak shape.

GC_Derivatization_Workflow start Start: this compound Sample dry_sample Dry Sample: Evaporate solvent under N2 stream start->dry_sample add_reagents Add Derivatization Reagents: MTBSTFA and Solvent (e.g., Acetonitrile) dry_sample->add_reagents heat_reaction Heat Reaction Mixture: Seal vial and heat at 70-100°C for 2-4 hours add_reagents->heat_reaction cool_sample Cool to Room Temperature heat_reaction->cool_sample analyze Analyze by GC-MS cool_sample->analyze check_results Review Chromatogram: Single, sharp peak? analyze->check_results optimize Troubleshoot: - Incomplete reaction? - Impurities? - Degradation? check_results->optimize No end End: Successful Analysis check_results->end Yes optimize->add_reagents Re-optimize conditions

Caption: GC-MS derivatization workflow for this compound.

References

Validation & Comparative

A Comparative Analysis of 9-Amino-1-nonanol and Other Bifunctional Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. This guide provides a comparative analysis of 9-Amino-1-nonanol, a hydrophobic alkyl linker, and other classes of bifunctional linkers, with a focus on their application in targeted protein degradation.

While direct quantitative comparative data for this compound is limited in publicly available literature, this guide will compare its structural class—hydrophobic, flexible alkyl linkers—with another prevalent class, hydrophilic polyethylene glycol (PEG) linkers. This comparison is supported by general trends and data observed in the field of PROTAC development.

Data Presentation: Comparative Performance of Alkyl vs. PEG Linkers

The selection of a linker in PROTAC design involves a crucial trade-off, primarily between aqueous solubility and cell permeability.[1][2] this compound, as a C9 alkyl chain with terminal amino and hydroxyl groups, falls into the category of flexible, hydrophobic linkers. The following table summarizes the general characteristics and performance of alkyl linkers in comparison to hydrophilic PEG linkers, based on synthesized data from various studies.[1][2][3][4][5]

FeatureAlkyl Linkers (e.g., this compound)PEG LinkersRationale & Considerations
Composition Saturated or unsaturated hydrocarbon chains.Repeating ethylene glycol units.The fundamental difference lies in their polarity, which influences most other properties.[1]
Solubility Generally hydrophobic, which can limit aqueous solubility.[1][5]Hydrophilic, typically improving the aqueous solubility of the PROTAC molecule.[1][5]Improved solubility is advantageous for formulation and bioavailability.
Cell Permeability Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[1][2]Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake.[2]Permeability is crucial for reaching intracellular targets.
Metabolic Stability Generally considered more metabolically stable.[2]The ether linkages can be susceptible to oxidative metabolism.[2]Higher stability can lead to a longer in vivo half-life.
Ternary Complex Formation Provides a flexible tether for the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).The flexibility of the PEG chain can also be advantageous for achieving a productive ternary complex conformation.[2]The linker's length and flexibility are critical for optimal ternary complex geometry.[3]
Synthetic Accessibility Often synthetically straightforward and cost-effective.[2][5]Can be more challenging and costly to synthesize compared to alkyl linkers.[2][5]This is a practical consideration in the early stages of drug development.

Mandatory Visualization

The following diagrams illustrate the key biological pathway and a typical experimental workflow relevant to the application of bifunctional linkers like this compound in PROTACs.

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: Synthesize PROTAC Library (varying linkers: Alkyl vs. PEG) step1 Step 1: In Vitro Assays - Solubility Assessment - Cell Permeability (e.g., PAMPA) start->step1 step2 Step 2: Cellular Assays - Target Engagement (e.g., CETSA) - Protein Degradation (e.g., Western Blot) step1->step2 decision1 Effective Degradation? step2->decision1 step3 Step 3: Ternary Complex Analysis - Co-IP, SPR, or ITC decision1->step3 Yes no_degradation Troubleshoot: - Confirm Binary Binding - Re-design Linker decision1->no_degradation No step4 Step 4: In Vivo Studies - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Efficacy in Animal Models step3->step4 end Lead PROTAC Candidate step4->end no_degradation->start

A typical workflow for the design and evaluation of PROTACs.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful evaluation of bifunctional linkers. Below are methodologies for key experiments cited in this guide.

Protocol 1: General Protein-Protein Conjugation using a Heterobifunctional Linker

This protocol outlines a general procedure for conjugating two proteins using a heterobifunctional linker, for instance, one containing an NHS ester to react with an amine (like that on this compound after appropriate modification) and a maleimide to react with a thiol.

Materials:

  • Protein A (to be modified with the linker)

  • Protein B (containing a free thiol)

  • Heterobifunctional linker (e.g., SMCC)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • Thiol reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting columns

Procedure:

  • Activation of Protein A:

    • Dissolve Protein A in the amine-free reaction buffer to a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of the NHS-ester-containing linker in an anhydrous solvent like DMSO.

    • Add a 10- to 20-fold molar excess of the linker solution to the Protein A solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess, unreacted linker using a desalting column equilibrated with the thiol reaction buffer.

  • Conjugation to Protein B:

    • If Protein B has disulfide bonds, reduce them using a reducing agent like DTT or TCEP and subsequently remove the reducing agent.

    • Immediately mix the activated Protein A with the thiol-containing Protein B in the thiol reaction buffer.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or another appropriate method to separate the conjugate from unreacted proteins.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6]

Materials:

  • Cultured cells expressing the protein of interest

  • PROTACs with different linkers (e.g., this compound based vs. PEG-based)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in the lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control.

    • Wash and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) from a dose-response curve.

Conclusion

The choice of a bifunctional linker is a multifaceted decision that requires a balance between enhancing solubility and ensuring cell permeability. This compound, as a representative of the alkyl linker class, offers potential advantages in terms of metabolic stability and cell permeability due to its hydrophobic nature.[2] In contrast, PEG-based linkers are often employed to improve the aqueous solubility of otherwise poorly soluble PROTAC molecules.[1]

Ultimately, the optimal linker is highly dependent on the specific properties of the warhead and the E3 ligase ligand, as well as the target protein.[2] The experimental protocols provided in this guide offer a framework for the empirical evaluation and comparison of different linker strategies, enabling the rational design of more effective targeted therapeutics.

References

A Comparative Guide to the Purity Validation of 9-Amino-1-nonanol: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise characterization and purity validation of novel chemical entities are paramount to ensure safety, efficacy, and reproducibility of scientific findings. For researchers and drug development professionals working with long-chain amino alcohols like 9-Amino-1-nonanol, a versatile building block in the synthesis of bioactive molecules, robust analytical methodologies for purity assessment are critical. This guide provides a comprehensive comparison of two primary analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document outlines detailed experimental protocols, presents comparative data, and visualizes the analytical workflow to assist researchers in selecting the most appropriate method for their needs.

Comparative Purity Analysis: HPLC vs. NMR

High-Performance Liquid Chromatography and Nuclear Magnetic Resonance spectroscopy are powerful techniques for the assessment of compound purity, each offering distinct advantages. HPLC excels in separating and quantifying impurities, even at low levels, while quantitative NMR (qNMR) provides a direct measure of the absolute purity of a substance against a certified reference material without the need for a specific reference standard of the analyte itself.

Here, we present a hypothetical comparison of the purity assessment of a batch of this compound using a validated HPLC method, a quantitative ¹H-NMR method, and Gas Chromatography (GC) as an alternative.

Table 1: Comparative Purity Assessment of this compound (Lot No. XXXXX)

Analytical MethodPurity (%)Impurity 1 (%)Impurity 2 (%)Notes
HPLC (UV) 99.20.5 (Nonanal)0.3 (Unidentified)Excellent for resolving and quantifying minor impurities. Requires derivatization for UV detection.
¹H-NMR (qNMR) 99.5Not individually quantifiedNot individually quantifiedProvides absolute purity against an internal standard. Less sensitive to trace impurities.
GC-FID 99.00.6 (Nonan-1-ol)0.4 (Unidentified)Suitable for volatile impurities. May require derivatization to improve peak shape.

Visualizing the Analytical Workflow

A systematic approach to purity validation is crucial for regulatory compliance and ensuring data integrity. The following diagram illustrates a typical workflow for the purity validation of this compound, incorporating both HPLC and NMR techniques.

cluster_0 Sample Handling cluster_1 Purity Analysis cluster_2 Data Processing and Reporting SampleReceipt Sample Receipt and Login SamplePreparation Sample Preparation for Analysis SampleReceipt->SamplePreparation HPLC_Analysis HPLC Analysis with UV Detection SamplePreparation->HPLC_Analysis NMR_Analysis Quantitative ¹H-NMR Analysis SamplePreparation->NMR_Analysis HPLC_Data HPLC Data Processing and Impurity Profiling HPLC_Analysis->HPLC_Data NMR_Data NMR Data Processing and Purity Calculation NMR_Analysis->NMR_Data FinalReport Final Purity Report Generation HPLC_Data->FinalReport NMR_Data->FinalReport

Caption: Workflow for the Purity Validation of this compound.

Hypothetical Signaling Pathway Involvement

Long-chain amino alcohols can be precursors to signaling molecules. For instance, a phosphorylated derivative of this compound could potentially act as a lipid signaling molecule, participating in cellular pathways. The following diagram illustrates a hypothetical signaling cascade.

Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Ligand Binding Kinase Lipid Kinase G_Protein->Kinase Activation Nine_ANP This compound Phosphate Kinase->Nine_ANP Phosphorylation of this compound Effector Downstream Effector Protein Nine_ANP->Effector Binding and Activation Response Cellular Response Effector->Response

Caption: Hypothetical Signaling Pathway of a this compound Derivative.

Detailed Experimental Protocols

Reproducibility in scientific research is contingent on detailed and accurate reporting of experimental methods. The following sections provide comprehensive protocols for the purity validation of this compound using HPLC and NMR.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound and its potential impurities. As primary and secondary amines often lack a strong UV chromophore, pre-column derivatization with a suitable agent is necessary for sensitive UV detection.

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution of the test batch of this compound at the same concentration as the standard solution.

  • Derivatization: To 100 µL of the standard or sample solution, add 200 µL of a 10 mg/mL solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in acetonitrile and 100 µL of a 0.1 M borate buffer (pH 9.0). Vortex and allow the reaction to proceed for 10 minutes at room temperature. Quench the reaction by adding 100 µL of 0.1 M glycine solution.

2. HPLC Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by their relative retention times compared to the main peak and can be quantified using the area percentage method.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Quantitative ¹H-NMR (qNMR) is an absolute method for purity determination, relying on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and about 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Methanol-d4).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Methanol-d4.

  • Internal Standard: Maleic Acid (certified reference material).

  • Temperature: 298 K.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans: 16.

  • Acquisition Time: At least 3 seconds.

3. Data Processing and Purity Calculation:

  • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.

  • Phase and baseline correct the spectrum.

  • Integrate the well-resolved signals of both this compound (e.g., the triplet corresponding to the protons on the carbon bearing the hydroxyl group) and the internal standard (the singlet of the vinylic protons of maleic acid).

  • The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Alternative Analytical Techniques

While HPLC and NMR are primary methods, other techniques can provide complementary information.

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID), GC is suitable for analyzing volatile impurities. Derivatization may be necessary to improve the volatility and peak shape of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.

  • Karl Fischer Titration: Specifically used for the determination of water content, which is a critical parameter in the overall purity assessment.

Conclusion

The selection of an analytical method for the purity validation of this compound depends on the specific requirements of the analysis. HPLC with UV detection after derivatization is a highly sensitive method for impurity profiling. In contrast, qNMR provides an absolute purity value and is an excellent tool for the certification of reference materials. For a comprehensive characterization, a combination of these techniques is often employed to ensure the highest quality of the material for research and development purposes. This guide provides the foundational knowledge for researchers to develop and implement robust analytical strategies for the quality control of this compound and similar compounds.

A Comparative Guide to Drug-Linker Conjugate Efficacy: Evaluating Alternatives to 9-Amino-1-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of commonly used linkers in drug-linker conjugates, specifically within the context of antibody-drug conjugates (ADCs). It is important to note that while 9-Amino-1-nonanol has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs), there is a lack of published efficacy studies on its use in ADC platforms.[1] Therefore, this guide will focus on a comparative analysis of well-established and clinically relevant ADC linker technologies.

The choice of a linker is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation, the efficiency of payload release at the tumor site, and overall efficacy and safety.[2][3] This guide will compare three prominent linker technologies: a protease-cleavable linker (mc-vc-PABC), a non-cleavable linker (SMCC), and a glutathione-sensitive disulfide linker.

Comparative Efficacy of ADC Linkers

The efficacy of an ADC is profoundly influenced by the linker's release mechanism. Cleavable linkers are designed to be selectively processed by triggers within the tumor microenvironment or inside cancer cells, while non-cleavable linkers release the payload after lysosomal degradation of the antibody.[2][4]

Data Presentation

The following tables summarize quantitative data from comparative studies to facilitate a direct comparison of different linker technologies.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

ADC ConstructLinker TypeTarget Cell LineIC50 (nM)Efficacy MetricReference
Trastuzumab-mc-vc-PABC-MMAEProtease-CleavableBT-474 (HER2-positive)~5Cell ViabilityFictionalized Data for Illustration
Trastuzumab-SMCC-DM1Non-CleavableBT-474 (HER2-positive)~15Cell ViabilityFictionalized Data for Illustration
Anti-CD22-SPDB-DM4Disulfide (Cleavable)Ramos (CD22-positive)~0.1Cell ViabilityFictionalized Data for Illustration
Trastuzumab-mc-vc-PABC-MMAEProtease-CleavableMCF-7 (HER2-negative)>1000Cell Viability (Specificity)Fictionalized Data for Illustration
Trastuzumab-SMCC-DM1Non-CleavableMCF-7 (HER2-negative)>1000Cell Viability (Specificity)Fictionalized Data for Illustration

Note: The data presented in this table is illustrative and compiled from various sources to demonstrate the comparative nature of the linkers. Actual IC50 values can vary significantly based on the specific antibody, payload, cell line, and experimental conditions.

Table 2: In Vivo Efficacy of ADCs in Xenograft Models

ADC ConstructLinker TypeXenograft ModelTumor Growth Inhibition (%)Efficacy MetricReference
Trastuzumab-mc-vc-PABC-MMAEProtease-CleavableNCI-N87 Gastric Cancer~90Tumor Volume ReductionFictionalized Data for Illustration
Trastuzumab-SMCC-DM1Non-CleavableNCI-N87 Gastric Cancer~75Tumor Volume ReductionFictionalized Data for Illustration
Anti-CD22-SPDB-DM4Disulfide (Cleavable)Ramos LymphomaHighIncreased SurvivalFictionalized Data for Illustration

Note: In vivo efficacy is dependent on a multitude of factors including the tumor model, dosing schedule, and pharmacokinetic properties of the ADC.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

  • Target-positive (e.g., BT-474) and target-negative (e.g., MCF-7) cancer cell lines.[5]

  • Complete cell culture medium.

  • Antibody-Drug Conjugate (ADC) stock solution.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).[6]

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add them to the designated wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a duration that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[7]

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.[8]

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Cancer cell line for tumor implantation.

  • ADC and vehicle control solutions.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[9]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC and vehicle control intravenously (e.g., via tail vein injection) according to the predetermined dosing schedule.[9]

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.[9]

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[9]

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if significant toxicity is observed.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the tumor growth inhibition.

Mandatory Visualizations

Diagram 1: Generalized Mechanism of Action of an Antibody-Drug Conjugate

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC 1. ADC in Circulation Antigen 2. Antigen Binding ADC->Antigen Targeting Internalization 3. Internalization (Endocytosis) Antigen->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Release 5. Payload Release Lysosome->Release Action 6. Cytotoxic Action (e.g., DNA damage, tubulin inhibition) Release->Action Apoptosis 7. Cell Death (Apoptosis) Action->Apoptosis

Caption: Generalized workflow of ADC action from circulation to cancer cell apoptosis.

Diagram 2: Experimental Workflow for ADC Efficacy Evaluation

ADC_Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Internalization Internalization Assay Cytotoxicity->Internalization Bystander Bystander Effect Assay Internalization->Bystander Xenograft Xenograft Model (Tumor Growth Inhibition) Bystander->Xenograft PK Pharmacokinetics (PK) Studies Xenograft->PK Toxicity Toxicity Studies PK->Toxicity start ADC Candidate start->Cytotoxicity

Caption: A typical workflow for the preclinical evaluation of ADC efficacy.

References

A Comparative Analysis of Amino-Terminated Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Performance in ADCs

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, profoundly influencing its stability, efficacy, and safety profile. Among the diverse linker technologies, amino-terminated linkers, particularly those composed of peptide sequences, have become a cornerstone of modern ADC design. These linkers are engineered for stability in systemic circulation and for efficient cleavage by proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2]

This guide provides a comprehensive, data-driven comparison of various amino-terminated linkers, summarizing their performance characteristics. It also includes detailed methodologies for key validation experiments and visual representations of critical biological and experimental workflows to inform the rational design of next-generation ADCs.

Comparative Performance of Amino-Terminated Linkers

The selection of an amino-terminated linker impacts several key attributes of an ADC, including its stability, drug-to-antibody ratio (DAR), and ultimately its cytotoxic potency. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these critical parameters.

Table 1: In Vitro Plasma Stability of ADCs with Different Peptide Linkers

Linker stability is paramount to prevent the premature release of the cytotoxic payload into systemic circulation, which can lead to off-target toxicity.[3] The data below, collated from multiple sources, compares the stability of various peptide linkers in plasma.

Linker TypeLinker SequenceADC ModelPlasma SourceTime Point (hours)% Intact ADC Remaining / % Payload LossReference
DipeptideVal-CitTrastuzumab-MMAEHuman168>95% Intact[1]
DipeptideVal-AlaAnti-CD22-MMAEMouse48~50% Payload Loss[1]
DipeptidePhe-LyscBR96-DoxHuman24Substantially less stable than Val-Cit[4]
TripeptideGlu-Val-Cit (EVCit)Model ADCMouseNot specifiedImproved stability over Val-Cit[5]
TripeptideGlu-Gly-Cit (EGCit)Anti-HER2-MMAEMouseNot specifiedResistant to neutrophil elastase-mediated degradation[6][7]
TetrapeptideGly-Gly-Phe-Gly (GGFG)Trastuzumab-DeruxtecanHuman, Rat, Mouse5041-2% Drug Release[8]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, ADC constructs, and analytical methods.

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Peptide Linkers

The ultimate measure of a linker's performance in vitro is its ability to facilitate potent and specific cancer cell killing. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

Linker TypeLinker SequenceADC ModelTarget Cell LineIC50 (ng/mL or nM)Reference
DipeptideVal-CitAnti-CD30-MMAEKarpas 299 (CD30+)~10 ng/mL[1]
DipeptideVal-AlaAnti-CD70-PBD786-O (CD70+)<1 ng/mL[1]
DipeptidePhe-LyscAC10-MMAECD30+ cell linesPotent, antigen-specific killing[1]
TripeptideGlu-Gly-Cit (EGCit)Anti-HER2-MMAEKPL-4 (HER2+)Comparable to Val-Cit ADC[9]
TetrapeptideGly-Gly-Phe-Gly (GGFG)Trastuzumab-DeruxtecanSK-BR-3 (HER2+)1.3 ng/mL[8]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Table 3: In Vivo Efficacy of ADCs with Different Peptide Linkers in Preclinical Models

In vivo studies in animal models are crucial for evaluating the overall anti-tumor activity of an ADC. Key metrics include tumor growth inhibition (TGI).

Linker TypeLinker SequenceADC ModelTumor ModelEfficacy OutcomeReference
DipeptideVal-CitBrentuximab vedotinAnaplastic Large Cell Lymphoma XenograftSignificant tumor regression[1]
DipeptideVal-AlaAnti-CD19 ADCB-cell Lymphoma XenograftPotent, dose-dependent anti-tumor activity[1]
TripeptideGlu-Val-Cit (EVCit)Anti-HER2 ADCBreast Cancer XenograftSuperior activity compared to Val-Cit ADC
TripeptideGlu-Gly-Cit (EGCit)Anti-HER2 ADCMultiple Xenograft ModelsGreater antitumor efficacy compared to Kadcyla® and Enhertu®[6]
TetrapeptideGly-Gly-Phe-Gly (GGFG)Trastuzumab deruxtecanGastric Cancer Xenograft (HER2+)Complete tumor regression at 10 mg/kg[8]

Experimental Protocols

Reproducible and well-defined experimental protocols are essential for the accurate assessment of ADC performance. This section provides detailed methodologies for key in vitro assays.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug-linker molecules conjugated to an antibody and to assess the distribution of different drug-loaded species.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Data acquisition and analysis software

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Injection: Inject a known amount of the ADC sample onto the column.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the different ADC species. The naked antibody elutes first, followed by species with increasing DAR.

  • Detection: Monitor the elution profile by UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each species × DAR of that species) / Σ(Total Peak Area)

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker in plasma by measuring the amount of intact ADC over time.

Materials:

  • Test ADC

  • Plasma from relevant species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, ELISA)

  • Protein A affinity beads for ADC capture

Procedure:

  • Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma and in PBS (as a control) in separate tubes. Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours). Immediately freeze the samples to halt any further degradation.

  • Sample Preparation: At the time of analysis, thaw the samples. Capture the ADC from the plasma using Protein A affinity beads. Wash the beads to remove unbound plasma proteins.

  • Analysis: Elute the captured ADC. Analyze the samples by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker instability and payload loss.

  • Data Interpretation: Plot the average DAR versus time to determine the stability profile of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To measure the cytotoxic potency of an ADC against cancer cell lines.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test ADC, isotype control ADC, and free payload

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the test ADC, control ADC, and free payload. Add the diluted compounds to the cells and incubate for a set period (e.g., 72-96 hours).

  • Cell Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to formazan crystals. Add a solubilization solution to dissolve the crystals.

    • XTT Assay: Add XTT reagent to each well and incubate. Viable cells will reduce XTT to a soluble formazan product.

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualizing Key Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

ADC_Mechanism_of_Action Mechanism of Action for a Cathepsin B-Cleavable ADC cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Endosome Endosome Internalization->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Payload Free Cytotoxic Payload Payload_Release->Payload Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxic Effect

Caption: Mechanism of action for a Cathepsin B-cleavable ADC.

Experimental_Workflow_ADC_Characterization Experimental Workflow for ADC Characterization cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical & In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Antibody-Linker-Payload Conjugation Purification Purification (e.g., SEC) Synthesis->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis Stability_Assay Plasma Stability Assay Purification->Stability_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT/XTT) Purification->Cytotoxicity_Assay Efficacy_Study Xenograft Efficacy Study Cytotoxicity_Assay->Efficacy_Study Promising Candidates

Caption: Experimental workflow for ADC characterization.

Bystander_Effect_Signaling Bystander Effect Signaling Pathway cluster_antigen_positive Antigen-Positive Cell cluster_antigen_negative Antigen-Negative Bystander Cell ADC_Internalization ADC Internalization & Payload Release Apoptosis_Positive Apoptosis ADC_Internalization->Apoptosis_Positive Payload_Diffusion Payload Diffusion (Membrane Permeable) ADC_Internalization->Payload_Diffusion Payload_Uptake Payload Uptake Payload_Diffusion->Payload_Uptake Bystander Killing Apoptosis_Negative Apoptosis Payload_Uptake->Apoptosis_Negative

Caption: Bystander effect signaling pathway.

References

A Comparative Guide to the Potential Impact of 9-Amino-1-nonanol on Material Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 9-Amino-1-nonanol and its potential influence on the properties of materials. Due to the limited availability of direct experimental data on the incorporation of this compound into materials, this guide extrapolates its likely effects based on its chemical structure and the established principles of polymer chemistry and surface science. The comparisons presented are intended to serve as a theoretical framework for researchers exploring the use of this versatile amino alcohol.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a primary amine (-NH₂) and a primary hydroxyl (-OH) group at opposite ends of a nine-carbon aliphatic chain.[1][2] This structure makes it a valuable building block in chemical synthesis.[3][4] Its dual functionality allows it to act as a monomer in polymerization reactions to form polyamides and polyurethanes, as a surface modifying agent, or as an intermediate in the synthesis of more complex molecules.[3][5] The long, flexible nonane backbone is expected to impart specific properties, such as increased flexibility and hydrophobicity, to the materials it is incorporated into.

Potential Impact on Polymer Properties

The incorporation of this compound into polymer chains can be expected to significantly alter their thermal and mechanical properties. The long aliphatic chain can act as a "flexible spacer," potentially lowering the glass transition temperature (Tg) and increasing the elasticity of the resulting polymer.

2.1. Hypothetical Comparison with Alternative Monomers in Polyamides

This table compares the expected material properties of a hypothetical polyamide synthesized with this compound against polyamides made with a shorter-chain amino alcohol (6-amino-1-hexanol) and a standard nylon (Nylon 6,6), which is made from two different monomers. The predictions are based on general structure-property relationships in polymers.[6]

PropertyPolyamide with this compound (Expected)Polyamide with 6-Amino-1-hexanol (Expected)Nylon 6,6 (Typical)Rationale for this compound
Glass Transition Temp. (Tg) LowerIntermediateHigherThe long, flexible C9 chain increases free volume and chain mobility.
Tensile Strength LowerIntermediateHigherThe flexible chain reduces intermolecular packing and crystallinity.
Elongation at Break (%) HigherIntermediateLowerIncreased chain flexibility allows for greater deformation before failure.
Water Absorption LowerIntermediateHigherThe hydrophobic C9 chain reduces the overall polarity of the polymer.
Crystallinity LowerIntermediateHigherThe long, flexible spacer disrupts regular chain packing.

2.2. Experimental Protocols for Polymer Synthesis and Characterization

Protocol 1: Synthesis of a Polyamide via Melt Polycondensation

  • Monomer Preparation: Equimolar amounts of this compound and a dicarboxylic acid (e.g., adipic acid) are mixed to form a salt.

  • Polycondensation: The monomer salt is heated in a reaction vessel under a nitrogen atmosphere, typically to temperatures above 200°C, to drive off water and initiate polymerization.

  • Vacuum Application: A vacuum is applied in the later stages to remove the remaining water and increase the molecular weight of the resulting polyamide.

  • Characterization: The polymer's thermal properties (Tg, Tm) are determined using Differential Scanning Calorimetry (DSC). Molecular weight is determined by Gel Permeation Chromatography (GPC). Mechanical properties (tensile strength, elongation) are measured using a universal testing machine according to ASTM D638.

Protocol 2: Synthesis of a Polyurethane

  • Reaction Setup: this compound and a diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI) are mixed in a suitable solvent (e.g., dimethylformamide) in a 1:1 molar ratio under an inert atmosphere. A catalyst, such as dibutyltin dilaurate, is often added.

  • Polymerization: The reaction is typically carried out at a moderately elevated temperature (e.g., 60-80°C) with stirring for several hours. The hydroxyl group of this compound reacts with the isocyanate group to form the urethane linkage.

  • Isolation: The resulting polyurethane is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

  • Characterization: Characterization is performed as described for polyamides, with Fourier-Transform Infrared Spectroscopy (FTIR) used to confirm the formation of the urethane linkages.

Diagram 1: Polymerization Pathways of this compound

G cluster_polyamide Polyamide Synthesis cluster_polyurethane Polyurethane Synthesis A This compound (H₂N-(CH₂)₉-OH) C Polyamide (-[NH-(CH₂)₉-O-CO-R-CO]n-) A->C + Heat - H₂O B Dicarboxylic Acid (HOOC-R-COOH) B->C + Heat - H₂O D This compound (H₂N-(CH₂)₉-OH) F Polyurethane (-[O-(CH₂)₉-NH-CO-NH-R'-NH-CO]n-) D->F + Catalyst E Diisocyanate (OCN-R'-NCO) E->F + Catalyst

Caption: Polymerization reactions involving this compound.

Potential Impact on Surface Properties

When used to modify a surface, this compound can be anchored via either its amine or hydroxyl group, with the long alkyl chain and the remaining functional group extending from the surface. This can be used to tailor surface energy, wettability, and chemical reactivity.

3.1. Hypothetical Comparison of Surface Modification Agents

This table compares the expected properties of a silicon oxide surface modified with this compound against surfaces modified with molecules containing only one of its functional groups.

PropertyModified with this compound (Expected)Modified with 1-Nonanamine (Expected)Modified with 1-Nonanol (Expected)Rationale for this compound
Surface Hydrophobicity HighHighHighThe exposed C9 alkyl chains create a low-energy, water-repellent surface.
Water Contact Angle > 90°> 90°> 90°A high contact angle is indicative of a hydrophobic surface.
Surface Functionalization Yes (Amine or Hydroxyl)Yes (Amine)Yes (Hydroxyl)The unreacted terminal group provides a site for further chemical reactions.
Adhesion to Polar Polymers ModerateModerateModerateThe terminal functional group can form hydrogen bonds with polar materials.

3.2. Experimental Protocols for Surface Modification and Characterization

Protocol 3: Surface Modification of a Silicon Wafer

  • Substrate Cleaning: A silicon wafer with a native oxide layer is cleaned and hydroxylated by immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).

  • Silanization (optional, for amine coupling): The cleaned wafer is treated with an amine-reactive silane coupling agent (e.g., (3-Glycidyloxypropyl)trimethoxysilane) to create an epoxy-terminated surface.

  • Grafting: The wafer is immersed in a solution of this compound in an appropriate solvent (e.g., toluene). The amine group will react with the epoxy-functionalized surface, or the hydroxyl group can directly react with a differently functionalized surface. The reaction is typically carried out at an elevated temperature for several hours.

  • Washing: The modified wafer is thoroughly rinsed with solvent to remove any non-covalently bonded molecules and then dried.

  • Characterization: The success of the modification is confirmed by X-ray Photoelectron Spectroscopy (XPS) to analyze the surface elemental composition. The change in surface wettability is quantified by measuring the water contact angle with a goniometer.

Diagram 2: Experimental Workflow for Surface Modification

G A Silicon Wafer Cleaning (Piranha Solution) B Surface Functionalization (e.g., Silanization) A->B C Grafting of This compound B->C D Rinsing and Drying C->D E Characterization D->E F XPS (Composition) E->F G Contact Angle (Wettability) E->G

Caption: Workflow for surface modification and analysis.

Structure-Property Relationships

The unique combination of functional groups and a long aliphatic chain in this compound directly influences the potential properties of materials derived from it.

Diagram 3: Structure-Property Logic Flow

G cluster_structure Molecular Structure of this compound cluster_properties Resulting Material Properties A Long C9 Alkyl Chain D Increased Flexibility Lower Tg A->D E Hydrophobicity Lower Surface Energy A->E B Amine Group (-NH₂) F Hydrogen Bonding Sites B->F G Reactive Sites for Polymerization/Grafting B->G C Hydroxyl Group (-OH) C->F C->G

Caption: How molecular features may influence material properties.

Conclusion

While direct experimental data is scarce, the fundamental principles of chemistry suggest that this compound is a promising molecule for tailoring material properties. Its long aliphatic chain is expected to enhance flexibility and hydrophobicity, while its terminal amine and hydroxyl groups provide reactive sites for creating polymers and functional surfaces with opportunities for hydrogen bonding. The provided protocols and comparative tables offer a foundational guide for researchers to design experiments and explore the potential of this compound in developing novel materials. Further empirical studies are necessary to validate these theoretical assessments and fully elucidate the performance of this compound in various applications.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 9-Amino-1-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 9-Amino-1-nonanol, a primary amino alcohol. In the absence of standardized, published methods for this specific analyte, this document outlines the development and validation of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization.

The performance data presented herein is illustrative, based on typical results for similar analytes, and serves as a benchmark for method development and validation. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Logical Workflow for Analytical Method Validation

The validation of an analytical procedure is a systematic process to confirm that the method is suitable for its intended purpose. The workflow begins with defining the analytical requirements and culminates in a comprehensive validation report.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_reporting 3. Evaluation & Reporting ATP Define Analytical Target Profile (ATP) Proto Develop Validation Protocol ATP->Proto Specifies Specificity Specificity/ Selectivity Proto->Specificity Linearity Linearity Proto->Linearity Accuracy Accuracy Proto->Accuracy Precision Precision (Repeatability & Intermediate) Proto->Precision Range Range Proto->Range Limits LOD & LOQ Proto->Limits Robustness Robustness Proto->Robustness Eval Evaluate Data vs. Acceptance Criteria Specificity->Eval Linearity->Eval Accuracy->Eval Precision->Eval Range->Eval Limits->Eval Robustness->Eval Report Prepare Validation Report Eval->Report Summarizes

Caption: General Workflow for Analytical Method Validation.

Comparison of Analytical Methods

The choice of an analytical method depends on the required sensitivity, selectivity, available equipment, and the sample matrix. Below is a comparison of three potential methods for quantifying this compound.

Data Presentation: Method Performance Characteristics

The following table summarizes the expected performance characteristics for the quantification of this compound using HPLC-UV, HPLC-FLD, and GC-MS.

Validation Parameter HPLC-UV (Direct Analysis) HPLC-FLD (OPA Derivatization) GC-MS (Silylation Derivatization) ICH Acceptance Criteria (Typical)
Linearity (R²) ≥ 0.995≥ 0.999≥ 0.999≥ 0.99
Range (µg/mL) 10 - 2000.1 - 200.05 - 10Dependent on application
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%99.0 - 101.0%98.0 - 102.0% for assay
Precision (%RSD)
- Repeatability≤ 2.0%≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.5%≤ 2.0%≤ 1.5%≤ 3.0%
Limit of Detection (LOD) ~5 µg/mL~0.03 µg/mL~0.01 µg/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) ~10 µg/mL~0.1 µg/mL~0.05 µg/mLSignal-to-Noise ≥ 10
Specificity ModerateHighVery HighNo interference at analyte retention time

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following protocols are provided as a starting point for method development.

Method 1: HPLC-UV (Direct Analysis)

This method is the simplest but least sensitive. It relies on the weak UV absorbance of the analyte or the use of a low wavelength UV detector.

  • 1. Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a concentration within the expected calibration range (e.g., 10-200 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • 2. Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% Orthophosphoric acid in water and Acetonitrile (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • 3. Validation Approach:

    • Specificity: Inject a blank (mobile phase) and a placebo (sample matrix without analyte) to ensure no interfering peaks at the retention time of this compound.

    • Linearity: Prepare a series of at least five concentrations across the proposed range (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (low, medium, high).

    • Precision: Analyze six replicate preparations at 100% of the target concentration for repeatability. For intermediate precision, repeat on a different day with a different analyst.

    • LOD/LOQ: Determine based on the signal-to-noise ratio of low-concentration standards.

Method 2: HPLC-FLD (with Pre-Column OPA Derivatization)

This method offers significantly higher sensitivity and selectivity by introducing a fluorescent tag to the primary amine of this compound.[3][4]

  • 1. Derivatization Reagent Preparation:

    • OPA Reagent: Dissolve o-phthalaldehyde (OPA) in a borate buffer (pH 9.5) containing a thiol, such as 3-mercaptopropionic acid. This reagent should be prepared fresh daily.[2]

  • 2. Sample Preparation and Derivatization:

    • Prepare standards and samples in a suitable diluent (e.g., 0.1 N HCl).

    • Use an autosampler program for automated pre-column derivatization:

      • Mix a small volume of the sample/standard (e.g., 10 µL) with the OPA reagent (e.g., 40 µL).

      • Allow the reaction to proceed for a short, consistent time (e.g., 1-2 minutes) at room temperature.[4]

      • Inject a portion of the reaction mixture.

  • 3. Chromatographic Conditions:

    • Instrument: HPLC system with a fluorescence detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically required.

      • A: Phosphate buffer (e.g., 25 mM, pH 7.0).

      • B: Acetonitrile/Methanol mixture.

      • Gradient: Start with a low percentage of B, increasing over the run to elute the derivatized analyte.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelengths: Excitation at 340 nm, Emission at 455 nm.[2][5]

    • Injection Volume: 10 µL.

  • 4. Validation Approach:

    • Follow the same validation parameters as the HPLC-UV method, but with concentration ranges appropriate for the higher sensitivity of this technique (e.g., 0.1 - 20 µg/mL).

    • Evaluate the stability of the derivatized product.

Method 3: GC-MS (with Silylation Derivatization)

Gas chromatography requires volatile and thermally stable analytes. Derivatization is mandatory for polar compounds like this compound to improve its chromatographic properties.[6][7] Silylation, which replaces active hydrogens on the amine and alcohol groups, is a common approach.[7]

  • 1. Derivatization Reagent:

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common silylating agents.[8]

  • 2. Sample Preparation and Derivatization:

    • Prepare standards and samples in an aprotic solvent (e.g., acetonitrile or pyridine).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add the silylating reagent (e.g., 50 µL of MSTFA) and a catalyst if needed.

    • Heat the sealed vial at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to complete the reaction.[8]

    • Cool to room temperature before injection.

  • 3. GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Choose characteristic ions of the derivatized this compound for quantification and confirmation.

  • 4. Validation Approach:

    • Follow the same validation parameters as the HPLC methods, with appropriate concentration ranges (e.g., 0.05 - 10 µg/mL).

    • Specificity: The use of MS in SIM mode provides very high specificity, as it monitors for specific mass-to-charge ratios of the analyte.

    • The derivatization reaction yield and stability of the derivative should be assessed.

References

A Comparative Guide to 9-Amino-1-nonanol and PEG Linkers in Biopharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical decision in the development of biopharmaceuticals, profoundly influencing the efficacy, stability, and pharmacokinetic profile of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective, data-driven comparison of two distinct linker classes: the hydrophobic alkyl chain linker, exemplified by 9-Amino-1-nonanol, and the hydrophilic polyethylene glycol (PEG) linkers.

Executive Summary

This compound, a nine-carbon alkyl chain with terminal amino and hydroxyl groups, represents a class of hydrophobic, flexible linkers. These linkers are generally associated with enhanced cell permeability due to their lipophilic nature. In contrast, PEG linkers are composed of repeating ethylene glycol units, rendering them highly hydrophilic. This hydrophilicity can improve the aqueous solubility of the bioconjugate, reduce aggregation, and prolong circulation half-life.

The choice between a this compound-based linker and a PEG linker involves a trade-off between key biopharmaceutical properties. While the hydrophobicity of alkyl chains can be advantageous for crossing cell membranes, it may lead to challenges with solubility and non-specific binding. Conversely, the hydrophilicity of PEG linkers enhances solubility and in vivo stability but can sometimes hinder cellular uptake. This guide will delve into the quantitative data and experimental considerations to inform the rational design of next-generation biotherapeutics.

Data Presentation: A Quantitative Comparison

The following tables summarize the key differences in physicochemical properties and their impact on the performance of bioconjugates.

Table 1: Physicochemical Properties of this compound versus PEG Linkers

FeatureThis compound (Alkyl Linker)PEG Linker
Composition Saturated hydrocarbon chainRepeating ethylene glycol units
Solubility Hydrophobic, may decrease aqueous solubility of the conjugate[1]Hydrophilic, enhances aqueous solubility of the conjugate[1][2]
Calculated LogP (cLogP) HigherLower
Topological Polar Surface Area (TPSA) LowerHigher
Synthesis Generally straightforward and cost-effective[1]Can be more complex and costly[1]
Metabolic Stability Generally considered metabolically stable[3]Ether linkages can be susceptible to oxidative metabolism[3]
Immunogenicity Generally low[1]Low, but the potential for anti-PEG antibodies exists[1]

Note: cLogP and TPSA are general properties. Specific values depend on the entire linker structure.

Table 2: Impact on Biopharmaceutical Performance

Performance MetricThis compound (Alkyl Linker)PEG Linker
Cell Permeability Generally enhances passive diffusion across cell membranes[1][3]Complex; can be enhanced by adopting folded conformations that shield polar surfaces, but excessive PEGylation may hinder uptake[3]
Pharmacokinetics (PK) Can lead to more rapid clearance from circulation[1]Can prolong plasma half-life and reduce clearance due to increased hydrodynamic radius[1]
Ternary Complex Formation (PROTACs) Provides a flexible tether for ternary complex formation[3]Flexibility can be advantageous for achieving a productive ternary complex conformation[3]
Drug-to-Antibody Ratio (DAR) in ADCs High DAR with hydrophobic linkers can lead to aggregation[2]Hydrophilicity allows for higher DARs without inducing aggregation[2]

Table 3: Exemplary Performance Data

ApplicationLinker TypeMetricResultReference
Affibody-Drug ConjugateNo PEG LinkerHalf-life19.6 minutes[1][4]
Affibody-Drug Conjugate4 kDa PEG LinkerHalf-life2.5-fold increase[1][4]
Affibody-Drug Conjugate10 kDa PEG LinkerHalf-life11.2-fold increase[1][4]
CRBN-targeting PROTAC9-atom Alkyl ChainDegradationPotent Degradation[1][4]
CRBN-targeting PROTAC3 PEG unitsDegradationWeak Degradation[1][4]

Note: The data in Table 3 are from different studies and are not direct head-to-head comparisons of this compound with a specific PEG linker but illustrate the general performance characteristics of alkyl and PEG linkers.

Mandatory Visualization

logical_relationship cluster_linkers Linker Choice cluster_properties Physicochemical Properties cluster_application Biopharmaceutical Application This compound This compound Hydrophobicity Hydrophobicity This compound->Hydrophobicity PEG_Linker PEG Linker Hydrophilicity Hydrophilicity PEG_Linker->Hydrophilicity Solubility Solubility Hydrophobicity->Solubility Decreases Aqueous Cell_Permeability Cell Permeability Hydrophobicity->Cell_Permeability Increases Passive Pharmacokinetics Pharmacokinetics Hydrophobicity->Pharmacokinetics May Speed Clearance Hydrophilicity->Solubility Increases Aqueous Hydrophilicity->Pharmacokinetics Prolongs Half-life Therapeutic_Efficacy Therapeutic Efficacy Solubility->Therapeutic_Efficacy Cell_Permeability->Therapeutic_Efficacy Pharmacokinetics->Therapeutic_Efficacy protac_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation POI_Ligand Protein of Interest (POI) Ligand Linker Linker POI_Ligand->Linker PROTAC PROTAC Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Linker Cell_Culture Cell Culture with PROTAC PROTAC->Cell_Culture Western_Blot Western Blot for POI Cell_Culture->Western_Blot DC50_Dmax DC50 / Dmax Determination Western_Blot->DC50_Dmax

References

Performance of Amino Alcohol-Based Polymers in Drug and Gene Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-viral vectors for drug and gene delivery, polymers synthesized from amino alcohols, particularly poly(β-amino esters) (PBAEs), have emerged as a promising class of biodegradable and effective transfection agents. This guide provides a comparative analysis of the performance of these polymers, with a focus on those derived from long-chain amino alcohols, benchmarked against other common delivery systems. Due to the limited direct experimental data on polymers specifically derived from 9-Amino-1-nonanol, this guide will utilize data from structurally similar and well-characterized PBAEs, particularly those based on 4-amino-1-butanol and 5-amino-1-pentanol, to provide relevant performance insights.

Comparative Performance Data

The efficacy of a gene delivery vector is primarily assessed by its transfection efficiency and its cytotoxicity. The following tables summarize the performance of representative amino alcohol-based polymers in comparison to standard transfection reagents like Polyethylenimine (PEI) and Lipofectamine 2000.

Table 1: Transfection Efficiency of Amino Alcohol-Based Polymers and Controls

Polymer/VectorCell LineTransfection Efficiency (% of cells expressing reporter gene)Polymer/DNA Weight Ratio (w/w)Reference
B5-S5-E7 ARPE-1944%60[1]
(Poly(1,5-pentanediol diacrylate-co-5-amino-1-pentanol))
B4S4E6 / B4S4E7 MDA-MB-23148% - 53%Not Specified[2]
(Poly(1,4-butanediol diacrylate-co-4-amino-1-butanol))
Branched PEI (25 kDa) ARPE-198%Not Specified[1]
Lipofectamine 2000 ARPE-1926%Manufacturer's Protocol[1]
jetPEI RDEBKLower than optimized HPAENot Specified[3]
Highly Branched PBAE (HPAE-A3) HEK-293Significantly enhanced vs. original HPAE10:1 to 30:1[3]
pHEMA-g-pDMAEMA (sunflower) Jurkatup to 50%Varied[4]

Table 2: Cytotoxicity of Amino Alcohol-Based Polymers and Controls

Polymer/VectorCell LineCell Viability (%)Concentration/DoseReference
Amino Alcohol-Based Polymers (general trend) VariousGenerally lower toxicity than PEI.[5][6]Varied[1][5][6]
B5-S5-E7 & other PBAEs ARPE-19High viability, inverse correlation with very high transfection efficiency60 w/w[1]
PEI (25 kDa) 293T, HeLa~70%Not Specified[7]
PBAE-447 Not SpecifiedHigher than PEI at 100 µg/ml100 µg/ml[8]
pHEMA-g-pDMAEMA (sunflower) Jurkat>90%Varied[4]
Various Amino Alcohols (monomers) Fa32 (rat hepatoma)NI50 values ranging from 3mM to >30mMVaried[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the performance of polymer-based transfection reagents.

Synthesis of Poly(β-amino ester)s (PBAEs)

PBAEs are commonly synthesized via a two-step Michael addition polymerization.[10]

  • Base Polymer Synthesis: An amine monomer (e.g., 4-amino-1-butanol) is reacted with a diacrylate monomer (e.g., 1,4-butanediol diacrylate) in a 1.1:1 acrylate to amine molar ratio.

  • The reaction is conducted without a solvent in a glass vial with magnetic stirring at 90°C in the dark for 24 hours.

  • End-Capping: The resulting base polymer is then end-capped by reacting it with an amine-containing small molecule (e.g., 1-(3-aminopropyl)-4-methyl-piperazine).[10]

Polymer-DNA Nanoparticle Formulation
  • Dilute the polymer and plasmid DNA separately in a suitable buffer (e.g., 25 mM sodium acetate, pH 5.0).[8]

  • To prepare the nanocomplexes, add the diluted polymer solution to the plasmid DNA solution at a specific weight-to-weight (w/w) ratio (e.g., 60:1) and mix gently by pipetting.[8]

  • Incubate the mixture at room temperature for at least 10-20 minutes to allow for the self-assembly of the nanoparticles.[8][11]

In Vitro Transfection Protocol
  • Cell Seeding: Plate the target cells in a multi-well plate (e.g., 96-well) at a density that allows for approximately 70-80% confluency on the day of transfection.

  • Transfection: Add the freshly prepared polymer-DNA nanoparticles to the cells.

  • Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.[3]

  • Analysis: Assess transfection efficiency by measuring the expression of a reporter gene (e.g., GFP via flow cytometry or fluorescence microscopy, or luciferase via a luminescence assay).[3]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Treatment: Seed cells in a 96-well plate and expose them to various concentrations of the polymer-DNA nanoparticles for the desired duration.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Hemolysis Assay

This assay assesses the hemocompatibility of biomaterials by measuring the lysis of red blood cells.[13][14]

  • Erythrocyte Suspension Preparation: Obtain fresh human or animal blood and prepare a washed erythrocyte suspension.

  • Incubation: Incubate the polymer at various concentrations with the erythrocyte suspension for a defined period (e.g., 24 hours) at 37°C with rotation.[13]

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant spectrophotometrically.

  • Calculation: Calculate the percentage of hemolysis relative to a positive control (e.g., 1% SDS) and a negative control (e.g., PBS).[15]

Visualizing Cellular Interactions and Workflows

Understanding the cellular uptake pathways and experimental procedures is facilitated by visual diagrams.

Cellular Uptake and Intracellular Trafficking of PBAE Nanoparticles

Poly(β-amino ester) nanoparticles are primarily internalized by cells through endocytosis. The specific pathway can be influenced by the polymer's structure.[2][16] Once inside the cell, the nanoparticles must escape the endosome to release their genetic payload into the cytoplasm. The "proton sponge" effect is a widely accepted mechanism for the endosomal escape of many cationic polymers, including PBAEs.[17]

G Cellular Uptake and Trafficking of PBAE Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm PBAE_NP PBAE/DNA Nanoparticle Endosome Early Endosome PBAE_NP->Endosome Endocytosis (Clathrin/Caveolae-mediated) Cell_Membrane Cell Membrane Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation DNA_Release DNA Release Endosome->DNA_Release Endosomal Escape (Proton Sponge Effect) Late_Endosome->DNA_Release Potential Escape Nucleus Nucleus DNA_Release->Nucleus Nuclear Import Transcription Transcription & Translation Nucleus->Transcription

Caption: Cellular uptake and intracellular trafficking of PBAE nanoparticles.

Experimental Workflow for Transfection and Cytotoxicity Analysis

A typical workflow for evaluating the performance of a new polymer involves synthesizing the polymer, forming nanoparticles with DNA, transfecting cells, and then assessing both the efficiency of gene expression and the impact on cell viability.

G Workflow for Polymer Performance Evaluation Start Polymer Synthesis (e.g., Michael Addition) Formulation Nanoparticle Formulation (Polymer + DNA) Start->Formulation Transfection Cell Transfection Formulation->Transfection Cell_Culture Cell Seeding Cell_Culture->Transfection Incubation Incubation (24-48h) Transfection->Incubation Analysis Analysis Incubation->Analysis Transfection_Efficiency Transfection Efficiency (e.g., Flow Cytometry for GFP) Analysis->Transfection_Efficiency Cytotoxicity Cytotoxicity (e.g., MTT Assay) Analysis->Cytotoxicity

Caption: Experimental workflow for transfection and cytotoxicity analysis.

References

Safety Operating Guide

Proper Disposal of 9-Amino-1-nonanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 9-Amino-1-nonanol with the appropriate Personal Protective Equipment (PPE) to mitigate potential risks. Based on data from analogous compounds, this compound is expected to be an irritant and potentially corrosive.

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that can cause serious eye irritation or damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which may lead to irritation or burns.
Body Protection A standard laboratory coat.To protect from accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid the inhalation of potentially harmful vapors or mists.[3]

In the event of a spill, immediately contain the material with an inert absorbent (e.g., vermiculite, sand, or earth). Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1] Do not allow the chemical to enter drains or waterways, as compounds of this nature can be harmful to aquatic life.[1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. This ensures that the waste is managed in a safe, environmentally responsible, and compliant manner.

  • Waste Identification and Segregation:

    • Characterize the waste stream. This compound should be classified as hazardous waste.

    • Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1] Incompatible materials include strong oxidizing agents and acids.

  • Waste Collection and Labeling:

    • Container Selection: Use a designated, clean, and sealable container that is compatible with amines.

    • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any applicable hazard warnings (e.g., "Irritant," "Harmful to Aquatic Life").

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Do not dispose of this compound down the sanitary sewer or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide the disposal company with the chemical name, quantity, and all available safety information.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start Start: Have this compound Waste assess Assess Waste Is it mixed with other chemicals? start->assess pure Pure or mixed with compatible non-hazardous waste assess->pure No mixed Mixed with incompatible or other hazardous waste assess->mixed Yes collect Collect in a designated, sealed, and compatible container pure->collect segregate Segregate and label waste streams separately mixed->segregate segregate->collect label Label container clearly: 'Hazardous Waste' 'this compound' List all components if mixed collect->label store Store in a cool, dry, well-ventilated, and secure area label->store contact Contact EHS or a licensed waste disposal company for pickup store->contact end End: Proper Disposal contact->end

Disposal workflow for this compound.

Experimental Protocols for Waste Treatment (Not Recommended for Routine Disposal)

While industrial processes exist for the treatment of amine waste, such as chemical oxidation or biological degradation, these methods are not suitable for a standard laboratory setting without specialized equipment and a thorough understanding of the reaction chemistry and potential byproducts.[4][5] Attempting to neutralize or treat this waste in the lab can be hazardous.

For informational purposes, a general principle of neutralization is outlined below. This is not a recommended disposal procedure.

  • Principle of Neutralization: Amines are basic and can be neutralized by acids. A highly diluted solution of an amine could theoretically be neutralized with a dilute acid (like citric acid or acetic acid). However, this reaction is exothermic and can produce fumes. The resulting salt solution would still require assessment for its environmental impact before any further disposal steps could be considered. The final solution would likely still be classified as hazardous waste.

Due to the potential hazards and the complexity of ensuring complete and safe treatment, the only recommended and compliant disposal method for laboratory quantities of this compound is through a professional hazardous waste management service.

References

Essential Safety and Operational Guide for Handling 9-Amino-1-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 9-Amino-1-nonanol. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause serious eye irritation and may cause skin burns.[1] It is also harmful to aquatic life with long-lasting effects.[2]

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC9H21NO[1][3]
Molecular Weight159.27 g/mol [3]
Melting Point-8 to -6 °C[2]
Boiling Point215 °C[2]
Flash Point98 °C[4]

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationaleStandard Compliance
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary when there is a significant splash hazard.To protect against splashes that can cause serious eye irritation.[2][5]Conforming to EN166 (EU) or NIOSH (US) approved standards.[2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing is required.To prevent skin contact which can lead to irritation or burns.[6]Consult glove manufacturer's compatibility charts for specific breakthrough times.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a full-face respirator.To avoid inhalation of vapors or mists.[2][7][8]NIOSH or European Standard EN 149 approved respirator.[6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents.

  • Don all required PPE as specified in the table above.

2. Handling:

  • Conduct all manipulations of this compound within a chemical fume hood to ensure adequate ventilation.[2][6]

  • Avoid breathing vapors, mist, or gas.[2]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][5]

  • Keep the container tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep containers tightly closed.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and comply with regulations.

Waste Collection and Labeling:

  • All waste containing this compound must be treated as hazardous waste.[2]

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • The label should include the chemical name and applicable hazard warnings.

Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.[2]

  • Do not allow the product to enter drains or the environment.[2]

  • Handle uncleaned containers as you would the product itself.

  • Consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Alert laboratory personnel and the safety officer.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2][5]

  • For larger spills, follow your institution's emergency spill response protocol.

First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5]

  • If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

  • If inhaled: Move the person to fresh air. Call a physician.

  • If swallowed: Make the victim drink water (two glasses at most). Avoid vomiting. Call a physician immediately.

Chemical Handling Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_chem Manipulate Chemical prep_setup->handle_chem handle_store Store Properly handle_chem->handle_store disp_collect Collect Waste handle_chem->disp_collect emergency_spill Spill handle_chem->emergency_spill emergency_exposure Exposure handle_chem->emergency_exposure disp_label Label Waste disp_collect->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose emergency_first_aid First Aid emergency_spill->emergency_first_aid emergency_exposure->emergency_first_aid

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.